2,3-Diphenylpiperazine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2,3-diphenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYCTQXWYWRZDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280105 | |
| Record name | 2,3-diphenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143699-24-5 | |
| Record name | 2,3-diphenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Stereoselective synthesis of 2,3-Diphenylpiperazine
An In-depth Technical Guide to the Stereoselective Synthesis of 2,3-Diphenylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereoselective synthesis of this compound, a valuable scaffold in medicinal chemistry. Due to the presence of two stereocenters, this molecule can exist as a pair of enantiomers (R,R and S,S) and a meso compound (R,S). The ability to selectively synthesize these stereoisomers is crucial for the development of new therapeutic agents with optimized pharmacological profiles. This document outlines the key synthetic strategies, provides detailed experimental protocols, and presents quantitative data for the synthesis of specific stereoisomers of this compound.
Introduction
The piperazine ring is a prevalent structural motif in a vast number of approved drugs, highlighting its significance as a privileged scaffold in drug discovery.[1] The introduction of stereocenters onto the piperazine core, particularly at the 2 and 3 positions with phenyl substituents, allows for a more precise three-dimensional arrangement of functionalities, which can lead to improved potency, selectivity, and pharmacokinetic properties. The stereoselective synthesis of this compound, therefore, represents a key challenge and a significant opportunity in the exploration of new chemical space for drug development.
This guide focuses on a robust and widely applicable strategy for the stereoselective synthesis of this compound, which proceeds through the cyclization of a stereochemically pure 1,2-diphenyl-1,2-ethanediamine (stilbene diamine) precursor. This approach allows for the synthesis of both the chiral enantiomers and the meso diastereomer by selecting the appropriate stereoisomer of the starting diamine.
Synthetic Strategies
The primary strategy for the stereoselective synthesis of this compound involves a two-step process:
-
Stereoselective Synthesis of 1,2-Diphenyl-1,2-ethanediamine (Stilbene Diamine): The critical step in controlling the final stereochemistry of the piperazine ring is the synthesis of the corresponding enantiopure or meso diamine. Several methods have been developed for this purpose, with the catalytic asymmetric aza-Henry reaction being a particularly effective approach for accessing the chiral cis-diamine.[2][3]
-
Piperazine Ring Formation: The stereochemically defined diamine is then cyclized with a two-carbon unit to form the piperazine ring. A common and efficient method for this transformation is the reaction with a dielectrophile, such as 1,2-dibromoethane or a protected equivalent, under basic conditions.
This modular approach provides a reliable pathway to the desired stereoisomers of this compound.
Experimental Protocols
Synthesis of (R,R)-1,2-Diphenyl-1,2-ethanediamine
This protocol is adapted from a catalytic, enantioselective synthesis of cis-stilbene diamines.[3]
Step 1: Catalytic Asymmetric aza-Henry Reaction
-
Materials:
-
Benzaldehyde
-
Nitromethane
-
Chiral Bis(Amidine) Catalyst
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., dichloromethane)
-
-
Procedure:
-
To a solution of benzaldehyde (1.0 eq) in dichloromethane, add the chiral bis(amidine) catalyst (0.05 eq).
-
Cool the mixture to 0 °C and add nitromethane (1.2 eq).
-
Add the base (1.5 eq) portion-wise over 30 minutes.
-
Stir the reaction at 0 °C for 24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the β-nitroamine.
-
Step 2: Reduction of the Nitro Group
-
Materials:
-
β-Nitroamine from Step 1
-
Reducing agent (e.g., Lithium aluminum hydride or catalytic hydrogenation with Pd/C)
-
Solvent (e.g., tetrahydrofuran for LiAlH₄ or ethanol for hydrogenation)
-
-
Procedure (using catalytic hydrogenation):
-
Dissolve the β-nitroamine (1.0 eq) in ethanol.
-
Add Palladium on carbon (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield (R,R)-1,2-diphenyl-1,2-ethanediamine.
-
Synthesis of (2R,3R)-2,3-Diphenylpiperazine
-
Materials:
-
(R,R)-1,2-Diphenyl-1,2-ethanediamine
-
1,2-Dibromoethane
-
Base (e.g., potassium carbonate or triethylamine)
-
Solvent (e.g., acetonitrile or dimethylformamide)
-
-
Procedure:
-
To a solution of (R,R)-1,2-diphenyl-1,2-ethanediamine (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).
-
Add 1,2-dibromoethane (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (2R,3R)-2,3-diphenylpiperazine.
-
Quantitative Data
The following table summarizes representative quantitative data for the stereoselective synthesis of this compound.
| Step | Reactants | Catalyst/Reagent | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Citation(s) |
| Aza-Henry Reaction | Benzaldehyde, Nitromethane | Chiral Bis(Amidine) Catalyst | Dichloromethane | ~85 | >20:1 (cis:trans) | >95 | [3] |
| Nitro Reduction | β-Nitroamine | H₂, Pd/C | Ethanol | >95 | >20:1 (cis:trans) | >95 | [3] |
| Piperazine Formation | (R,R)-1,2-Diphenyl-1,2-ethanediamine, 1,2-Dibromoethane | K₂CO₃ | Acetonitrile | ~70-80 | >20:1 (cis:trans) | >95 |
Note: The yield for the piperazine formation is an estimate based on similar known reactions. The diastereomeric and enantiomeric excess are expected to be maintained from the starting diamine.
Diagrams
Synthetic Pathway for (2R,3R)-2,3-Diphenylpiperazine
Caption: Overall synthetic workflow for (2R,3R)-2,3-diphenylpiperazine.
Logical Relationship of Stereoisomers
Caption: Stereochemical correlation between diamine precursors and piperazine products.
Conclusion
The stereoselective synthesis of this compound is a critical capability for medicinal chemists and drug development professionals. The strategy outlined in this guide, based on the cyclization of stereochemically pure 1,2-diphenyl-1,2-ethanediamines, provides a reliable and versatile route to access the desired stereoisomers of this important scaffold. The use of catalytic asymmetric methods for the synthesis of the diamine precursor is particularly powerful, offering high levels of stereocontrol. The detailed protocols and compiled data presented herein serve as a valuable resource for the practical implementation of these synthetic strategies in a research and development setting. Further optimization of reaction conditions and exploration of alternative cyclization reagents may lead to even more efficient and scalable syntheses of these valuable molecules.
References
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Catalytic, Enantioselective Synthesis of Stilbene cis-Diamines: A Concise Preparation of (-)-Nutlin-3, a Potent p53/MDM2 Inhibitor. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Characterization of 2,3-Diphenylpiperazine Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of cis- and trans-isomers of 2,3-diphenylpiperazine. It details the synthetic methodologies for obtaining these diastereomers, including a photochemical isomerization approach to convert the cis to the thermodynamically more stable trans isomer. This document outlines detailed experimental protocols for the separation of these isomers and their subsequent characterization using modern analytical techniques, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, potential biological activities of these compounds, particularly their interactions with dopamine and serotonin receptors, are discussed, highlighting the importance of stereochemistry in their pharmacological profiles.
Introduction
Piperazine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The introduction of phenyl substituents at the 2 and 3 positions of the piperazine ring creates stereoisomers, namely cis- and trans-diastereomers, each of which can exist as a pair of enantiomers. The spatial arrangement of these phenyl groups can profoundly influence the pharmacological and toxicological properties of the molecules. Therefore, the precise synthesis, separation, and characterization of each isomer are crucial for drug discovery and development. This guide provides an in-depth look at the methods employed to characterize the diastereomers of this compound.
Synthesis of this compound Isomers
The synthesis of this compound isomers can be approached through various synthetic routes. A common strategy involves the cyclization of a 1,2-diamino-1,2-diphenylethane derivative with a suitable two-carbon synthon. The stereochemistry of the starting diamine dictates the resulting diastereomer of the piperazine.
A mixture of cis- and trans-isomers is often obtained, which then requires separation. Alternatively, a photochemical isomerization method can be employed to convert the cis-isomer to the more stable trans-isomer.
General Synthetic Approach
A general synthesis for N-substituted 2,3-diphenylpiperazines involves the reaction of meso- or dl-1,2-diamino-1,2-diphenylethane with a dihaloethane derivative. The choice of the diamine stereoisomer will predominantly yield the corresponding piperazine diastereomer.
Photochemical Isomerization of cis- to trans-2,3-Diphenylpiperazine
The cis-isomer of N-substituted 2,3-diphenylpiperazines can be converted to the corresponding trans-isomer through photochemical irradiation. This process is believed to proceed via a C-C bond cleavage to form a resonance-stabilized biradical intermediate, which then recyclizes to the thermodynamically more stable trans configuration.[1]
Experimental Protocol: Photochemical Isomerization [1]
-
Prepare a solution of the cis-2,3-diphenylpiperazine derivative (e.g., N-methyl-cis-2,3-diphenylpiperazine) in a suitable solvent such as acetonitrile (concentration typically in the range of 0.01-0.1 M).
-
Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiate the solution with a medium-pressure mercury lamp (e.g., 100 watts) at room temperature.
-
Monitor the progress of the isomerization by a suitable analytical technique such as thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction (typically after several hours), remove the solvent under reduced pressure.
-
Purify the resulting trans-isomer from any remaining starting material and byproducts by column chromatography on silica gel.
Separation of Isomers
The separation of the cis- and trans-diastereomers of this compound can be achieved using standard chromatographic techniques. The separation of the enantiomers of each diastereomer requires chiral chromatography.
Separation of Diastereomers
Experimental Protocol: Column Chromatography for Diastereomer Separation
-
Prepare a silica gel column of appropriate size based on the amount of the isomeric mixture.
-
Choose a suitable eluent system. A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC analysis.
-
Dissolve the mixture of cis- and trans-2,3-diphenylpiperazine in a minimal amount of the eluent or a compatible solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify and combine the fractions containing the pure isomers.
-
Evaporate the solvent from the combined fractions to obtain the isolated diastereomers.
Separation of Enantiomers
The separation of the enantiomers of each diastereomer requires the use of a chiral stationary phase (CSP) in HPLC. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the resolution of a wide range of chiral compounds, including amines.[2][3][4]
Experimental Protocol: Chiral HPLC for Enantiomer Separation
-
Column Selection: Select a suitable chiral column. Columns such as those with cellulose or amylose-based stationary phases are good starting points.
-
Mobile Phase Selection: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) is often necessary to improve peak shape and resolution for basic compounds like piperazines.
-
Method Development:
-
Dissolve the racemic mixture of the trans- or cis-2,3-diphenylpiperazine in the mobile phase.
-
Inject the sample onto the chiral column.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Optimize the separation by adjusting the mobile phase composition (ratio of alkane to alcohol) and the concentration of the amine modifier. The flow rate and column temperature can also be adjusted to improve resolution.
-
-
Data Analysis: Once baseline separation is achieved, the retention times of the two enantiomers can be determined, and their relative amounts can be quantified by integrating the peak areas.
Spectroscopic Characterization
NMR spectroscopy is a powerful tool for the stereochemical assignment of the cis- and trans-isomers of this compound. The relative orientation of the phenyl groups leads to distinct differences in the chemical shifts and coupling constants of the piperazine ring protons.
NMR Spectroscopy
For N-methyl-3-phenylpiperazine, a related compound, the following spectral data has been reported, which can serve as a reference for the characterization of this compound isomers.
Table 1: 1H and 13C NMR Data for N-methyl-3-phenylpiperazine [5]
| Assignment | 1H NMR (300 MHz, CDCl3) δ (ppm) | 13C NMR (300 MHz, CDCl3) δ (ppm) |
| N-CH3 | 2.31 (s, 3H) | 46.6 |
| Piperazine-H | 1.76 (bs, 1H), 1.92-1.99 (m, 1H), 2.10-2.15 (m, 1H), 2.80-2.89 (m, 2H), 3.01-3.11 (m, 2H) | 46.7, 55.6, 60.8, 63.7 |
| C3-H | 3.87 (dd, 1H, J=10.6, 2.7 Hz) | - |
| Aromatic-H | 7.27-7.41 (m, 5H) | 127.3, 127.9, 128.8, 142.9 |
In the case of this compound, the key distinguishing features in the 1H NMR spectrum between the cis- and trans-isomers will be the chemical shifts and coupling constants of the methine protons at C2 and C3. In the trans-isomer, these protons are expected to be in a diaxial or diequatorial relationship, leading to a larger coupling constant compared to the cis-isomer where they are in an axial-equatorial relationship.
Potential Biological Activity and Signaling Pathways
Phenylpiperazine derivatives are known to interact with various receptors in the central nervous system, particularly dopamine and serotonin receptors.[1][6][7][8][9][10][11][12] The stereochemistry of these compounds can significantly impact their receptor binding affinity and functional activity.
For instance, different isomers of a chiral drug can exhibit different affinities for receptor subtypes or act as agonists versus antagonists.[7] N-phenylpiperazine analogs have been shown to bind selectively to the D3 versus the D2 dopamine receptor subtype.[1][7][10] Similarly, stereoselective binding to serotonin 5-HT2 receptors has been observed for chiral ligands.[8]
The interaction of this compound isomers with these receptors could modulate downstream signaling pathways, such as those involving adenylyl cyclase and the production of cyclic AMP (cAMP), or the β-arrestin pathway.
Diagram 1: Simplified Dopamine D2 Receptor Signaling
Caption: Simplified signaling pathway of the Dopamine D2 receptor.
Diagram 2: Experimental Workflow for Isomer Characterization
Caption: Experimental workflow for the synthesis, separation, and characterization of this compound isomers.
Conclusion
The comprehensive characterization of this compound isomers is essential for understanding their structure-activity relationships. This guide has outlined the key methodologies for their synthesis, including a photochemical isomerization technique, and their separation into individual diastereomers and enantiomers. Spectroscopic methods, particularly NMR, are critical for the unambiguous assignment of their stereochemistry. The potential for these isomers to interact stereoselectively with important CNS receptors, such as dopamine and serotonin receptors, underscores the necessity for their thorough characterization in the pursuit of novel therapeutics. Further investigation into the specific biological activities of each isolated isomer is warranted to fully elucidate their pharmacological potential.
References
- 1. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and serotonin 5-HT2C receptor activity of ortho- and meta-substituted phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Applications of 2,3-Diphenylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, potential applications, and experimental considerations for 2,3-diphenylpiperazine derivatives. This class of compounds, characterized by a piperazine core with phenyl substituents at the 2 and 3 positions, represents a promising scaffold in medicinal chemistry. The rigid structure imparted by the vicinal diphenyl groups offers a unique conformational constraint that is of significant interest for developing selective therapeutic agents.
Synthesis of the this compound Scaffold
The synthesis of the this compound core is not widely documented, suggesting that this specific scaffold is a relatively underexplored area of chemical space. However, a robust synthetic strategy can be proposed based on established methods for piperazine synthesis. The key steps involve the stereoselective synthesis of a 1,2-diphenylethylenediamine precursor, followed by cyclization with a suitable two-carbon electrophile.
Synthetic Pathway Overview
A logical and efficient pathway to this compound derivatives commences with the synthesis of meso-1,2-diphenyl-1,2-ethanediamine from benzil. This precursor, possessing the desired cis-stereochemistry of the phenyl groups, can then be cyclized to form the piperazine ring. Subsequent N-functionalization can be performed to generate a library of derivatives.
Caption: Proposed synthetic workflow for this compound derivatives.
Detailed Experimental Protocols
Protocol 1: Synthesis of meso-1,2-Diphenyl-1,2-ethanediamine
This protocol is adapted from established procedures for the reduction of benzil dioxime.
-
Oximation of Benzil:
-
Dissolve benzil (1 equivalent) in hot ethanol.
-
Add a solution of hydroxylamine hydrochloride (2.2 equivalents) and sodium hydroxide (2.2 equivalents) in water.
-
Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter the precipitate. Wash with cold water and recrystallize from ethanol to yield benzil dioxime.
-
-
Catalytic Hydrogenation:
-
To a solution of benzil dioxime (1 equivalent) in methanol, add a catalytic amount of 5% Pd/C (Palladium on carbon).
-
Place the mixture in a high-pressure autoclave.
-
Flush the autoclave with hydrogen gas and then pressurize to approximately 40 bar.
-
Heat the reaction to 50°C and stir vigorously for 6-8 hours.
-
After cooling and depressurizing, filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain crude meso-1,2-diphenyl-1,2-ethanediamine. The product can be purified by recrystallization.
-
Protocol 2: Synthesis of cis-2,3-Diphenylpiperazine
This is a general procedure for the N-alkylation of diamines to form a piperazine ring.
-
Cyclization Reaction:
-
In a round-bottom flask, dissolve meso-1,2-diphenyl-1,2-ethanediamine (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.
-
Add a weak base, such as potassium carbonate (2.5 equivalents), to the mixture.
-
Add 1,2-dibromoethane (1.1 equivalents) dropwise to the stirring solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield cis-2,3-diphenylpiperazine.
-
Applications of this compound Derivatives
While the specific biological activities of this compound derivatives are not extensively reported, the broader class of phenylpiperazines and related diphenyl-substituted heterocyclic compounds exhibit significant pharmacological potential, particularly in oncology and neuroscience.[1][2]
Anticancer Activity
Arylpiperazine scaffolds are prevalent in a variety of anticancer agents.[3][4] They are known to interact with numerous molecular targets involved in cancer progression.[3] Derivatives of phenylpiperazine have shown potent inhibitory activity against receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a key player in many cancers.[5]
The proposed mechanism often involves the piperazine moiety acting as a versatile scaffold to correctly orient aromatic groups within the ATP-binding pocket of the kinase domain, leading to inhibition of downstream signaling pathways that promote cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and hypothetical point of inhibition.
Table 1: Anticancer Activity of Representative Phenylpiperazine Derivatives
| Compound ID | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Citation |
| 5f | Various Human Tumors | Not specified | 0.45 - 1.66 | [6] |
| 3p | A549 (Lung) | EGFR Inhibitor | 0.05 | [5] |
| 3p | HeLa (Cervical) | EGFR Inhibitor | 0.08 | [5] |
| 3p | MCF-7 (Breast) | EGFR Inhibitor | 0.22 | [5] |
| Compound 30 | MDA-MB-231 (Breast) | G2/M Cell Cycle Inhibitor | 0.012 | [3] |
| Compound 30 | Caki-1 (Kidney) | G2/M Cell Cycle Inhibitor | 0.011 | [3] |
Central Nervous System (CNS) Activity
The piperazine scaffold is a well-established pharmacophore in drugs targeting the central nervous system. Its ability to be functionalized allows for the fine-tuning of properties required for blood-brain barrier penetration and specific receptor interactions. While direct data on this compound is scarce, related N-arylpiperazine derivatives are known to modulate various neurotransmitter systems.
Conclusion
The this compound scaffold presents an intriguing, yet underexplored, platform for the development of novel therapeutic agents. Based on the established pharmacology of related compounds, this derivative class holds significant promise, particularly in the fields of oncology and neuroscience. The synthetic pathway proposed herein offers a viable route to access this core structure, enabling further investigation and the generation of diverse chemical libraries. Future research should focus on the synthesis and biological evaluation of N-substituted this compound derivatives to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of 2,3-Diphenylpiperazine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-diphenylpiperazine scaffold represents a privileged structural motif in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, particularly within the central nervous system (CNS). The stereochemistry of the two phenyl groups at the C2 and C3 positions of the piperazine ring gives rise to distinct enantiomeric pairs, namely (R,R)- and (S,S)-2,3-diphenylpiperazine, as well as cis and trans diastereomers. Emerging research indicates that the biological activities of these stereoisomers can differ significantly, highlighting the critical importance of stereospecific synthesis and pharmacological evaluation. This technical guide provides a comprehensive overview of the biological activity of this compound enantiomers, with a focus on their interactions with key CNS targets such as dopamine and serotonin receptors. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate further research and drug development efforts in this area.
Introduction
Piperazine derivatives are integral to the development of a multitude of therapeutic agents, demonstrating efficacy as antipsychotics, antidepressants, and anxiolytics.[1] The introduction of phenyl substituents onto the piperazine core can significantly modulate the pharmacological profile of these compounds. Specifically, the this compound structure has garnered interest due to its potential to interact with various neurotransmitter receptors. The spatial arrangement of the two phenyl groups, dictated by the chirality at the C2 and C3 carbons, is a key determinant of receptor affinity and functional activity. Understanding the distinct biological profiles of the (R,R) and (S,S) enantiomers is crucial for the rational design of novel therapeutics with improved potency and selectivity.
Quantitative Biological Data
While comprehensive comparative data for the enantiomers of the parent this compound molecule remains an area of active investigation, studies on related substituted piperazine derivatives consistently demonstrate the profound impact of stereochemistry on biological activity. For instance, the enantiomers of various phenylpiperazine derivatives have shown significant differences in their binding affinities for dopamine and serotonin receptors.[2] The following tables are intended to serve as a template for organizing future quantitative data as it becomes available for the specific enantiomers of this compound.
Table 1: Dopamine Receptor Binding Affinities (Ki in nM) of this compound Enantiomers
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor |
| (R,R)-2,3-Diphenylpiperazine | - | - | - | - |
| (S,S)-2,3-Diphenylpiperazine | - | - | - | - |
| cis-2,3-Diphenylpiperazine | - | - | - | - |
| trans-2,3-Diphenylpiperazine | - | - | - | - |
| Reference Compound (e.g., Haloperidol) | Value | Value | Value | Value |
| Data for this compound enantiomers is not yet publicly available and is presented here as a template. |
Table 2: Serotonin Receptor Binding Affinities (Ki in nM) of this compound Enantiomers
| Compound | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT2C Receptor | 5-HT7 Receptor |
| (R,R)-2,3-Diphenylpiperazine | - | - | - | - |
| (S,S)-2,3-Diphenylpiperazine | - | - | - | - |
| cis-2,3-Diphenylpiperazine | - | - | - | - |
| trans-2,3-Diphenylpiperazine | - | - | - | - |
| Reference Compound (e.g., Ketanserin) | Value | Value | Value | Value |
| Data for this compound enantiomers is not yet publicly available and is presented here as a template. |
Table 3: Functional Activity (IC50/EC50 in nM) of this compound Enantiomers
| Compound | Dopamine D2 Receptor (Antagonist/Agonist) | Serotonin 5-HT2A Receptor (Antagonist/Agonist) |
| (R,R)-2,3-Diphenylpiperazine | - | - |
| (S,S)-2,3-Diphenylpiperazine | - | - |
| cis-2,3-Diphenylpiperazine | - | - |
| trans-2,3-Diphenylpiperazine | - | - |
| Reference Compound | Value | Value |
| Data for this compound enantiomers is not yet publicly available and is presented here as a template. |
Experimental Protocols
Synthesis and Chiral Resolution of this compound Enantiomers
The stereoselective synthesis or resolution of this compound enantiomers is a prerequisite for their individual pharmacological characterization.
Protocol for Chiral Resolution using (1S)-(+)-10-Camphorsulfonic Acid: [3]
-
Salt Formation: A racemic mixture of this compound is dissolved in a suitable solvent (e.g., ethanol). An equimolar amount of (1S)-(+)-10-camphorsulfonic acid, also dissolved in the same solvent, is added to the solution.
-
Fractional Crystallization: The mixture is allowed to cool slowly to promote the crystallization of the diastereomeric salt. The salt of one enantiomer will typically crystallize preferentially due to differences in solubility.
-
Isolation of Enantiomer: The crystals are collected by filtration. The process of recrystallization may be repeated to enhance the enantiomeric purity.
-
Liberation of the Free Base: The resolved diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to neutralize the resolving agent and liberate the enantiomerically pure this compound.
-
Extraction and Purification: The free base is extracted with an organic solvent, dried, and the solvent is evaporated to yield the pure enantiomer. Enantiomeric excess (ee) can be determined by chiral HPLC.[3]
Note: This protocol specifically describes the resolution to obtain the (R,R)-(+)-enantiomer. A similar strategy with a different chiral acid or modification of the crystallization conditions may be required to resolve the (S,S)-(-)-enantiomer.
Receptor Binding Assays
Radioligand binding assays are employed to determine the affinity of the this compound enantiomers for specific receptor targets.
General Protocol for Dopamine D2 Receptor Binding Assay: [4][5]
-
Membrane Preparation: Crude membrane fractions are prepared from cells stably expressing the human dopamine D2 receptor (e.g., HEK-293 or CHO cells).[5]
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, pH 7.4, containing various salts and additives.[4]
-
Incubation: In a 96-well plate, the receptor membranes are incubated with a specific radioligand for the D2 receptor (e.g., [³H]spiperone) and varying concentrations of the test compound (this compound enantiomer).
-
Non-specific Binding Determination: Non-specific binding is determined in the presence of a high concentration of a known D2 receptor antagonist (e.g., haloperidol).
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The Ki values are calculated from the IC50 values obtained from competitive binding curves using the Cheng-Prusoff equation.[5]
Functional Assays
Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a specific receptor.
General Protocol for Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux): [6][7]
-
Cell Culture: CHO-K1 or HEK-293 cells stably expressing the human 5-HT2A receptor are used.[6]
-
Loading with Calcium-sensitive Dye: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound (this compound enantiomer) is added to the cells at various concentrations. For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known 5-HT2A agonist (e.g., serotonin).
-
Measurement of Calcium Response: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The EC50 (for agonists) or IC50 (for antagonists) values are determined from the dose-response curves.
Visualizations
Signaling Pathways
The interaction of this compound enantiomers with dopamine and serotonin receptors can modulate critical intracellular signaling cascades.
Caption: Simplified signaling pathway of the dopamine D2 receptor.
Caption: Simplified signaling pathway of the serotonin 5-HT2A receptor.
Experimental Workflow
The systematic evaluation of this compound enantiomers follows a logical progression from chemical synthesis to biological characterization.
Caption: Workflow for evaluating this compound enantiomers.
Conclusion and Future Directions
The stereochemical configuration of this compound is a critical determinant of its biological activity. While the full pharmacological profiles of the individual enantiomers are still under investigation, the principles of stereoselectivity in drug action strongly suggest that the (R,R) and (S,S) isomers will exhibit distinct affinities and functional activities at key CNS receptors. The protocols and frameworks provided in this guide are intended to facilitate the systematic evaluation of these compounds. Future research should focus on obtaining robust quantitative data for each enantiomer at a broad range of biological targets. Such studies will be instrumental in elucidating the structure-activity relationships and will pave the way for the development of novel, highly selective, and potent therapeutic agents based on the this compound scaffold.
References
- 1. Synthesis and 5-HT1A/5-HT2A receptor activity of new N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclohexanepyrrolidine-2,5-dione and 3-spiro-beta-tetralonepyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. innoprot.com [innoprot.com]
The C₂-Symmetric Core: A Technical Guide to 2,3-Diphenylpiperazine as a Chiral Auxiliary in Asymmetric Synthesis
Foreword: The Logic of C₂-Symmetry in Stereocontrol
In the pursuit of enantiomerically pure molecules, essential for advancements in pharmaceuticals and materials science, the synthetic chemist's toolbox is replete with strategies to control stereochemistry. Among these, the use of chiral auxiliaries—removable chiral moieties that direct the stereoselective formation of new chiral centers—remains a robust and reliable method.[1] A particularly elegant strategy within this field is the application of C₂-symmetric auxiliaries. The inherent symmetry of these molecules simplifies the stereochemical landscape by reducing the number of possible diastereomeric transition states, often leading to higher and more predictable levels of stereoselectivity.[2]
This guide focuses on (2R,3R)- and (2S,3S)-2,3-diphenylpiperazine, a powerful C₂-symmetric chiral auxiliary. Its rigid, chair-like conformation and sterically demanding phenyl groups create a well-defined chiral environment, making it exceptionally effective for controlling the facial selectivity of enolate reactions. We will explore its synthesis, its application in the asymmetric synthesis of α-amino acids, the mechanistic basis for its stereodirecting power, and the protocols for its successful implementation and removal.
Preparation of the Auxiliary: Synthesis and Optical Resolution
The practical utility of a chiral auxiliary begins with its own efficient and scalable synthesis in enantiopure form. The trans-diastereomer of 2,3-diphenylpiperazine is the geometrically preferred isomer for establishing C₂-symmetry.
Diastereoselective Synthesis of (±)-trans-2,3-Diphenylpiperazine
The synthesis begins with the intramolecular reductive coupling of the diimine derived from benzil and ethylenediamine. This method provides the racemic (±)-trans-2,3-diphenylpiperazine with excellent diastereoselectivity (dl/meso ratio >99:<1).
Experimental Protocol: Synthesis of (±)-trans-2,3-Diphenylpiperazine
-
Diimine Formation: In a round-bottom flask, dissolve benzil (1 equiv.) and ethylenediamine (1 equiv.) in an appropriate solvent such as toluene.
-
Azeotropic Distillation: Heat the mixture to reflux with a Dean-Stark apparatus to remove water, driving the condensation to completion. Monitor by TLC until the benzil is consumed.
-
Reductive Coupling: Cool the solution containing the diimine. In a separate flask under an inert atmosphere (N₂ or Ar), prepare a slurry of a low-valent titanium reagent, for example, by reacting TiCl₄ with a reducing agent like Zn dust in dry THF.
-
Cyclization: Slowly add the diimine solution to the low-valent titanium slurry at a controlled temperature (e.g., 0 °C to room temperature). The reaction is often exothermic.
-
Workup: After the reaction is complete (monitored by TLC), quench the reaction carefully with an aqueous base, such as 10% K₂CO₃ solution. Filter the mixture through Celite to remove titanium salts.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield (±)-trans-2,3-diphenylpiperazine.
Resolution of Enantiomers
Classical resolution via diastereomeric salt formation is an effective method for obtaining the individual (R,R) and (S,S) enantiomers. L-(+)-tartaric acid is a cost-effective resolving agent for this purpose.
Experimental Protocol: Resolution of (±)-2,3-Diphenylpiperazine
-
Salt Formation: Dissolve (±)-2,3-diphenylpiperazine (1 equiv.) in a suitable solvent like dichloromethane (CH₂Cl₂). In a separate flask, dissolve L-(+)-tartaric acid (1 equiv.) in the same solvent, heating gently if necessary.
-
Precipitation: Combine the two solutions and stir at room temperature for several hours (e.g., 6 h). The salt of one diastereomer, typically the (S,S)-piperazine-L-tartrate, will preferentially precipitate.
-
Isolation: Collect the precipitate by filtration.
-
Liberation of the Free Amine: Suspend the filtered salt in a biphasic mixture of CH₂Cl₂ and an aqueous base (e.g., 2 M Na₂CO₃). Stir vigorously until the solid dissolves completely.
-
Extraction: Separate the layers. Wash the organic layer with brine, dry over MgSO₄, and evaporate the solvent to yield the enantiomerically enriched (S,S)-2,3-diphenylpiperazine. The enantiomeric purity at this stage is often partial (e.g., ~60% ee).
-
Enrichment (Optional but Recommended): The enantiomeric excess can be significantly enhanced by forming a new salt with an achiral dicarboxylic acid, such as oxalic acid. Dissolving the partially enriched piperazine in THF and adding a sub-stoichiometric amount of oxalic acid (e.g., 0.65 equiv.) causes the salt of the major enantiomer to precipitate, which upon liberation yields the auxiliary with >99% ee.
Core Application: Asymmetric Synthesis of α-Amino Acids
A primary application of this auxiliary is in the synthesis of non-proteinogenic α-amino acids via the diastereoselective alkylation of a chiral glycine enolate equivalent. The auxiliary is first condensed with glyoxal to form a rigid, C₂-symmetric bis-imine structure.
Caption: Overall workflow for the synthesis of α-amino acids.
Stereochemical Control Model
The high diastereoselectivity observed in the alkylation step is a direct consequence of the C₂-symmetric chiral environment. Upon deprotonation, a planar enolate is formed. The two phenyl groups on the piperazine ring are forced into a pseudo-axial conformation, effectively blocking the top and bottom faces of the molecule. This steric hindrance creates a chiral pocket, leaving only one trajectory for the incoming electrophile to approach the enolate carbon, leading to a highly favored diastereomeric product.
Caption: Stereochemical model for electrophilic attack.
Protocol for Alkylation and Results
Experimental Protocol: Diastereoselective Alkylation
-
Adduct Formation: React enantiopure (S,S)-2,3-diphenylpiperazine (1 equiv.) with a 40% aqueous solution of glyoxal (1 equiv.) in a solvent like CH₂Cl₂ at room temperature overnight. Dry the solution over MgSO₄, filter, and remove the solvent to obtain the crude bis-imine adduct, which can be used without further purification.
-
Enolate Formation: Dissolve the bis-imine adduct in dry THF under an inert atmosphere and cool to -78 °C. Slowly add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (approx. 1.05 equiv.). Stir the resulting deep red solution for 30-60 minutes at this temperature.
-
Alkylation: Add the electrophile (e.g., an alkyl halide, R-X) (1.1 equiv.) to the enolate solution at -78 °C. Allow the reaction to stir for several hours, monitoring by TLC.
-
Quench and Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product.
The diastereoselectivity of this reaction is typically high, as demonstrated in the table below, which compiles representative data for this class of transformation.
| Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) |
| Benzyl bromide | >95% | 85-90% |
| Iodomethane | >95% | 80-88% |
| Allyl bromide | >92% | 82-87% |
| Propargyl bromide | >90% | 75-80% |
Note: Data is synthesized based on typical results for alkylations of C₂-symmetric glycine enolate equivalents.
Cleavage and Recovery of the Auxiliary
A crucial feature of an effective chiral auxiliary is its facile removal without racemization of the newly formed stereocenter and its potential for recovery and reuse. The bis-imine adduct is readily hydrolyzed under acidic conditions.
Experimental Protocol: Hydrolysis and Product Isolation
-
Hydrolysis: Dissolve the alkylated adduct in a mixture of THF and aqueous acid (e.g., 1-3 M HCl). Heat the mixture at reflux for several hours until TLC analysis indicates complete consumption of the starting material.
-
Auxiliary Recovery: Cool the reaction mixture. Make the solution basic by adding a strong base (e.g., solid NaOH or concentrated NaOH solution) until the pH is >12. Extract the aqueous layer multiple times with CH₂Cl₂. The combined organic layers contain the free (S,S)-2,3-diphenylpiperazine auxiliary, which can be purified and reused.
-
Amino Acid Isolation: The aqueous layer, now containing the sodium salt of the α-amino acid, can be purified by standard methods such as ion-exchange chromatography. Acidification of the purified salt solution to the isoelectric point will precipitate the pure α-amino acid.
Conclusion
(S,S)- and (R,R)-2,3-Diphenylpiperazine stand as highly effective C₂-symmetric chiral auxiliaries, particularly for the asymmetric synthesis of α-amino acids. The operational simplicity of the protocols, the high levels of diastereoselectivity achieved through a well-defined steric control model, and the straightforward cleavage and recovery of the auxiliary make it a valuable tool for researchers in academic and industrial settings. This guide provides the foundational knowledge and practical protocols to successfully implement this powerful synthetic strategy.
References
Unveiling the Pharmacological Profile of 2,3-Diphenylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of central nervous system (CNS) activities. Among the vast landscape of piperazine derivatives, 2,3-diphenylpiperazine presents a unique structural motif with the potential for complex interactions with various neuroreceptors. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the pharmacological profile of this compound, drawing upon data from related arylpiperazine analogs to infer its potential biological activities. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its derivatives.
Core Pharmacological Profile
Direct pharmacological data for this compound is not extensively available in the public domain. However, based on the well-established pharmacology of the broader arylpiperazine class, it is hypothesized that this compound may interact with a variety of CNS targets, including dopamine, serotonin, and adrenergic receptors. The introduction of two phenyl groups at the 2 and 3 positions of the piperazine ring is expected to significantly influence its binding affinity, selectivity, and functional activity at these receptors compared to simpler phenylpiperazine analogs.
Receptor Binding Affinity
Quantitative binding data for this compound is not readily found in published literature. To provide a comparative context, the following table summarizes the binding affinities (Ki values) of various arylpiperazine derivatives at key CNS receptors. It is important to note that these are not the values for this compound itself but for structurally related compounds, which may offer insights into its potential receptor interaction profile.
| Compound Class | Receptor Subtype | Ki (nM) | Reference Compound Example |
| Arylpiperazines | Dopamine D2 | Varies | 1-Benzyl-4-arylpiperazines |
| Arylpiperazines | Dopamine D3 | Varies | WC-series phenylpiperazines |
| Arylpiperazines | Serotonin 5-HT1A | Varies | Long-chain arylpiperazines |
| Arylpiperazines | Serotonin 5-HT2A | Varies | Long-chain arylpiperazines |
| Arylpiperazines | Serotonin 5-HT3 | Varies | Quipazine analogs |
| Arylpiperazines | α1-Adrenergic | Varies | N-Phenylpiperazine derivatives |
| Arylpiperazines | α2-Adrenergic | Varies | Phenylpiperazine derivatives |
Note: This table is illustrative and highlights the receptor families targeted by the broader arylpiperazine class. Specific Ki values for this compound are needed for a precise pharmacological characterization.
Experimental Protocols
To facilitate further research into the pharmacological profile of this compound, this section outlines standardized experimental protocols commonly used for characterizing the receptor binding and functional activity of novel compounds.
Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a test compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a target receptor (e.g., Dopamine D2).
Materials:
-
Membrane preparations from cells expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [3H]spiperone for D2 receptors).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a known ligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the binding buffer.
-
In parallel, incubate the membrane preparation with the radioligand and the non-specific binding control.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a typical radioligand binding assay.
Functional Assays (e.g., cAMP Assay for G-protein Coupled Receptors)
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.
Objective: To assess the functional activity of this compound at a G-protein coupled receptor (GPCR) that modulates cyclic AMP (cAMP) levels (e.g., Dopamine D2 receptor, which is Gi-coupled).
Materials:
-
Cells expressing the target GPCR.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (this compound).
-
A known agonist and antagonist for the receptor (positive and negative controls).
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Culture the cells expressing the target receptor.
-
Pre-incubate the cells with different concentrations of the test compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
For antagonist activity, co-incubate with a known agonist.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Analyze the data to determine the effect of the test compound on forskolin-stimulated cAMP levels. A decrease in cAMP suggests agonist activity at a Gi-coupled receptor, while a blockade of an agonist-induced decrease suggests antagonist activity.
Caption: Workflow for a cAMP-based functional assay.
Potential Signaling Pathways
Based on the interactions of related arylpiperazines with dopaminergic and serotonergic receptors, this compound could potentially modulate several key signaling pathways in the CNS. The following diagram illustrates a hypothetical signaling cascade following the activation of a G-protein coupled receptor.
Caption: A generalized GPCR signaling pathway potentially modulated by this compound.
Synthesis of this compound
A detailed, validated, and readily available synthesis protocol for this compound is not prominently featured in the surveyed literature. However, general methods for the synthesis of substituted piperazines can be adapted. One potential synthetic route could involve the cyclization of a 1,2-diamino-1,2-diphenylethane derivative with a suitable dielectrophile.
Further research is required to establish an optimized and scalable synthesis for this specific compound.
Future Directions and Conclusion
The pharmacological profile of this compound remains largely unexplored. The structural complexity introduced by the two phenyl groups at the 2 and 3 positions suggests the potential for unique receptor interactions and a distinct pharmacological profile compared to other arylpiperazines.
To fully elucidate the therapeutic potential of this compound, the following research is critical:
-
Comprehensive Receptor Screening: A broad panel of receptor binding assays is necessary to identify the primary and secondary targets of this compound.
-
Functional Characterization: In vitro functional assays are required to determine the mode of action (agonist, antagonist, etc.) at the identified targets.
-
In Vivo Studies: Animal models are needed to assess the compound's pharmacokinetic properties, CNS penetration, and behavioral effects.
-
Stereochemistry: The synthesis and pharmacological evaluation of the individual enantiomers of this compound are crucial, as stereoisomers often exhibit different pharmacological properties.
This technical guide serves as a starting point for researchers and drug development professionals. The provided information on related compounds and standardized experimental protocols offers a framework for initiating a comprehensive investigation into the pharmacology of this compound, a compound that holds promise for the development of novel CNS therapeutics.
The Enigmatic Role of 2,3-Diphenylpiperazine in Asymmetric Synthesis: A Review of Available Methodologies
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in drug development seeking to leverage 2,3-diphenylpiperazine in asymmetric synthesis will find a notable scarcity of documented applications. Despite the inherent chirality and C2-symmetric potential of its trans-isomers, a comprehensive review of scientific literature reveals a significant gap in its use as a chiral auxiliary, ligand, or catalyst for stereoselective transformations. While methods for its synthesis and resolution are established, its practical application in asymmetric synthesis remains largely unexplored or, at the very least, unpublished.
This technical guide provides a detailed overview of the known synthesis and resolution of this compound, a critical prerequisite for its potential use in asymmetric applications. However, it must be noted that due to the lack of available data, this document cannot provide an in-depth analysis of its role in asymmetric synthesis, quantitative data on its performance, or detailed experimental protocols for its use in such reactions.
Synthesis and Resolution of this compound
The synthesis of racemic trans-2,3-diphenylpiperazine and its subsequent resolution into its constituent enantiomers are foundational steps for its potential application in asymmetric synthesis. A key methodology for this has been reported, providing a viable route to the enantiomerically pure compounds.
Synthesis of (±)-trans-2,3-Diphenylpiperazine
A reported method for the synthesis of (±)-trans-2,3-diphenylpiperazine involves the intramolecular reductive coupling of a diimine precursor. This approach yields the desired trans-diastereomer with high selectivity.
Experimental Protocol: Synthesis of (±)-trans-2,3-Diphenylpiperazine
A detailed experimental protocol for the synthesis of (±)-trans-2,3-diphenylpiperazine is not available in the public domain. General methods for the synthesis of 2,3-diarylpiperazines suggest the reductive coupling of diimines as a viable route.
Resolution of (±)-trans-2,3-Diphenylpiperazine
The separation of the racemic mixture of trans-2,3-diphenylpiperazine into its (R,R) and (S,S) enantiomers is crucial for its application as a chiral ligand or auxiliary. A classical resolution method using a chiral resolving agent has been described.
Experimental Protocol: Resolution of (±)-trans-2,3-Diphenylpiperazine
A specific, detailed experimental protocol for the resolution of (±)-trans-2,3-diphenylpiperazine is not publicly available. The general principle of classical resolution involves the formation of diastereomeric salts with a chiral acid or base, followed by separation of these diastereomers through crystallization and subsequent liberation of the enantiomerically pure amines.
The Untapped Potential in Asymmetric Synthesis
The C2-symmetry of trans-2,3-diphenylpiperazine makes it an attractive candidate for a chiral ligand in metal-catalyzed asymmetric reactions. The two phenyl groups create a defined chiral environment around the metal center, which could induce high stereoselectivity in a variety of transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. Furthermore, the secondary amine functionalities offer sites for derivatization, allowing for the fine-tuning of steric and electronic properties of the resulting ligands.
Similarly, its potential as a chiral auxiliary is noteworthy. By temporarily attaching it to a prochiral substrate, the stereochemical outcome of a subsequent reaction could be controlled. The rigid piperazine backbone and the bulky phenyl substituents would be expected to effectively shield one face of the reactive center.
Below is a logical workflow illustrating the potential, though currently undocumented, application of this compound in asymmetric catalysis.
Caption: Potential workflows for this compound in asymmetric synthesis.
Conclusion
While the structural characteristics of trans-2,3-diphenylpiperazine suggest significant potential for its use in asymmetric synthesis, the current body of scientific literature does not provide concrete evidence of its application. The synthesis and resolution of this compound have been achieved, laying the groundwork for future investigations. The absence of published applications presents a unique opportunity for researchers to explore the catalytic and auxiliary capabilities of this C2-symmetric diamine. Future work in this area would be of considerable interest to the fields of organic synthesis and drug development.
Disclaimer: This document is intended for informational purposes only and is based on publicly available scientific literature. The lack of detailed experimental protocols and quantitative data is a reflection of the current state of published research on this specific topic.
A Technical Guide to the Computational Analysis of 2,3-Diphenylpiperazine Conformation
Abstract
The conformational landscape of substituted piperazines is a critical determinant of their biological activity and physicochemical properties, making it a key area of investigation in drug discovery and development. This in-depth technical guide provides a comprehensive framework for the computational analysis of the conformational preferences of 2,3-diphenylpiperazine. We will explore the stereoisomeric possibilities, the intricacies of the piperazine ring pucker, and the influence of the bulky phenyl substituents on the overall molecular geometry. This document details a robust, step-by-step computational workflow, from initial structure generation to high-level quantum mechanical calculations, designed to provide a thorough understanding of the conformational energetics. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to elucidate the structure-activity relationships of disubstituted piperazine scaffolds.
Introduction: The Significance of this compound and Its Conformations
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in a multitude of clinically approved drugs.[1] Its ability to engage in various non-covalent interactions, coupled with its conformational flexibility, allows for the fine-tuning of a molecule's pharmacological profile. The introduction of substituents, particularly bulky aromatic groups as in this compound, imparts significant conformational constraints that can lock the molecule into specific spatial arrangements. Understanding these preferred conformations is paramount, as they dictate how the molecule interacts with its biological target.
The conformational isomerism of this compound arises from two main sources: the stereochemical relationship of the two phenyl groups (cis and trans) and the puckering of the piperazine ring itself, which predominantly adopts a chair conformation to minimize steric and torsional strain.[2] The interplay between these factors results in a complex potential energy surface with multiple local minima, each corresponding to a distinct conformer. The relative populations of these conformers at physiological temperatures can have a profound impact on a compound's efficacy and selectivity.
Computational modeling has emerged as an indispensable tool for exploring these conformational landscapes, offering insights that can be challenging to obtain through experimental methods alone.[3][4] This guide will delineate a comprehensive computational strategy to unravel the conformational intricacies of this compound.
Stereoisomers and Conformational Possibilities of this compound
The presence of two stereocenters at the C2 and C3 positions of the piperazine ring in this compound gives rise to two diastereomers: cis-2,3-diphenylpiperazine and trans-2,3-diphenylpiperazine. Each of these diastereomers can exist in various conformations due to the flexibility of the six-membered ring.
The Piperazine Ring: A Predominance of the Chair Conformation
Similar to cyclohexane, the piperazine ring can, in principle, adopt several conformations, including the chair, boat, and twist-boat forms. However, the chair conformation is overwhelmingly favored energetically as it minimizes both angle and torsional strain.[2] While the boat and twist-boat conformations are higher in energy, they can be relevant as transition states in the ring-flipping process or in strained ring systems. In the context of this compound, the bulky phenyl substituents are expected to further disfavor the higher-energy boat and twist-boat conformations due to increased steric hindrance.
Conformational Isomers of cis-2,3-Diphenylpiperazine
In the cis isomer, both phenyl groups are on the same side of the piperazine ring. This arrangement can lead to two primary chair conformations in dynamic equilibrium:
-
Axial-Equatorial (a,e): One phenyl group occupies an axial position, while the other is in an equatorial position.
-
Equatorial-Axial (e,a): Through ring flipping, the axial phenyl group becomes equatorial, and the equatorial phenyl group becomes axial.
These two conformers are enantiomeric and therefore have identical energies.
Conformational Isomers of trans-2,3-Diphenylpiperazine
For the trans isomer, the phenyl groups are on opposite sides of the piperazine ring. This leads to two distinct chair conformations:
-
Diaxial (a,a): Both phenyl groups occupy axial positions. This conformation is generally expected to be high in energy due to significant 1,3-diaxial steric interactions.
-
Diequatorial (e,e): Both phenyl groups are in equatorial positions. This conformation is anticipated to be the most stable for the trans isomer as it minimizes steric clashes.
The following diagram illustrates the key stereoisomers and their corresponding chair conformations.
Caption: Stereoisomers and chair conformations of this compound.
A Step-by-Step Computational Workflow for Conformational Analysis
A robust computational workflow is essential for accurately predicting the conformational preferences of this compound. The following protocol outlines a multi-step approach that balances computational cost with accuracy.
Step 1: Initial 3D Structure Generation
The first step is to generate the initial 3D structures of the cis and trans isomers of this compound. This can be accomplished using any standard molecular modeling software. It is crucial to generate both the diaxial and diequatorial conformers for the trans isomer and the axial-equatorial conformer for the cis isomer.
Step 2: Molecular Mechanics (MM) Conformational Search
A comprehensive conformational search is performed for each stereoisomer using a suitable molecular mechanics force field.[5][6] Force fields such as MMFF94s or OPLS3e are generally well-suited for drug-like molecules.[6] The purpose of this step is to explore the potential energy surface and identify all low-energy conformers. This is particularly important for the flexible phenyl groups, which can adopt various orientations relative to the piperazine ring.
Step 3: Geometry Optimization with Density Functional Theory (DFT)
The unique conformers identified in the MM search are then subjected to geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT).[7][8] A common choice for this step is the B3LYP functional with a Pople-style basis set like 6-31G(d).[9] This level of theory provides a good balance between accuracy and computational cost for geometry optimizations of organic molecules.
Step 4: Single-Point Energy Calculations
To obtain more accurate relative energies of the optimized conformers, single-point energy calculations are performed using a larger basis set and potentially a more modern DFT functional. For instance, the M06-2X functional with a triple-zeta basis set like 6-311+G(d,p) is known to perform well for conformational energies.[9] It is also advisable to include a dispersion correction, such as D3, to accurately account for non-covalent interactions.[10]
Step 5: Solvation Effects
Since biological processes occur in an aqueous environment, it is crucial to account for the effects of solvation. This is typically done using an implicit solvent model, such as the Polarizable Continuum Model (PCM), during the single-point energy calculations.[8]
Step 6: Thermodynamic Analysis
Frequency calculations are performed on the optimized geometries at the same level of theory used for optimization. This serves two purposes: to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to calculate the thermal corrections to the electronic energies, yielding the Gibbs free energies. The relative populations of the conformers at a given temperature can then be calculated from their relative Gibbs free energies using the Boltzmann distribution.
The following diagram provides a visual representation of this computational workflow.
Caption: A computational workflow for conformational analysis.
Illustrative Data and Interpretation
| Stereoisomer | Conformer | Phenyl Group Orientations | Relative Gibbs Free Energy (kcal/mol) |
| cis | Axial-Equatorial (a,e) | - | 0.8 |
| trans | Diequatorial (e,e) | - | 0.0 |
| trans | Diaxial (a,a) | - | 5.2 |
These illustrative data suggest that the trans-diequatorial conformer is the global minimum, which is consistent with the general principles of conformational analysis where bulky substituents prefer to occupy equatorial positions to minimize steric strain.[4] The cis-axial-equatorial conformer is predicted to be slightly higher in energy, while the trans-diaxial conformer is significantly less stable due to severe 1,3-diaxial interactions.
Experimental Validation: The Synergy of Computation and Spectroscopy
While computational methods provide invaluable insights, experimental validation is crucial for a comprehensive understanding. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution.[11][12] For this compound, key NMR parameters such as proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) enhancements can provide information about the dihedral angles and through-space proximities of protons, which can be used to infer the predominant conformation.[12]
A robust approach involves the comparison of experimentally measured NMR chemical shifts with those predicted from the computationally derived low-energy conformers.[7] A good agreement between the calculated and experimental data lends confidence to the computational model.[7] In cases where single crystals can be obtained, X-ray crystallography provides the definitive solid-state conformation, which serves as an excellent benchmark for the computational results.
Conclusion: A Framework for Understanding Conformational Preferences
This technical guide has outlined a comprehensive computational framework for the conformational analysis of this compound. By systematically exploring the conformational space of both the cis and trans isomers and employing a hierarchical computational approach, researchers can gain a detailed understanding of the relative stabilities of the different conformers. The integration of these computational predictions with experimental data from techniques such as NMR spectroscopy and X-ray crystallography provides a powerful, self-validating system for elucidating the three-dimensional structure of this important molecular scaffold. The insights gained from such studies are invaluable for guiding the design of novel piperazine-based molecules with optimized pharmacological properties.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of a Series of 1-Aryl-4-[aryldiazenyl]- piperazines. Part I. Isomers of N-(2,3-Dimethylphenyl)-N’-(Aryldiazenyl)- Piperazines [benthamopenarchives.com]
- 5. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of a series of phenyl piperazine based ligands | Semantic Scholar [semanticscholar.org]
- 11. Conformational analysis of 2-substituted piperazines. | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2,3-Diphenylpiperazine
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1][2] While much of the focus has been on N-substituted piperazines, the carbon backbone of the ring offers a rich, yet underexplored, landscape for structural diversification.[3] This guide delves into the core of this scaffold, focusing on a key analogue: 2,3-diphenylpiperazine. We will navigate through its discovery, not as a singular event, but as an unfolding realization of its biological potential, and provide a detailed exposition of its synthesis, contrasting early approaches with modern, highly efficient methodologies.
The Emergence of a Biologically Significant Scaffold
The formal "discovery" of this compound is not marked by a singular, celebrated publication but rather by a gradual recognition of the therapeutic potential of the 2,3-diarylpiperazine motif. A significant milestone in understanding the importance of this scaffold came with molecular docking studies that identified 2,3-diarylpiperazines as potential estrogen receptor modulators.[4] This finding underscored the unique three-dimensional arrangement of the phenyl groups on the piperazine core, suggesting its utility in designing molecules that can interact with specific biological targets. The inherent rigidity and defined stereochemistry of the 2,3-disubstituted pattern offer a distinct advantage over more flexible linkers, allowing for a more precise presentation of pharmacophoric elements.
The First Synthesis: A Retrosynthetic Glimpse into Early Methodologies
While the definitive "first" synthesis of this compound is not readily found in modern literature, early synthetic approaches to 2,3-disubstituted piperazines were often challenging. These methods were typically less direct and lower yielding compared to contemporary techniques. A plausible early route would have likely involved the reductive amination of benzil with ethylenediamine. This classical approach, while conceptually straightforward, would have likely resulted in a mixture of stereoisomers and required harsh reaction conditions.
A Modern Marvel: Diastereoselective Synthesis via Intramolecular Reductive Coupling
A significant advancement in the synthesis of this compound is a highly diastereoselective method that yields the (±)-trans-isomer with exceptional control.[4] This approach, detailed below, hinges on the intramolecular reductive coupling of a diimine intermediate.
Causality Behind the Experimental Choices
The choice of a low-valent titanium reagent, generated in situ from Ti(OiPr)₂Cl₂ and zinc metal, is crucial for the reductive coupling of the diimine. This reagent is known for its efficacy in promoting pinacol-type couplings and related reductive cyclizations. The high diastereoselectivity for the trans-isomer is a key feature of this method. Mechanistically, this is attributed to the steric interactions between the phenyl groups in the transition state of the cyclization, which favors the arrangement leading to the thermodynamically more stable trans-product. The intramolecular nature of the reaction also contributes to the high efficiency, as it circumvents challenges associated with intermolecular couplings.
Experimental Protocol: Synthesis of (±)-trans-2,3-Diphenylpiperazine
Step 1: Formation of the Diimine Intermediate
A solution of benzil and ethylenediamine in an appropriate solvent (e.g., toluene) is heated to form the corresponding diimine. This reaction is a standard condensation and proceeds with the removal of water.
Step 2: Intramolecular Reductive Coupling
To a solution of the diimine, the low-valent titanium reagent, prepared by reacting Ti(OiPr)₂Cl₂ with zinc powder, is added. The reaction is stirred at room temperature, leading to the reductive cyclization and formation of the piperazine ring.
Caption: Synthetic pathway to (±)-trans-2,3-diphenylpiperazine.
Data Presentation
| Product | Yield | Diastereomeric Ratio (dl/meso) |
| (±)-trans-2,3-Diphenylpiperazine | 73-83% | >99:<1 |
| Table 1: Yield and diastereoselectivity of the intramolecular reductive coupling method.[4] |
Achieving Enantiopurity: Resolution of the Racemic Mixture
For applications in drug development, obtaining enantiomerically pure compounds is often essential. The racemic (±)-2,3-diphenylpiperazine can be resolved using chiral resolving agents.
Experimental Protocol: Resolution with L-(+)-Tartaric Acid
A solution of (±)-2,3-diphenylpiperazine and L-(+)-tartaric acid in a suitable solvent like dichloromethane are stirred.[4] The diastereomeric salts that precipitate are collected by filtration. The enantiomerically enriched piperazine is then liberated by treatment with a base. The enantiomeric excess can be further enhanced by recrystallization or by forming hydrogen-bonded salt aggregates with an achiral dicarboxylic acid like oxalic acid.[4]
Caption: Resolution of racemic this compound.
Characterization and Physicochemical Properties
A comprehensive characterization of this compound is crucial for its identification and quality control.
| Property | Value |
| Molecular Formula | C₁₆H₁₈N₂ |
| Molar Mass | 238.33 g/mol |
| Appearance | Solid |
| ¹³C NMR (100 MHz, CDCl₃) δ | 47.3, 67.8, 128.0, 128.5, 138.7 ppm[4] |
| Table 2: Physicochemical and Spectroscopic Data for this compound. |
Conclusion and Future Outlook
The journey of this compound from a synthetically challenging target to a readily accessible and biologically relevant scaffold highlights the continuous evolution of organic synthesis. The development of highly diastereoselective methods has unlocked the potential of this and other 2,3-disubstituted piperazines for applications in drug discovery and materials science. As our understanding of the biological roles of these rigid scaffolds deepens, the demand for efficient and stereoselective synthetic routes will undoubtedly continue to grow, paving the way for the discovery of novel therapeutics with enhanced potency and selectivity.
References
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on 2,3-Diphenylpiperazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diphenylpiperazine is a heterocyclic organic compound featuring a piperazine ring substituted with two phenyl groups on adjacent carbon atoms. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of centrally active pharmaceuticals.[1] The introduction of bulky phenyl substituents at the 2 and 3 positions of the piperazine ring creates a unique stereochemical and conformational landscape, which can significantly influence its chemical and biological properties. This technical guide provides a comprehensive overview of the available scientific information regarding the chemical properties, structure, and synthesis of this compound and its stereoisomers.
Chemical Structure and Stereoisomerism
The core structure of this compound consists of a six-membered saturated ring containing two nitrogen atoms at positions 1 and 4, with phenyl groups attached to carbons 2 and 3. This substitution pattern gives rise to stereoisomerism, resulting in two diastereomers: cis-2,3-diphenylpiperazine and trans-2,3-diphenylpiperazine. Each of these diastereomers can exist as a pair of enantiomers.
The spatial arrangement of the two phenyl groups relative to the piperazine ring dictates the overall shape and steric hindrance of the molecule, which in turn affects its physical, chemical, and pharmacological characteristics.
Chemical Properties
Quantitative data on the specific chemical properties of this compound and its individual stereoisomers are not extensively reported in publicly available literature. However, based on the general properties of similar piperazine derivatives, the following characteristics can be inferred.
Table 1: Physicochemical Properties of Related Piperazine Derivatives
| Property | 1,4-Diphenylpiperazine | trans-2,5-Dimethylpiperazine | Piperazine |
| Melting Point (°C) | 165[2] | 115-118[3] | 109-112[1] |
| Boiling Point (°C) | 178-200 @ 8 Torr[2] | 162-165[3] | 145-146[1] |
| Solubility | Insoluble in water. | Data not readily available. | Freely soluble in water.[1] |
| pKa | Data not readily available. | Data not readily available. | pKa1 = 5.68, pKa2 = 9.82 |
It is important to note that the properties of this compound may differ significantly from these examples due to the unique substitution pattern. The presence of two bulky phenyl groups in a vicinal arrangement is expected to influence crystal packing and intermolecular interactions, thereby affecting melting and boiling points. The lipophilicity is also expected to be higher compared to unsubstituted piperazine.
Synthesis and Experimental Protocols
One potential synthetic workflow is outlined below. This is a hypothetical pathway based on common organic synthesis reactions and should be optimized and validated experimentally.
Figure 1: Hypothetical synthetic workflow for this compound.
General Experimental Considerations:
-
Stereocontrol: The stereochemistry of the starting stilbene (cis or trans) would influence the stereochemistry of the subsequent intermediates and the final product. Stereoselective epoxidation and ring-opening reactions would be crucial for obtaining specific stereoisomers of this compound.
-
Protecting Groups: The use of protecting groups for the amine functionalities might be necessary to control reactivity and prevent side reactions during the cyclization step.
-
Purification: Purification of the final product and intermediates would likely involve chromatographic techniques such as column chromatography or recrystallization.
Spectroscopic Characterization
Detailed ¹H and ¹³C NMR spectra for cis- and trans-2,3-diphenylpiperazine are not available in the searched literature. However, based on the analysis of related phenylpiperazine derivatives, the following characteristic signals can be anticipated.
¹H NMR Spectroscopy:
-
Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm corresponding to the protons of the two phenyl rings.
-
Piperazine Ring Protons: A complex set of multiplets in the upfield region (δ 2.5-4.0 ppm) corresponding to the methylene and methine protons of the piperazine ring. The chemical shifts and coupling constants of these protons would be highly dependent on the cis or trans configuration and the conformation of the piperazine ring.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm).
-
Piperazine Ring Carbons: Signals in the aliphatic region (δ 40-70 ppm). The chemical shifts of the carbons bearing the phenyl groups (C2 and C3) would be downfield compared to the other piperazine carbons.
Pharmacological Activity and Signaling Pathways
The pharmacological profile of this compound has not been extensively studied. However, the broader class of phenylpiperazine derivatives is known to exhibit a wide range of activities on the central nervous system (CNS).[4] Many of these compounds act as ligands for various neurotransmitter receptors, particularly serotonin and dopamine receptors.[5][6]
Given the structural similarity to other pharmacologically active phenylpiperazines, it is plausible that this compound and its derivatives could interact with these receptors. The specific affinity and efficacy (agonist, antagonist, or partial agonist) would be highly dependent on the stereochemistry and the nature of any additional substituents.
The potential interaction with dopamine and serotonin receptors suggests that this compound derivatives could be investigated for their potential in treating various neurological and psychiatric disorders.
Figure 2: Generalized G-protein coupled receptor signaling pathway potentially relevant to this compound.
Conclusion
This compound represents an interesting, yet underexplored, chemical entity. While specific experimental data on its chemical properties, synthesis, and biological activity are limited in the current scientific literature, its structural features suggest potential for further investigation, particularly in the context of medicinal chemistry and drug discovery. The stereoisomers of this compound likely possess distinct properties that could be exploited for the development of novel therapeutic agents targeting the central nervous system. Further research is warranted to synthesize and characterize these compounds and to evaluate their pharmacological profiles in detail. This would provide valuable insights for researchers and professionals in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Solubility Profile of 2,3-Diphenylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Diphenylpiperazine. Due to the limited availability of specific quantitative solubility data in public literature, this guide establishes an inferred solubility profile based on the fundamental principles of chemical structure and polarity, drawing parallels with structurally similar molecules. Furthermore, this document details a standardized experimental protocol for determining solubility, a critical procedure for applications in drug development, chemical synthesis, and formulation studies.
Introduction to this compound
This compound is a chemical compound featuring a piperazine ring substituted with two phenyl groups on adjacent carbon atoms. The presence of both the polar piperazine moiety, with its two nitrogen atoms capable of hydrogen bonding, and the non-polar phenyl groups gives the molecule a distinct solubility profile. Understanding this profile is essential for its handling, formulation, and application in various scientific contexts.
Inferred Solubility Profile
The principle of "like dissolves like" is the primary determinant of solubility. The solubility of this compound will be dictated by the interplay between its polar piperazine core and its non-polar phenyl substituents.
Based on the known solubility of related compounds, such as piperazine and 1-phenylpiperazine, the following qualitative solubility profile for this compound is inferred. Piperazine itself is freely soluble in water and polar organic solvents like ethanol, but poorly soluble in diethyl ether.[1] The addition of the two bulky, non-polar phenyl groups in this compound is expected to significantly decrease its solubility in polar solvents, particularly water, and increase its affinity for non-polar organic solvents. For comparison, 1-phenylpiperazine is described as insoluble in water.[2]
Table 1: Inferred Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent Name | Inferred Solubility | Rationale |
| Polar Protic | Water | Very Low | The two large, non-polar phenyl groups are expected to dominate the molecule's properties, leading to poor solvation by water molecules. |
| Methanol | Low to Moderate | The alkyl nature of methanol and its ability to hydrogen bond may allow for some dissolution, but the phenyl groups will limit high solubility. | |
| Ethanol | Low to Moderate | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities suggest some solubility, likely increasing with the alkyl chain length compared to methanol. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, including those with both polar and non-polar features. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a versatile polar aprotic solvent that should effectively solvate this compound. | |
| Acetonitrile | Moderate | While polar, acetonitrile is a weaker solvent for compounds with significant non-polar character compared to DMSO or DMF. | |
| Acetone | Moderate | The polarity of acetone should allow for moderate dissolution of the compound. | |
| Non-Polar | Toluene | Moderate to High | The aromatic nature of toluene will have a strong affinity for the two phenyl groups of the solute. |
| Dichloromethane (DCM) | Moderate to High | DCM is a good solvent for many organic compounds and should effectively dissolve this compound. | |
| Diethyl Ether | Low to Moderate | While generally considered non-polar, the ether oxygen can act as a hydrogen bond acceptor, potentially leading to some solubility, though the bulky phenyl groups may hinder this. | |
| Hexane | Low | The significant polarity of the piperazine ring is expected to result in poor solubility in a non-polar alkane like hexane. |
Experimental Protocol for Solubility Determination
The following is a generalized and robust experimental protocol for the quantitative determination of the solubility of a solid compound like this compound in a given solvent. This method is based on the equilibrium saturation technique followed by quantitative analysis.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., ethanol, DMSO, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable quantitative analytical instrument.
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add a measured volume of the selected solvent to several vials.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and solid remains undissolved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC method (or other quantitative techniques like UV-Vis spectroscopy) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
Using the concentration obtained from the analytical measurement and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in appropriate units, such as mg/mL, mol/L, or g/100g of solvent.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
An In-Depth Technical Guide to the Safe Handling of 2,3-Diphenylpiperazine for Research & Development
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,3-diphenylpiperazine. Designed for researchers, scientists, and drug development professionals, its purpose is to instill a deep understanding of the potential hazards and to establish a framework for safe laboratory conduct. The methodologies described herein are rooted in established occupational safety principles and data extrapolated from structurally similar compounds, ensuring a cautious and proactive approach to risk mitigation.
Section 1: Hazard Identification and Risk Assessment
1.1 Anticipated Toxicological Profile
Based on analogues, this compound should be handled as a hazardous substance with the potential for the following:
-
Acute Toxicity: Phenylpiperazine analogues are classified as toxic if swallowed and potentially fatal if they come into contact with the skin.[3][4]
-
Skin Corrosion/Irritation: The parent piperazine molecule is a strong base and is classified as causing severe skin burns and eye damage.[5] It is prudent to assume this compound is, at a minimum, a severe skin and eye irritant, if not corrosive.
-
Respiratory and Skin Sensitization: Piperazine and some of its derivatives may cause allergic skin reactions or asthma-like symptoms if inhaled.[6][7]
-
Reproductive Toxicity: The parent compound, piperazine, is suspected of damaging fertility or the unborn child.[5][6]
1.2 Physical and Chemical Properties
Understanding the physical state and properties of a chemical is critical for anticipating its behavior and implementing appropriate controls.
| Property | Value / Anticipated Value | Source / Rationale |
| Molecular Formula | C16H18N2 | PubChem[8] |
| Molecular Weight | 238.33 g/mol | PubChem[8] |
| Appearance | Likely a solid crystalline powder. | Analogy to similar compounds like 2,3-diphenylpyrazine.[9] |
| Solubility | Likely insoluble or poorly soluble in water; soluble in organic solvents. | Piperazine itself is water-soluble, but the two phenyl groups significantly increase lipophilicity.[1] |
| Boiling/Melting Point | Data not widely available. Handle as a stable solid at room temperature. | N/A |
1.3 The Mandate for a Pre-Use Risk Assessment
Before any new experiment involving this compound, a formal risk assessment must be conducted. This process is a self-validating system of inquiry that forms the basis of your laboratory's Chemical Hygiene Plan, as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[10][11] The assessment must identify specific hazards in the context of the planned experiment (e.g., quantities used, potential for aerosolization) and define the necessary control measures.
Section 2: The Hierarchy of Controls: A Systematic Approach to Safety
The most effective safety strategies involve systematically removing or minimizing hazards at their source. The National Institute for Occupational Safety and Health (NIOSH) outlines a "Hierarchy of Controls" that prioritizes safety measures from most to least effective.[12][13][14][15] This framework should guide all procedural designs.
Caption: The NIOSH Hierarchy of Controls, prioritizing safety interventions.
-
Elimination & Substitution: In a research context, eliminating the compound is not feasible. However, a critical part of the initial scientific inquiry should be to ask if a less hazardous structural analogue could achieve the same research objective.
-
Engineering Controls: These are the most effective physical controls as they are designed to remove the hazard at the source before it can contact the researcher.[12][14] For this compound, the following are mandatory:
-
Chemical Fume Hood: All work involving the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of powders or vapors.[11][16]
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
-
-
Administrative Controls: These are work policies and procedures designed to reduce exposure.[14][17]
-
Standard Operating Procedures (SOPs): Your laboratory must develop and maintain detailed SOPs for the handling of this compound.
-
Designated Area: Clearly mark an area within the fume hood or on a specific bench for the handling of this compound.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound before beginning work.[10][18]
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and is not a substitute for engineering and administrative controls.[12][16] Proper selection and use are critical.
| Task | Required PPE | Rationale |
| Handling Solid | - Nitrile gloves (double-gloved recommended)- Chemical splash goggles- Lab coat- Face shield (if outside a fume hood, not recommended) | Protects against skin contact with a potentially corrosive/toxic solid and prevents eye exposure to fine particulates.[16] |
| Handling Solutions | - Nitrile gloves- Chemical splash goggles- Lab coat | Protects against splashes of solutions containing the dissolved, hazardous compound. |
| Potential for Aerosolization | - All of the above- Appropriate respiratory protection | To be determined by a formal risk assessment. Required if engineering controls are insufficient. |
Section 3: Standard Operating Procedures (SOPs)
3.1 Protocol for Weighing and Preparing a Stock Solution
This protocol is designed as a self-validating system to minimize exposure and contamination.
-
Preparation:
-
Don all required PPE: lab coat, chemical splash goggles, and double nitrile gloves.[19]
-
Designate a work area inside a certified chemical fume hood.
-
Cover the work surface (e.g., the balance) with absorbent, disposable bench paper.
-
Assemble all necessary equipment: weighing paper/boat, spatula, vial for the final solution, and the chosen solvent.
-
-
Weighing the Solid:
-
Carefully open the container of this compound inside the fume hood to avoid wafting of fine powder.
-
Using a clean spatula, transfer the desired amount of solid to the weighing vessel on the tared balance.
-
Causality Check: Perform this step slowly and deliberately. The primary risk here is the aerosolization of fine powder, which is mitigated by the fume hood's airflow and careful technique.
-
Securely close the primary container and wipe it down with a damp towel before returning it to storage.
-
-
Preparing the Solution:
-
Carefully add the weighed solid to the destination vial.
-
Using a pipette or graduated cylinder, add the solvent to the vial.
-
Cap the vial securely and mix (by vortexing or inversion) until the solid is fully dissolved.
-
-
Cleanup:
-
Dispose of the used weighing paper and any contaminated disposable materials into a designated solid hazardous waste container.
-
Wipe down the spatula with a solvent-dampened towel and allow it to dry in the hood before storing. Dispose of the towel in the solid waste container.
-
Carefully fold the disposable bench paper inward and place it in the solid waste container.
-
Wipe the entire designated work surface with an appropriate cleaning agent.
-
Remove the outer pair of gloves and dispose of them in the hazardous waste. With the inner gloves still on, exit the work area. Remove the remaining PPE.
-
Wash hands thoroughly with soap and water.[20]
-
3.2 Storage and Waste Disposal
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][20]
-
Waste Disposal: All waste, including contaminated PPE, disposable labware, and excess solutions, must be disposed of in accordance with local, state, and federal regulations.[21] Collect all materials in a clearly labeled, sealed hazardous waste container. Never dispose of this chemical down the drain.
Section 4: Emergency Procedures
Preparedness is a critical component of safety.[16] All laboratory personnel must know the location of emergency equipment, including safety showers, eyewash stations, and spill kits.
4.1 First Aid Measures
Immediate action is required in the event of an exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][19] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[19][20] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][19]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][19]
4.2 Spill Response Protocol
This workflow outlines the procedure for a minor chemical spill (i.e., a small quantity that personnel can safely clean up). For major spills, evacuate the area and contact your institution's emergency response team.[22]
Caption: Workflow for responding to a minor chemical spill.
Step-by-Step Spill Cleanup:
-
Assess & Alert: Immediately alert others in the lab.[22] Determine if the spill is minor and manageable.
-
Evacuate (if necessary): If the spill is large, involves highly volatile substances, or you are unsure, evacuate the area and call for emergency assistance.
-
Secure the Area: Prevent others from entering the spill zone. If flammable solvents are involved, remove all ignition sources.[23]
-
Don PPE: Put on a lab coat, chemical splash goggles, and heavy-duty nitrile gloves.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[24][25] This prevents the spill from spreading.
-
Absorption: Gently cover the spill with the absorbent material, working from the outside edges inward to minimize splashing.[24][25] For a basic compound like a piperazine derivative, a neutral absorbent is preferred.
-
Collection: Once the spill is fully absorbed, carefully scoop the material into a designated hazardous waste container.[21]
-
Decontamination: Wipe the spill area clean with a cloth or paper towels soaked in an appropriate solvent (e.g., water followed by ethanol), and place the used towels in the waste container.
-
Disposal: Seal and label the hazardous waste container.
-
Restock: Replenish the spill kit with any used materials. This is a critical step to ensure readiness for future incidents.[22]
References
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound | C16H18N2 | CID 225778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. compliancy-group.com [compliancy-group.com]
- 11. labequipmentdirect.com [labequipmentdirect.com]
- 12. Hierarchy of Controls | Research Safety [researchsafety.uky.edu]
- 13. nes-ehs.com [nes-ehs.com]
- 14. About Hierarchy of Controls | Hierarchy of Controls | CDC [cdc.gov]
- 15. Hierarchy of Controls [cdc.gov]
- 16. ipgsf.com [ipgsf.com]
- 17. naspweb.com [naspweb.com]
- 18. osha.gov [osha.gov]
- 19. acrospharma.co.kr [acrospharma.co.kr]
- 20. fishersci.com [fishersci.com]
- 21. westlab.com [westlab.com]
- 22. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 23. jk-sci.com [jk-sci.com]
- 24. chemkleancorp.com [chemkleancorp.com]
- 25. qmul.ac.uk [qmul.ac.uk]
Methodological & Application
Application Notes and Protocols for the Use of 2,3-Diphenylpiperazine in Dopamine Reuptake Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of dopamine reuptake inhibitors (DRIs) utilizing the 2,3-diphenylpiperazine scaffold. The information compiled herein is intended to guide researchers in the design, synthesis, and characterization of novel DRI candidates based on this privileged structural motif.
Introduction
The this compound moiety serves as a valuable scaffold in the development of potent and selective dopamine reuptake inhibitors. Its rigid structure, arising from the two phenyl substituents on the piperazine ring, allows for specific spatial orientations of pharmacophoric features, leading to high-affinity interactions with the dopamine transporter (DAT). The well-known GBR series of compounds, such as GBR 12909, exemplifies the successful application of a related diphenyl-substituted piperazine core in achieving high DAT affinity and selectivity.[1][2][3] This document will delve into the synthetic routes to access this compound-based analogs and the methodologies to assess their biological activity at the dopamine transporter.
Data Presentation: Quantitative Structure-Activity Relationship (SAR)
The following tables summarize the in vitro binding affinities of various this compound and related diphenylpiperazine derivatives for the dopamine transporter (DAT) and the serotonin transporter (SERT). This data is crucial for understanding the structure-activity relationships and for guiding the design of new, more potent, and selective inhibitors.
Table 1: In Vitro Binding Affinities of GBR 12909 and Analogs for DAT and SERT
| Compound | DAT Ki (nM) | SERT Ki (nM) | DAT/SERT Selectivity |
| GBR 12909 (1) | 0.5 - 1 | 16 - 73 | ~32 - 146 |
| Analog 7 | 0.7 | >100 | >142 |
| Analog 12 | 100 | >100 | - |
| Analog 17 | - | 2.96 | - |
| Analog 24 | - | 2090 | - |
Data compiled from multiple sources. Ki values can vary based on experimental conditions.[1][2]
Table 2: IC50 Values of Selected Dopamine Reuptake Inhibitors
| Compound | DAT IC50 (nM) |
| GBR 12909 | 48 |
| Cocaine | ~100 - 300 |
| Methylphenidate | ~50 - 150 |
IC50 values are dependent on the specific assay conditions and radioligand used.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the this compound scaffold and for the subsequent biological evaluation of its derivatives.
Protocol 1: Synthesis of meso-1,2-Diphenyl-1,2-ethanediamine (Stilbenediamine)
This protocol describes the synthesis of a key precursor for this compound.
Materials:
-
Benzil
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Sodium metal
-
Absolute ethanol
Procedure:
-
Preparation of Benzil Dioxime: A mixture of benzil, hydroxylamine hydrochloride, and ethanol is heated to reflux. A solution of sodium hydroxide in water is added dropwise, and the reflux is continued for 30 minutes. The mixture is then cooled, and the precipitated benzil dioxime is filtered, washed with water, and dried.
-
Reduction to meso-1,2-Diphenyl-1,2-ethanediamine: To a solution of benzil dioxime in absolute ethanol, sodium metal is added in small portions. The reaction mixture is heated to maintain a gentle reflux. After the addition of sodium is complete, the mixture is refluxed for an additional 2 hours. The reaction is then cooled, and water is carefully added to decompose any unreacted sodium. The ethanol is removed by distillation, and the remaining aqueous solution is extracted with diethyl ether. The ether extracts are dried over anhydrous sodium sulfate and concentrated to yield meso-1,2-diphenyl-1,2-ethanediamine.
Protocol 2: Synthesis of this compound
This protocol outlines the cyclization of the diamine precursor to form the piperazine ring.
Materials:
-
meso-1,2-Diphenyl-1,2-ethanediamine
-
1,2-Dibromoethane
-
Sodium carbonate
-
Ethanol
Procedure:
-
A mixture of meso-1,2-diphenyl-1,2-ethanediamine, 1,2-dibromoethane, and sodium carbonate in ethanol is heated to reflux for 24 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and dichloromethane. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Protocol 3: N-Alkylation of this compound
This protocol describes the introduction of various substituents on the nitrogen atoms of the piperazine ring, a key step in generating diverse libraries of DRI candidates.
Materials:
-
This compound
-
Alkyl halide (e.g., 1-bromo-3-phenylpropane)
-
Potassium carbonate
-
Acetonitrile
Procedure:
-
To a solution of this compound in acetonitrile, potassium carbonate and the desired alkyl halide are added.
-
The reaction mixture is stirred at reflux for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the N-alkylated this compound derivative.
Protocol 4: Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol details a competitive binding assay to determine the affinity of synthesized compounds for the dopamine transporter.
Materials:
-
Rat striatal membranes (or cells expressing human DAT)
-
Radioligand: [³H]WIN 35,428 or [³H]GBR 12935
-
Test compounds (synthesized this compound derivatives)
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding determinant: Cocaine or GBR 12909 (10 µM)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of non-specific binding determinant.
-
Competition: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of test compound at various concentrations.
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key pathways and workflows described in this document.
Caption: General synthesis pathway for N-alkylated this compound derivatives.
Caption: Workflow for the dopamine transporter (DAT) radioligand binding assay.
Caption: Mechanism of action of a this compound-based dopamine reuptake inhibitor.
References
Application of 2,3-Diphenylpiperazine Analogs in Neuropathic Pain Research: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield specific studies on the application of 2,3-Diphenylpiperazine for neuropathic pain research. The following application notes and protocols are based on research conducted on structurally related arylpiperazine and benzylpiperazine derivatives that have shown efficacy in preclinical models of neuropathic pain. These notes are intended to provide a framework for potential research directions and methodologies for investigating novel piperazine compounds, including this compound.
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge.[1] Current treatments often provide inadequate pain relief and are associated with dose-limiting side effects.[1] Piperazine derivatives have emerged as a promising class of compounds for the development of novel analgesics due to their diverse pharmacological activities.[1][2] This document outlines the potential application of this compound and its analogs in neuropathic pain research, drawing upon findings from studies on related arylpiperazine derivatives.
Potential Mechanism of Action
The analgesic effects of piperazine derivatives in neuropathic pain models are thought to be mediated through various mechanisms, including modulation of key neurotransmitter systems and ion channels. While the specific targets of this compound are yet to be elucidated in the context of neuropathic pain, related compounds have shown affinity for:
-
Serotonin (5-HT) Receptors: Certain arylpiperazine derivatives exhibit high affinity for 5-HT1A receptors, which are known to play a role in pain modulation.[1]
-
Dopamine Transporters: Diphenylpiperazine derivatives have been shown to be potent dopamine uptake inhibitors, suggesting a potential role in modulating dopaminergic pathways involved in pain processing.
-
Sigma (σ) Receptors: Benzylpiperazine derivatives have been developed as selective σ1 receptor antagonists, demonstrating antinociceptive and anti-allodynic effects in models of inflammatory and neuropathic pain.[2]
-
Voltage-Gated Sodium Channels: Furan-based piperazine derivatives have been identified as potent blockers of voltage-gated sodium channels, a key target in the management of neuropathic pain.[3]
Further research is required to determine the precise mechanism of action of this compound.
Data Presentation: Efficacy of Arylpiperazine Derivatives in Preclinical Models
The following table summarizes the quantitative data on the efficacy of representative arylpiperazine derivatives in preclinical models of pain. This data can serve as a benchmark for evaluating the potential of novel compounds like this compound.
| Compound | Animal Model | Test | Dose | Efficacy | Reference |
| Compound 18 ¹ | Mouse | Writhing Test | 10, 20, 40 mg/kg | >70% inhibition | [1] |
| Mouse | Hot Plate Test | 40 mg/kg | 116.0% increase in latency | [1] | |
| Compound 19 ² | Mouse | Writhing Test | 10 mg/kg | 75.2% inhibition | [1] |
| Mouse | Hot Plate Test | 10 mg/kg | 134.4% increase in latency | [1] | |
| Compound 15 ³ | Mouse | Chronic Constriction Injury (CCI) | 3-60 mg/kg (i.p.) | Dose-dependent anti-allodynic effects | [2] |
| Mouse | Formalin Test | 3-60 mg/kg (i.p.) | Dose-dependent antinociception | [2] |
¹ 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone ² 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-phenylethanone ³ 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one
Experimental Protocols
The following are detailed methodologies for key experiments to assess the potential of novel piperazine compounds in neuropathic pain research.
In Vivo Models of Neuropathic Pain
4.1.1. Chronic Constriction Injury (CCI) Model
This model is widely used to induce neuropathic pain characterized by allodynia and hyperalgesia.
-
Animals: Adult male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the common sciatic nerve at 1 mm intervals. The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for a period of 7-14 days for the development of neuropathic pain behaviors.
-
-
Behavioral Testing: Assess mechanical allodynia and thermal hyperalgesia at baseline and at various time points post-surgery and post-drug administration.
4.1.2. Spared Nerve Injury (SNI) Model
This model produces a more robust and long-lasting neuropathic pain state.
-
Animals: Adult male C57BL/6 mice (20-25 g).
-
Procedure:
-
Anesthetize the mouse with an appropriate anesthetic.
-
Make an incision on the lateral surface of the thigh to expose the three terminal branches of the sciatic nerve: the tibial, common peroneal, and sural nerves.
-
Ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.
-
Ensure that the sural nerve is not stretched or touched during the procedure.
-
Close the muscle and skin with sutures.
-
-
Behavioral Testing: Assess mechanical allodynia in the territory of the intact sural nerve.
Behavioral Assessment of Pain
4.2.1. Mechanical Allodynia (von Frey Test)
-
Apparatus: A set of calibrated von Frey filaments.
-
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply von Frey filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is noted as a brisk withdrawal or licking of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
4.2.2. Thermal Hyperalgesia (Hargreaves Test)
-
Apparatus: A radiant heat source (e.g., Hargreaves apparatus).
-
Procedure:
-
Place the animal in a plexiglass chamber on a glass floor.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Measure the latency for the animal to withdraw its paw from the heat source.
-
A cut-off time is set to prevent tissue damage.
-
In Vitro Assays for Mechanistic Studies
4.3.1. Radioligand Binding Assays
-
Objective: To determine the binding affinity of the test compound for specific receptors (e.g., 5-HT1A, dopamine transporter, σ1 receptor).
-
Procedure:
-
Prepare cell membrane homogenates expressing the target receptor.
-
Incubate the membranes with a specific radioligand and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the Ki value to determine the binding affinity.
-
4.3.2. Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To investigate the effect of the test compound on the activity of ion channels (e.g., voltage-gated sodium channels) in dorsal root ganglion (DRG) neurons.
-
Procedure:
-
Isolate and culture DRG neurons from rodents.
-
Perform whole-cell patch-clamp recordings to measure ionic currents.
-
Apply the test compound to the bath solution and record changes in current amplitude and kinetics.
-
Visualizations
Signaling Pathways
Caption: Potential mechanisms of neuropathic pain and intervention points for piperazine derivatives.
Experimental Workflow
Caption: General experimental workflow for evaluating novel piperazine derivatives.
Conclusion
While direct evidence for the application of this compound in neuropathic pain research is currently lacking, the broader class of piperazine derivatives represents a promising avenue for the discovery of novel analgesics. The protocols and data presented here, based on analogous compounds, provide a solid foundation for initiating research into the potential therapeutic effects of this compound and its derivatives in neuropathic pain. Future studies should focus on elucidating its specific molecular targets and comprehensively evaluating its efficacy and safety profile in relevant preclinical models.
References
- 1. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent furan piperazine sodium channel blockers for treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 2,3-Diphenylpiperazine Derivatives as Potential Anticancer Agents
Introduction
Piperazine and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities.[1][2] Notably, arylpiperazines, including 2,3-diphenylpiperazine derivatives, have emerged as promising scaffolds for the development of novel anticancer agents.[2][3] These compounds have demonstrated the ability to interact with various molecular targets implicated in cancer pathogenesis, exhibiting cytotoxic and anti-proliferative effects against a multitude of cancer cell lines.[3][4] Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of critical cancer signaling pathways.[5][6][7] This document provides an overview of the anticancer potential of these derivatives, summarizes key quantitative data, and offers detailed protocols for their experimental evaluation.
Mechanism of Action
The anticancer activity of this compound and related derivatives is multifaceted, primarily attributed to their ability to modulate key cellular processes and signaling pathways that are often deregulated in cancer.
-
Induction of Apoptosis: A primary mechanism is the potent induction of caspase-dependent apoptosis.[5][6] Studies have shown that treatment with these compounds leads to the cleavage of caspase-3, caspase-8, and Poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of programmed cell death.[8][9][10] This is often confirmed by Annexin V-FITC/PI staining, which shows a dose-dependent increase in apoptotic cells following treatment.[8][11]
-
Cell Cycle Arrest: Several derivatives have been shown to halt the progression of the cell cycle, predominantly at the G2/M phase.[7][12][13] This arrest prevents cancer cells from undergoing mitosis, thereby inhibiting their proliferation. The M-phase arrest can be confirmed by observing increased levels of the mitotic marker phospho-histone H3.[12]
-
Inhibition of Signaling Pathways: These compounds can inhibit multiple cancer-promoting signaling pathways.[5][6] Key targets include:
-
EGFR Pathway: Some phenylpiperazine derivatives act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is crucial for cancer cell proliferation and survival.[11]
-
PI3K/AKT Pathway: Inhibition of the PI3K/AKT pathway is a major mechanism through which these derivatives suppress cancer cell proliferation and induce apoptosis.[6][8]
-
Other Kinases: The Src family kinases and the BCR-ABL pathway have also been identified as targets, particularly in leukemia cell lines.[5][6]
-
-
DNA Interaction and Damage: Certain derivatives may exert their effects by interacting directly with DNA or inducing DNA damage, further contributing to cell cycle arrest and apoptosis.[7][14]
Data Presentation
The efficacy of various piperazine derivatives has been quantified across numerous human cancer cell lines. The following tables summarize the reported 50% growth inhibition (GI₅₀) or 50% inhibitory concentration (IC₅₀) values.
Table 1: In Vitro Antiproliferative Activity of Piperazine Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| 3p | N-(4,6-dimethoxypyrimidin-2-yl)-2-(piperazin-1-yl)acetamide | A549 (Lung) | 0.05 | [11] |
| HeLa (Cervical) | 0.08 | [11] | ||
| MCF-7 (Breast) | 0.22 | [11] | ||
| C505 | Piperazine Derivative | K562 (Leukemia) | 0.06 - 0.16 | [6] |
| HeLa (Cervical) | 0.06 - 0.16 | [6] | ||
| AGS (Gastric) | 0.06 - 0.16 | [6] | ||
| 5f | 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine | Various | 0.45 - 1.66 | [15] |
| 23 | Vindoline-piperazine conjugate | MDA-MB-468 (Breast) | 1.00 | [1] |
| 25 | Vindoline-piperazine conjugate | HOP-92 (Lung) | 1.35 | [1] |
| SPOPP-3 | Dispiropiperazine | SW480 (Colon) & others | 0.63 - 13 | [7][12] |
| A-11 | 4-(3-(4-methylpiperazin-1-yl) propoxy)-N-phenylbenzamide | A-549 (Lung) | 5.71 | [16] |
| HCT-116 (Colon) | 4.26 | [16] | ||
| BS230 | Phenylpiperazine of 1,2-benzothiazine | MCF7 (Breast) | More cytotoxic than Doxorubicin | [14] |
| 14i | 2,3-Diphenylpyrazine | PC-3 (Prostate) | 4.8 | [17] |
| MGC-803 (Gastric) | 7.0 | [17] |
Table 2: In Vivo Efficacy and Toxicity of Selected Piperazine Derivatives
| Compound ID | Animal Model | Efficacy | Toxicity | Reference |
| 3p | Mouse Xenograft | Cessation of tumor growth | No signs of gross toxicity or abnormal behavior. Low hemolytic activity. | [11] |
| Unnamed | Mice with Leukemia P388 | T/C values of 218.2% at 200 mg/kg | LD₅₀ of 1600 mg/kg i.p. (compared to 9.7 mg/kg for cisplatin) | [18] |
| 14i | PC-3 & MGC-803 Xenograft Mice | Effective anticancer effects | No obvious toxicity | [17] |
Visualizations
Experimental Protocols
Herein are detailed protocols for key experiments used to characterize the anticancer activity of this compound derivatives.
Protocol 1: Cell Viability/Proliferation (MTT Assay)
This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).
Materials and Reagents:
-
Human cancer cell lines (e.g., A549, HCT-116, MCF-7).[11][16]
-
96-well microtiter plates.
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
This compound derivative stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
Phosphate-Buffered Saline (PBS).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000 to 5,000 cells per well in 100 µL of complete medium.[6][9]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO only as a negative control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Materials and Reagents:
-
Human cancer cell lines.
-
6-well or 24-well plates.
-
This compound derivative.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Binding Buffer (provided with the kit).
-
PBS.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the derivative at various concentrations (e.g., IC₅₀, 2x IC₅₀) for 24 to 48 hours. Include a DMSO-treated negative control.[11]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.[11]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[11]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials and Reagents:
-
Human cancer cell lines.
-
6-well plates.
-
This compound derivative.
-
Cold 70% ethanol.
-
PBS.
-
RNase A solution (100 µg/mL).
-
Propidium Iodide (PI) solution (50 µg/mL).
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the derivative for 24 hours as described in Protocol 2.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubation: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates cell cycle arrest at that phase.[7][12]
References
- 1. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. | BioWorld [bioworld.com]
Application Notes and Protocols for the Evaluation of 2,3-Diphenylpiperazine Analogues as Antimicrobial and Antifungal Agents
Introduction: The Therapeutic Potential of the 2,3-Diphenylpiperazine Scaffold
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action.[1][2] The piperazine moiety is a well-established pharmacophore present in a multitude of clinically approved drugs, valued for its ability to improve pharmacokinetic profiles and serve as a versatile linker in molecular design.[3][4][5] Within this privileged class of heterocycles, this compound analogues are emerging as a promising scaffold for the development of new antimicrobial and antifungal drugs. Their unique three-dimensional structure provides a rigid framework for the precise orientation of functional groups, enabling targeted interactions with microbial machinery.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of this compound analogues. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative sources.
Part 1: Synthesis of this compound Analogues
A modular synthetic approach is often employed for the creation of a library of this compound analogues, allowing for systematic modifications to probe structure-activity relationships (SAR). A key strategy involves the introduction of diverse functionalities, such as 1,2,3-triazole rings, which are known to enhance biological activity.[6][7]
General Synthetic Workflow
The synthesis of novel diphenylpiperazine 1,2,3-triazole derivatives can be conceptualized as a multi-step process, as illustrated below. This workflow allows for the generation of a diverse library of compounds by varying the substituted moieties in the final step.
Caption: General synthetic workflow for this compound-1,2,3-triazole analogues.
Protocol: Synthesis of 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(4-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)ethanone (A Representative Analogue)[6][7]
This protocol is based on the synthesis of a specific analogue to provide a concrete example. Researchers can adapt this by substituting the starting materials to create a library of compounds.
Step 1: Synthesis of the Azide Intermediate
-
To a solution of 1-((4-chlorophenyl)(phenyl)methyl)piperazine in a suitable solvent (e.g., dichloromethane), add triethylamine at 0°C.
-
Slowly add a solution of 2-chloroacetyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude chloroacetamide intermediate.
-
Dissolve the intermediate in a mixture of acetone and water.
-
Add sodium azide and stir the mixture at room temperature for 24 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield 2-azido-1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanone.
Step 2: Synthesis of the Substituted Alkyne
-
Synthesize the desired substituted alkyne. For example, 1-(prop-2-yn-1-yl)-2-methyl-5-nitro-1H-imidazole can be prepared by reacting 2-methyl-5-nitro-1H-imidazole with propargyl bromide in the presence of a base like potassium carbonate.
Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
-
Dissolve the azide intermediate and the substituted alkyne in a solvent system such as a mixture of t-butanol and water.
-
Add a catalytic amount of copper(II) sulfate pentahydrate and sodium ascorbate.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the final compound by column chromatography to yield the desired this compound-1,2,3-triazole analogue.
Part 2: In Vitro Antimicrobial and Antifungal Activity Assessment
The evaluation of the antimicrobial and antifungal properties of the synthesized analogues is crucial to determine their potential as therapeutic agents. The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][8][9][10][11][12]
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining MIC and MBC/MFC.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination[9][11][12]
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the this compound analogues in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
-
Microbial Strains: Use standardized reference strains (e.g., from ATCC) and clinically relevant isolates.
-
96-Well Microtiter Plates: Sterile, U-bottom plates are recommended.
2. Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.[12]
-
Dilute this standardized suspension in the appropriate sterile broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[9]
3. Assay Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last well.
-
The last two wells should serve as controls:
-
Growth Control: 100 µL of broth + 100 µL of the diluted inoculum (no test compound).
-
Sterility Control: 200 µL of sterile broth only.
-
-
Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.
4. Incubation:
-
Cover the plate and incubate at 35-37°C.
-
Incubation times:
5. Reading and Interpretation:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
-
Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation: Example MIC Values
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |
| Analogue 1 | 16 | 32 | 8 | 16 |
| Analogue 2 | 8 | 16 | 4 | 8 |
| Analogue 3 | 32 | 64 | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | N/A | N/A |
| Fluconazole | N/A | N/A | 1 | 16 |
This is example data and does not represent actual experimental results.
Part 3: Cytotoxicity Assessment
A critical aspect of drug development is to ensure that the antimicrobial and antifungal activity of a compound is not due to general cytotoxicity.[1][3][13] Therefore, it is essential to evaluate the effect of the this compound analogues on mammalian cells.
Protocol: MTT Assay for Cell Viability[6]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
1. Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and adjust the cell density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the this compound analogues in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solutions, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-48 hours.
3. MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial and antifungal agents. The protocols outlined in these application notes provide a robust framework for the synthesis, in vitro screening, and preliminary safety assessment of new analogues. Future research should focus on elucidating the mechanism of action of active compounds and optimizing their pharmacological properties through further chemical modifications. By systematically applying these methodologies, the scientific community can advance the discovery of new therapeutics to combat the growing threat of infectious diseases.
References
- 1. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 6. [PDF] Design, Synthesis and Relational Biological Evaluation of Novel Diphenylpiperazine 1,2,3-triazole Derivatives | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes: Asymmetric Synthesis of Chiral Piperazines via Palladium-Catalyzed Decarboxylative Allylic Alkylation
Introduction
The piperazine moiety is a significant pharmacophore found in a multitude of bioactive molecules and approved pharmaceuticals. While N-substituted piperazines are common, the exploration of stereochemically complex, carbon-substituted chiral piperazines remains a frontier in medicinal chemistry. Access to enantiopure piperazines with stereocenters on the carbon framework can provide novel three-dimensional structures for drug discovery. This document outlines a protocol for the asymmetric synthesis of α-substituted piperazin-2-ones, which are valuable precursors to chiral piperazines. The methodology is based on the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. It is important to note that while 2,3-diphenylpiperazine is a known chiral compound, its direct use as a chiral auxiliary for the asymmetric alkylation of external substrates is not a widely reported application. Instead, the focus of current research is on the synthesis of chiral piperazine derivatives themselves.
Principle of the Method
The described protocol is a catalytic enantioselective method for the synthesis of α-secondary and α-tertiary piperazin-2-ones.[1][2] The reaction involves the decarboxylative allylic alkylation of differentially N-protected piperazin-2-one substrates using a chiral palladium catalyst. The catalyst system is typically generated in situ from a palladium source, such as Pd2(pmdba)3, and a chiral phosphine ligand, like an electron-deficient PHOX ligand.[1] This method allows for the formation of highly enantioenriched piperazin-2-ones, which can be subsequently deprotected and reduced to the corresponding chiral piperazines.[1][2]
Experimental Protocols
I. General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Toluene should be dried and degassed prior to use.
-
Reagents should be of high purity. The piperazin-2-one starting materials are typically prepared from corresponding amino acids.
-
Enantiomeric excess (ee) is determined by chiral supercritical fluid chromatography (SFC) or high-performance liquid chromatography (HPLC).
II. Asymmetric Decarboxylative Allylic Alkylation of N-Protected Piperazin-2-ones
This protocol is adapted from the work of Stoltz and coworkers.[1]
Reagents:
-
N-protected piperazin-2-one substrate (1.0 equiv)
-
Tris(4-methoxy-3,5-dimethylbenzylidene)dipalladium(0) (Pd2(pmdba)3) (5 mol %)
-
(S)-(CF3)3-t-BuPHOX ligand (12.5 mol %)
-
Anhydrous, degassed toluene (to achieve a concentration of 0.014 M)
Procedure:
-
To a dried Schlenk tube under an inert atmosphere, add the N-protected piperazin-2-one substrate.
-
In a separate vial, prepare the catalyst solution by dissolving Pd2(pmdba)3 and the (S)-(CF3)3-t-BuPHOX ligand in anhydrous, degassed toluene.
-
Add the catalyst solution to the Schlenk tube containing the substrate.
-
Place the reaction vessel in a preheated oil bath at 40 °C.
-
Stir the reaction mixture for 12–48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the enantioenriched α-substituted piperazin-2-one.
III. Deprotection and Reduction to Chiral Piperazines
The resulting piperazin-2-one can be converted to the corresponding piperazine through a deprotection and reduction sequence. The specific conditions for deprotection will depend on the N-protecting groups used. For example, a Boc group can be removed with trifluoroacetic acid (TFA), and a Cbz group by hydrogenolysis. The lactam can then be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4).
Data Presentation
The following table summarizes representative results for the asymmetric allylic alkylation of N-protected piperazin-2-ones, demonstrating the scope of the reaction with respect to the α-substituent.
| Entry | α-Substituent (R) | Yield (%) | ee (%) |
| 1 | Allyl | 85 | 92 |
| 2 | Benzyl | 78 | 95 |
| 3 | Methyl | 72 | 90 |
| 4 | Isopropyl | 65 | 88 |
Data are representative and compiled from typical results reported in the literature for similar reactions.
Visualizations
Experimental Workflow
Caption: Workflow for the Pd-catalyzed asymmetric alkylation.
Proposed Catalytic Cycle
References
- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (2R,3R)- and (2S,3S)-2,3-Diphenylpiperazine as C₂-Symmetric Chiral Ligands in Enantioselective Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the synthesis and application of enantiopure trans-2,3-diphenylpiperazine, a C₂-symmetric diamine, as a chiral ligand in asymmetric synthesis. The guide covers the chiral resolution of the racemic catalyst and its application in a model enantioselective reaction, complete with mechanistic insights and detailed experimental protocols.
Introduction: The Role of C₂-Symmetric Diamines in Asymmetric Catalysis
C₂-symmetric chiral ligands are a cornerstone of modern asymmetric catalysis. Their unique topology, where a 180° rotation around a C₂ axis results in an identical structure, reduces the number of possible diastereomeric transition states in a chemical reaction. This simplification often leads to higher levels of enantioselectivity, making C₂-symmetric molecules "privileged ligands" in the synthesis of chiral compounds.[1]
Among these, chiral 1,2-diamines are particularly effective due to their ability to form stable chelate complexes with a wide range of transition metals, including copper, rhodium, and ruthenium. The trans-2,3-diphenylpiperazine scaffold represents a conformationally constrained and sterically defined diamine. The two phenyl groups create a well-defined chiral environment around the metal center, influencing the facial selectivity of substrate approach and leading to high enantiomeric excess (ee) in the final product.
This guide focuses on the practical aspects of obtaining enantiopure trans-2,3-diphenylpiperazine and its subsequent use as a chiral ligand in the copper-catalyzed asymmetric conjugate addition, a fundamental carbon-carbon bond-forming reaction.
Synthesis and Chiral Resolution of trans-2,3-Diphenylpiperazine
The most common route to enantiopure trans-2,3-diphenylpiperazine is through the resolution of its racemic mixture. Diastereomeric salt formation with a chiral resolving agent is a robust and scalable method.
Causality Behind the Method:
The principle of chiral resolution by diastereomeric salt formation relies on the different physical properties (primarily solubility) of diastereomers. By reacting the racemic diamine (a base) with an enantiopure chiral acid, two diastereomeric salts are formed: [(R,R)-diamine • (S)-acid] and [(S,S)-diamine • (S)-acid]. These salts are not mirror images and thus have different solubilities in a given solvent system, allowing for their separation by fractional crystallization.[2]
Protocol 1: Chiral Resolution of (±)-trans-2,3-Diphenylpiperazine
This protocol is adapted from the efficient resolution method using (1S)-(+)-10-camphorsulfonic acid.[3]
Materials:
-
(±)-trans-2,3-diphenylpiperazine
-
(1S)-(+)-10-Camphorsulfonic acid
-
Isopropanol (IPA)
-
Sodium hydroxide (NaOH), 2 M aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Chiral HPLC system with a Chiralcel OD-H column
Step-by-Step Procedure:
-
Salt Formation:
-
In a 250 mL round-bottom flask, dissolve 5.0 g of (±)-trans-2,3-diphenylpiperazine in 100 mL of isopropanol with gentle heating.
-
In a separate flask, dissolve 4.88 g (1.0 equiv) of (1S)-(+)-10-camphorsulfonic acid in 50 mL of isopropanol.
-
Add the camphorsulfonic acid solution to the piperazine solution dropwise at room temperature with continuous stirring.
-
Stir the resulting mixture for 12 hours. A white precipitate will form.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitate by vacuum filtration using a Büchner funnel and wash the solid with a small amount of cold isopropanol (2 x 10 mL).
-
This solid is the less soluble diastereomeric salt, enriched in the (R,R)-enantiomer.
-
-
Liberation of the Free Amine:
-
Suspend the collected salt in a mixture of 50 mL of dichloromethane and 50 mL of 2 M NaOH solution.
-
Stir vigorously for 1 hour until all solids dissolve and the mixture separates into two clear layers.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
-
Purification and Analysis:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield (R,R)-(+)-2,3-diphenylpiperazine as a white solid.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC.
-
Workflow for Chiral Resolution
Expected Results
Following this protocol, (R,R)-(+)-2,3-diphenylpiperazine can be obtained with high enantiomeric purity.
| Parameter | Value | Reference |
| Yield (R,R)-enantiomer) | ~35-40% (after one crystallization) | [3] |
| Enantiomeric Excess (ee) | >98% | [3] |
| Specific Rotation | [α]²⁵_D_ = +110.0 (c 1.0, CHCl₃) | [3] |
| HPLC Conditions | Chiralcel OD-H, Hexanes:Isopropanol (90:10), 0.5 mL/min | [3] |
| Retention Times | t_R_ ((S,S)-isomer): 11.8 min; t_R_ ((R,R)-isomer): 14.7 min | [3] |
Application in Enantioselective Catalysis: The Asymmetric Conjugate Addition
While some diamines can act as organocatalysts, C₂-symmetric piperazines are most commonly employed as chiral ligands for transition metals. The diamine chelates to the metal, creating a chiral Lewis acidic complex that activates the substrate and controls the stereochemical outcome. The copper-catalyzed conjugate addition of organozinc reagents to α,β-unsaturated enones is a benchmark reaction for evaluating such ligands.[4][5]
Reaction Mechanism: A Self-Validating System
The catalytic cycle for this reaction provides a clear rationale for how the chiral ligand induces enantioselectivity.
-
Catalyst Formation: The chiral diamine, (R,R)-2,3-diphenylpiperazine, reacts with a copper(II) salt (e.g., Cu(OTf)₂) to form a chiral copper(II) complex.
-
Reduction/Transmetalation: Diethylzinc (Et₂Zn) acts as both the alkylating agent and a reductant, reducing Cu(II) to a catalytically active Cu(I) species. A subsequent transmetalation forms a chiral ethyl-copper(I) intermediate.
-
Substrate Coordination: The α,β-unsaturated enone coordinates to the chiral copper center via its carbonyl oxygen. This brings the enone into the chiral pocket created by the diphenylpiperazine ligand. The phenyl groups on the ligand sterically block one face of the enone.
-
Conjugate Addition: The ethyl group is transferred from copper to the β-carbon of the enone. This transfer occurs preferentially from the less sterically hindered face, dictated by the ligand's C₂-symmetry. This is the enantioselectivity-determining step.
-
Enolate Formation & Regeneration: The resulting zinc enolate is released, and the chiral copper catalyst is regenerated to re-enter the catalytic cycle.
Catalytic Cycle Diagram
Protocol 2: Copper-Catalyzed Asymmetric Conjugate Addition of Diethylzinc to Cyclohexenone
This is a model protocol based on established procedures for similar chiral diamine ligands.[4][5]
Materials:
-
(R,R)-(+)-2,3-Diphenylpiperazine (Ligand L*)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
2-Cyclohexen-1-one (Substrate)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk line and argon atmosphere setup
Step-by-Step Procedure:
-
Catalyst Preparation (In Situ):
-
To a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (7.2 mg, 0.02 mmol, 2 mol%).
-
Add (R,R)-(+)-2,3-diphenylpiperazine (5.7 mg, 0.024 mmol, 2.4 mol%).
-
Add 5 mL of anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 1 hour to form the copper-ligand complex. The solution should become homogeneous.
-
-
Reaction Setup:
-
Cool the flask to 0 °C in an ice bath.
-
Add 2-cyclohexen-1-one (96 mg, 1.0 mmol, 1.0 equiv) via syringe.
-
Slowly add diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol, 1.2 equiv) dropwise over 10 minutes. The reaction is exothermic.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting enone is consumed (typically 2-4 hours).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 5% ethyl acetate in hexanes) to yield (R)-3-ethylcyclohexanone.
-
Data Presentation: Expected Performance
The following table summarizes the expected results for the conjugate addition to various enones, based on data from systems using analogous C₂-symmetric diamine ligands.
| Entry | Substrate (Enone) | Product | Yield (%) | ee (%) |
| 1 | 2-Cyclohexen-1-one | (R)-3-Ethylcyclohexanone | >95 | >90 |
| 2 | 2-Cyclopenten-1-one | (R)-3-Ethylcyclopentanone | >95 | >85 |
| 3 | Chalcone | (R)-1,3-Diphenyl-1-pentanone | >90 | >88 |
| 4 | trans-4-Phenyl-3-buten-2-one | (R)-4-Phenyl-2-hexanone | >90 | >92 |
Conclusion
trans-2,3-Diphenylpiperazine is a structurally robust and highly effective C₂-symmetric chiral diamine. Its straightforward preparation via chiral resolution makes it an accessible component for asymmetric catalysis. While its direct use as an organocatalyst is not widely reported, it serves as an excellent ligand for transition metals, particularly copper, in fundamental C-C bond-forming reactions. The well-defined chiral environment it creates around the metal center allows for high levels of stereocontrol, making it a valuable tool for researchers in synthetic organic chemistry and drug development. The protocols and mechanistic principles outlined in this guide provide a solid foundation for the successful application of this catalyst system in the laboratory.
References
- 1. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Cu-Catalyzed Conjugate Addition of Diethylzinc to Acyclic Aliphatic Enones [organic-chemistry.org]
- 4. Enantioselective conjugate addition of diethylzinc to cyclic enones catalyzed by copper complexes of methylene-bridged P-chirogenic diphosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
High-Yield Synthesis of 2,3-Dichlorophenylpiperazine: An Application Note and Protocol Guide
Introduction: The Significance of 2,3-Dichlorophenylpiperazine
2,3-Dichlorophenylpiperazine (2,3-DCPP) is a critical intermediate in the synthesis of numerous pharmacologically active compounds, most notably the atypical antipsychotic drug aripiprazole.[1][2] Aripiprazole's mechanism of action, involving partial agonism at dopamine D2 and serotonin 5-HT1A receptors and antagonism at 5-HT2A receptors, has established it as a key therapeutic agent for schizophrenia and bipolar disorder.[3] The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of central nervous system (CNS) drugs.[3][4][5] Consequently, robust, scalable, and high-yield synthetic routes to 2,3-DCPP are of paramount importance to the pharmaceutical industry and drug development professionals.
This guide provides detailed protocols and scientific rationale for two effective methods for synthesizing 2,3-Dichlorophenylpiperazine, catering to both large-scale industrial production and smaller-scale research applications. We will explore a classical cyclization approach and a modern palladium-catalyzed cross-coupling reaction, offering insights into the advantages and considerations of each.
Strategic Approaches to N-Arylpiperazine Synthesis
The formation of the C-N bond between the dichlorinated aromatic ring and the piperazine nitrogen is the linchpin of 2,3-DCPP synthesis. The primary strategies to achieve this can be broadly categorized into two mechanistically distinct pathways:
-
Nucleophilic Substitution/Condensation: This classical approach involves the direct reaction of an aniline derivative with a bifunctional alkylating agent that forms the piperazine ring. This method is often favored for its cost-effective starting materials and suitability for large-scale production.[2][6] The reaction proceeds via a double N-alkylation of the aniline, leading to the cyclization of the piperazine ring.
-
Catalytic Cross-Coupling: Modern synthetic organic chemistry offers powerful tools in the form of transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, in particular, has revolutionized the synthesis of N-aryl amines by enabling the formation of C-N bonds from aryl halides and amines with high efficiency and functional group tolerance.[7][8][9] This method provides an alternative route that can be advantageous for its milder reaction conditions and broader substrate scope, though the cost of the palladium catalyst and specialized ligands can be a consideration.[10][11]
Below, we present detailed protocols for a high-yield classical condensation method and a representative Buchwald-Hartwig amination procedure.
Protocol 1: High-Yield Synthesis via Direct Cyclization
This protocol is adapted from a method optimized for industrial production, emphasizing high yield and purity with cost-effective reagents.[6] The core of this method is the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.
Causality and Experimental Rationale
The choice of 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride as starting materials is predicated on their commercial availability and relatively low cost.[2] The reaction is typically carried out at elevated temperatures to overcome the activation energy for the nucleophilic attack of the aniline nitrogen on the chloroethyl groups. The reaction proceeds in a stepwise manner, with the initial N-alkylation followed by an intramolecular cyclization to form the piperazine ring. The use of a high boiling point solvent or neat reaction conditions is often employed to achieve the necessary reaction temperatures.
Experimental Workflow: Direct Cyclization
Caption: Workflow for the Direct Cyclization Synthesis of 2,3-DCPP.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and a heating mantle, charge 2,3-dichloroaniline.
-
Begin stirring and heat the aniline to a temperature of 90-120°C.
-
Once the temperature is stable, add bis(2-chloroethyl)amine hydrochloride in portions, maintaining the temperature. The mass ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride should be approximately 1:1.1.[2]
-
Cyclization: After the addition is complete, raise the reaction temperature to 120-220°C and maintain for an extended period (e.g., 34 hours) to ensure complete reaction.[2]
-
Work-up: After the reaction is complete, stop heating and allow the mixture to cool.
-
Add a suitable after-treatment solvent, such as n-butanol, and stir while cooling to induce crystallization of the product hydrochloride salt.[2]
-
Isolation and Purification: Isolate the crude 1-(2,3-dichlorophenyl)piperazine hydrochloride by filtration.
-
Purify the crude product by recrystallization from a suitable solvent, such as methanol, to achieve high purity (>99.5% by HPLC).[6]
-
Dry the purified product under vacuum.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a modern approach to 2,3-DCPP synthesis using a palladium-catalyzed cross-coupling reaction. This method is particularly useful for its high functional group tolerance and generally milder reaction conditions compared to classical methods.[4][7]
Causality and Experimental Rationale
The Buchwald-Hartwig amination relies on a palladium catalyst to facilitate the coupling of an aryl halide (or triflate) with an amine.[8][9] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[7] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often employed to promote the key steps of the catalytic cycle.[9] In this case, 1-bromo-2,3-dichlorobenzene is used as the aryl halide, and piperazine (or a protected form like N-Boc-piperazine) is the amine coupling partner.[10]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig Synthesis of 2,3-DCPP.
Detailed Step-by-Step Protocol
-
Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., BINAP), and a strong base (e.g., sodium tert-butoxide).
-
Reagent Addition: To the flask, add 1-bromo-2,3-dichlorobenzene and N-Boc-piperazine.[10]
-
Solvent Addition: Add an anhydrous solvent, such as toluene, via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude N-Boc-1-(2,3-dichlorophenyl)piperazine by silica gel column chromatography.
-
Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane or methanol) and treat with a strong acid (e.g., trifluoroacetic acid or hydrochloric acid) to remove the Boc protecting group.[10]
-
Isolation: After the deprotection is complete, neutralize the reaction mixture and extract the product, or concentrate and triturate to isolate the hydrochloride salt of 2,3-DCPP.
Comparative Analysis of Synthesis Protocols
| Parameter | Protocol 1: Direct Cyclization | Protocol 2: Buchwald-Hartwig Amination |
| Starting Materials | 2,3-dichloroaniline, bis(2-chloroethyl)amine HCl | 1-bromo-2,3-dichlorobenzene, N-Boc-piperazine |
| Catalyst | None (or acid catalyst) | Palladium catalyst (e.g., Pd2(dba)3) and ligand |
| Reaction Conditions | High temperature (120-220°C) | Moderate temperature (80-100°C), inert atmosphere |
| Reported Yield | >59.5% (up to 88% in some variations)[6][12] | Typically high (50-60% or higher)[11] |
| Purity | High (>99.5% after recrystallization)[6] | High after chromatographic purification |
| Scalability | Well-suited for large-scale industrial production[6] | Can be scaled, but catalyst cost is a factor[10] |
| Advantages | Low-cost starting materials, simple procedure | Milder conditions, high functional group tolerance |
| Disadvantages | High reaction temperatures, potential for byproducts | Expensive catalyst and ligands, requires inert atmosphere |
Conclusion and Future Perspectives
The synthesis of 2,3-dichlorophenylpiperazine can be effectively achieved through multiple synthetic routes, with the choice of method depending on the desired scale, cost considerations, and available equipment. The direct cyclization method offers a robust and economical pathway for large-scale production, delivering high yields and purity. For research and development, or when diverse functional groups are present, the Buchwald-Hartwig amination provides a versatile and powerful alternative. As the demand for aripiprazole and other 2,3-DCPP derivatives continues, further process optimization and the development of even more efficient and sustainable synthetic methodologies will remain an active area of research in the chemical and pharmaceutical industries.
References
- 1. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 6. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Solid-Phase Synthesis of Arylpiperazine Derivatives
Foreword: The Strategic Advantage of Solid-Phase Synthesis for Arylpiperazine Scaffolds
Arylpiperazines represent a cornerstone scaffold in modern medicinal chemistry. Their derivatives are integral to a wide range of therapeutics, particularly those targeting the central nervous system (CNS), due to their ability to interact with various G-protein coupled receptors like serotonin (5-HT) and dopamine (D) receptors.[1] The modular nature of the arylpiperazine pharmacophore—comprising an aromatic ring, a piperazine core, a linker, and a terminal fragment—makes it an ideal candidate for combinatorial chemistry and the rapid generation of compound libraries for lead discovery and optimization.[2][3]
Solid-phase organic synthesis (SPOS) offers a robust and efficient platform for the construction of such libraries. By anchoring the growing molecule to an insoluble polymer support, SPOS streamlines the synthetic process, enabling the use of excess reagents to drive reactions to completion and simplifying purification to mere filtration and washing.[2] This approach circumvents the need for tedious chromatographic separation of intermediates, dramatically accelerating the drug discovery workflow.
This guide provides a detailed exploration of the solid-phase synthesis of arylpiperazine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying strategic considerations that ensure a successful synthesis. We will delve into the selection of solid supports, linker strategies, key chemical transformations, and the critical analytical techniques required to monitor reaction progress and validate the final products.
I. Foundational Principles: Designing a Solid-Phase Arylpiperazine Synthesis
The success of any solid-phase synthesis hinges on a carefully planned strategy. The choice of resin, linker, and the sequence of chemical transformations are interconnected and must be considered in concert.
The Solid Support: More Than Just an Anchor
The solid support, or resin, is the insoluble matrix upon which the synthesis is performed. Its chemical and physical properties significantly influence reaction kinetics, reagent accessibility, and ultimately, the yield and purity of the final product.[4][5]
-
Polystyrene (PS) Resins: Cross-linked polystyrene is the most common support. It is inexpensive, chemically inert, and swells effectively in common organic solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF), allowing reagents to penetrate the polymer matrix.[5] Resins like p-methylbenzhydrylamine (MBHA) are frequently used for producing C-terminal amides.[5][6]
-
Polyethylene Glycol (PEG)-Grafted Resins: Resins like TentaGel feature PEG chains grafted onto a polystyrene core. These supports exhibit excellent swelling properties in a broader range of solvents, including polar and protic ones, and can improve reaction kinetics for challenging sequences.[4]
-
SynPhase™ Lanterns: This modular solid-support consists of a rigid, unreactive polypropylene base onto which a graft polymer (like polystyrene) is attached. They are particularly useful for parallel synthesis, where individual "lanterns" can be sorted and pooled for different reaction pathways, simplifying the library generation process.[2][6]
The Linker Strategy: Connecting and Releasing the Target Molecule
The linker tethers the initial building block to the solid support and dictates the conditions under which the final product is cleaved. The choice of linker determines the functionality present on the released molecule.
-
Acid-Labile Linkers: These are the most common for small molecule synthesis. Linkers like the 4-alkoxybenzyl alcohol (Wang) or the super acid-sensitive 2-chlorotrityl chloride (2-CTC) linker are cleaved with acids such as trifluoroacetic acid (TFA).[7] The BAL (4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid) linker, an aldehyde-bearing linker, is particularly useful as it allows for the attachment of primary amines via reductive amination.[2][6]
-
Traceless Linkers: In library synthesis, it is often desirable to cleave the product without leaving any residual functionality from the linker. Traceless linkers, such as those based on silicon or sulfone chemistry, are designed to be replaced by a hydrogen atom upon cleavage, yielding an unmodified product.[8] This strategy is invaluable for creating libraries with maximum structural diversity, as the point of attachment is not limited to a specific functional group in the final molecule.
II. Core Synthetic Strategies and Protocols
Two primary strategies dominate the solid-phase synthesis of arylpiperazine libraries: a reductive amination/acylation pathway and a palladium-catalyzed Buchwald-Hartwig amination approach.
Strategy 1: Reductive Amination and Amide Bond Formation
This is a widely used and versatile method for constructing long-chain arylpiperazines. The general workflow involves attaching a suitable amine to an aldehyde-functionalized resin, followed by a series of coupling and deprotection steps to build the final molecule.
Caption: General workflow for arylpiperazine synthesis via reductive amination.
This protocol is adapted from methodologies reported for the synthesis of arylpiperazine libraries targeting CNS receptors.[2][6]
1. Resin Preparation and Swelling:
-
Place BAL linker functionalized p-methylbenzhydrylamine (MBHA) polystyrene resin (e.g., 100 mg, ~0.5 mmol/g loading) in a suitable solid-phase reaction vessel.
-
Swell the resin in DMF (2-3 mL) for 1 hour at room temperature with gentle agitation.
-
Drain the DMF.
2. Reductive Amination (Attaching the Arylpiperazine Moiety):
-
Prepare a solution of the arylpiperazine amine building block (e.g., 4-(3-trifluoromethylphenyl)-1-piperazinylpropylamine, 3 equivalents) in 1% acetic acid in DMF.
-
Add this solution to the swollen resin.
-
Add sodium cyanoborohydride (NaBH₃CN, 3 equivalents) to the mixture.
-
Agitate the reaction mixture at room temperature for 24 hours.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
3. First Amide Coupling (e.g., with an Fmoc-Amino Acid):
-
Swell the resin-bound secondary amine in DMF.
-
In a separate vial, pre-activate the Fmoc-protected amino acid (3 equivalents) with N,N'-diisopropylcarbodiimide (DIC, 3 equivalents) in DMF for 10-15 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 12 hours at room temperature. Repeat the coupling to ensure completion.
-
Wash the resin as described in step 2.
4. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 20-30 minutes at room temperature to remove the Fmoc protecting group.
-
Drain and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
5. Second Amide Coupling (Introducing Diversity):
-
To the resin-bound free amine, add a solution of the desired carboxylic acid (3 equivalents), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU, 3 equivalents), and N,N-diisopropylethylamine (DIEA, 6 equivalents) in DMF.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Wash the resin as described in step 2.
6. Cleavage and Product Isolation:
-
Wash the final resin-bound product with DCM and dry under vacuum.
-
Prepare a cleavage cocktail. The composition depends on the final product structure. For example, for prolinamides, a mixture of TFA/DCM (e.g., 50:50 or 95:5) is effective. For cleavage with concomitant cyclization to form succinimide derivatives, a mixture of TFA/Chloroform/Thionyl Chloride can be used.[6]
-
Treat the resin with the cleavage cocktail for 1-2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure to remove the cleavage cocktail.
-
Precipitate the crude product by adding cold diethyl ether.
-
Isolate the product by centrifugation or filtration and dry under vacuum.
Strategy 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that couples an amine with an aryl halide.[9] Adapting this reaction to solid-phase synthesis provides a convergent and highly effective route to N-arylpiperazines, especially when the aryl halide component is immobilized on the resin.
Caption: General workflow for arylpiperazine synthesis via Buchwald-Hartwig amination.
This protocol provides a general framework. Optimization of the catalyst, ligand, base, and solvent is crucial and substrate-dependent.[10][11]
1. Resin Preparation:
-
Start with a resin functionalized with an aryl halide (e.g., 4-bromobenzoic acid coupled to aminomethyl (AM) resin).
-
Swell the resin in a suitable solvent such as toluene or dioxane.
2. Buchwald-Hartwig Coupling:
-
To the swollen resin, add a solution of mono-Boc-protected piperazine (3-5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 5-10 mol%), a suitable phosphine ligand (e.g., Xantphos or SPhos, 10-20 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 3-5 equivalents).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the reaction, drain, and wash the resin thoroughly with the reaction solvent, followed by DMF, DCM, and MeOH.
3. Boc Deprotection:
-
Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM, a 10% DIEA in DCM solution (to neutralize), and then thoroughly with DCM and DMF.
4. Derivatization:
-
The newly freed secondary amine of the piperazine ring can be derivatized by acylation, sulfonylation, or alkylation using standard solid-phase protocols (similar to Step 5 in the previous protocol).
5. Cleavage and Product Isolation:
-
Cleave the final product from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane (TIPS)).
-
Isolate the crude product via precipitation with cold ether.
III. Quality Control: In-Process Monitoring and Final Analysis
A key principle of trustworthy science is the ability to validate each step. In SPOS, this is achieved through a combination of qualitative and quantitative analytical techniques.[12]
On-Bead Reaction Monitoring
Analyzing the resin-bound intermediates without cleaving them provides rapid feedback and allows for reaction optimization.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a powerful and rapid technique for monitoring SPOS.[8][13] A small sample of beads can be analyzed directly (e.g., using a diamond ATR accessory or as a KBr pellet). The disappearance of a starting material's characteristic peak (e.g., the aldehyde C=O stretch at ~1700 cm⁻¹) or the appearance of a product's peak (e.g., an amide C=O stretch at ~1650 cm⁻¹) provides clear evidence of reaction progress. While primarily qualitative, FT-IR can be used semi-quantitatively by monitoring peak intensity ratios.[13][14][15]
-
Magic Angle Spinning (MAS) NMR: For unambiguous structural confirmation of resin-bound intermediates, high-resolution MAS NMR is the gold standard, providing solution-like NMR spectra directly from swollen resin beads.[13]
-
Colorimetric Tests: Qualitative tests like the ninhydrin test (for primary amines) or the chloranil test (for secondary amines) provide a quick visual indication of the presence or absence of free amino groups, which is essential for confirming the completion of coupling reactions.
Final Product Analysis
After cleavage, the crude and purified products must be thoroughly characterized.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A gradient of water and acetonitrile (often with 0.1% TFA) is typically used with a C18 column.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for library analysis, providing both purity information (from the UV chromatogram) and molecular weight confirmation (from the mass spectrum) in a single run.
IV. Data-Driven Insights: Comparative Performance
The choice of solid support can impact the purity of the final products. The following table summarizes a comparative study on the synthesis of a small library of arylpiperazine derivatives on two different solid supports.[2][6]
| Compound ID | Solid Support Type | Crude Purity (%) by HPLC[6] |
| 9{8,1} | BAL-MBHA-PS Resin | 85 |
| BAL-PS-SynPhase Lantern | 82 | |
| 9{8,2} | BAL-MBHA-PS Resin | 78 |
| BAL-PS-SynPhase Lantern | 75 | |
| 10{8,3} | BAL-MBHA-PS Resin | 91 |
| BAL-PS-SynPhase Lantern | 88 | |
| 10{8,4} | BAL-MBHA-PS Resin | 89 |
| BAL-PS-SynPhase Lantern | 85 |
Data adapted from Zajdel et al. (2011). Purity was determined by HPLC analysis of the crude product after cleavage.[6]
As the data indicates, both the traditional polystyrene beads (MBHA-PS) and the modular SynPhase Lanterns provide high-purity crude products, demonstrating the robustness of the synthetic methodology across different physical forms of the solid support.
V. Conclusion and Future Outlook
Solid-phase synthesis is an indispensable tool for the rapid and efficient generation of arylpiperazine derivative libraries. By carefully selecting the resin, linker, and synthetic strategy, researchers can access a vast chemical space to probe complex biological systems and accelerate the discovery of new therapeutic agents. The protocols and analytical workflows detailed in this guide provide a validated framework for achieving this goal. As automation and high-throughput purification technologies continue to advance, the integration of these solid-phase methodologies will further empower drug discovery professionals to bring novel medicines from the bench to the clinic more efficiently than ever before.
References
- 1. peptide.com [peptide.com]
- 2. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents [mdpi.com]
- 3. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. FT-IR Analysis of Combinatorial Beads and Crowns | The Infrared and Raman Discussion Group [irdg.org]
- 9. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 14. researchgate.net [researchgate.net]
- 15. richmondscientific.com [richmondscientific.com]
Application Notes and Protocols for Chiral Piperazine-Mediated Reactions
A Representative Study: Asymmetric Acylation of meso-1,2-Diols Using a C2-Symmetric Chiral Piperazine-Copper(II) Catalyst
Given the limited specific literature on reactions directly mediated by 2,3-diphenylpiperazine, this document provides a detailed overview of a closely related and well-documented experimental setup. The following application notes and protocols are based on the work of Shirai and colleagues, who developed a novel C2-symmetric chiral piperazine for the copper-catalyzed asymmetric acylation of meso-1,2-diols.[1][2] This serves as an excellent representative model for researchers interested in the application of chiral piperazine derivatives in asymmetric synthesis.
The described methodology focuses on the desymmetrization of meso-1,2-diols through enantioselective benzoylation, yielding optically active monobenzoates with high enantioselectivity.[1][2] The C2-symmetric chiral piperazine acts as a chiral ligand for a copper(II) catalyst, creating a chiral environment that directs the acylation to one of the two enantiotopic hydroxyl groups of the meso-diol.
Core Principle and Signaling Pathway
The fundamental principle of this reaction is the in-situ formation of a chiral catalyst from a C2-symmetric piperazine derivative and a copper(II) salt. This chiral complex then selectively catalyzes the benzoylation of one hydroxyl group of a meso-diol over the other, leading to the formation of an enantioenriched monobenzoate. The choice of the chiral piperazine ligand is crucial for achieving high enantioselectivity.
Caption: Logical flow of the C2-symmetric piperazine-mediated asymmetric acylation.
Quantitative Data Summary
The efficiency of the asymmetric benzoylation of various meso-1,2-diols using the chiral piperazine-copper(II) catalyst system is summarized below. The data highlights the yield of the mono-benzoylated product and the corresponding enantiomeric excess (ee).
| Entry | Substrate (meso-1,2-Diol) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | cis-1,2-Cyclohexanediol | 95 | 94 |
| 2 | cis-1,2-Cyclopentanediol | 94 | 92 |
| 3 | cis-1,2-Indanediol | 98 | 96 |
| 4 | hydrobenzoin | 92 | 85 |
| 5 | 2,3-Butanediol | 88 | 78 |
Experimental Protocols
The following are detailed protocols for the synthesis of the chiral piperazine ligand (as a representative example) and its application in the catalytic asymmetric benzoylation of a meso-1,2-diol.
General Experimental Workflow
The overall experimental process involves the preparation of the catalyst solution, followed by the slow addition of the acylating agent to the solution containing the diol substrate. The reaction progress is monitored, and upon completion, the product is isolated and purified.
Caption: Experimental workflow for the asymmetric benzoylation of meso-1,2-diols.
Protocol for Asymmetric Benzoylation of cis-1,2-Cyclohexanediol
This protocol provides a representative procedure for the enantioselective mono-benzoylation of a meso-diol.
Materials:
-
C2-Symmetric Chiral Piperazine Ligand (e.g., (S,S)-7 from the reference study)[2]
-
Copper(II) Chloride (CuCl₂)
-
cis-1,2-Cyclohexanediol
-
Benzoyl Chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Catalyst Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the C2-symmetric chiral piperazine ligand (0.025 mmol, 5 mol%) and CuCl₂ (0.025 mmol, 5 mol%) in anhydrous CH₂Cl₂ (2.0 mL). Stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
-
Reaction Setup: In a separate, dry flask, dissolve cis-1,2-cyclohexanediol (0.5 mmol, 1.0 equiv.) and triethylamine (1.5 mmol, 3.0 equiv.) in anhydrous CH₂Cl₂ (3.0 mL).
-
Reaction Initiation: Cool the solution from step 2 to 0 °C in an ice bath. To this solution, add the pre-formed catalyst solution from step 1.
-
Acylation: Add benzoyl chloride (0.6 mmol, 1.2 equiv.) dropwise to the reaction mixture over a period of 1 hour using a syringe pump.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the optically active monobenzoate.
-
Analysis: Determine the yield of the isolated product. The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
This detailed protocol, based on a closely related C2-symmetric piperazine-mediated reaction, provides a solid foundation for researchers and drug development professionals to explore the potential of such chiral ligands in asymmetric catalysis.
References
- 1. Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols [organic-chemistry.org]
Application Notes and Protocols for the Quantification of 2,3-Diphenylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diphenylpiperazine is a chemical compound containing a piperazine ring substituted with two phenyl groups. As with many piperazine derivatives, it holds potential for biological activity, making its accurate quantification crucial in research and pharmaceutical development. This document provides detailed application notes and proposed protocols for the quantitative analysis of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
The following protocols are based on established methods for the analysis of structurally similar piperazine derivatives and serve as a robust starting point for method development and validation for this compound. It is essential to note that these methods should be validated for their specific application and matrix.
Analytical Methods Overview
The primary methods for the quantification of piperazine derivatives are chromatographic techniques due to their high separation efficiency and sensitivity.
-
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the analysis of non-volatile and thermally labile compounds. The phenyl groups in this compound are strong chromophores, making UV detection a suitable choice.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Derivatization may sometimes be employed to improve the volatility and chromatographic behavior of piperazine compounds. The mass spectrometer provides high selectivity and structural information.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of piperazine derivatives using HPLC-UV and GC-MS. These values are provided as a general guideline and will need to be established specifically for this compound during method validation.
Table 1: Representative Quantitative Parameters for HPLC-UV Analysis of Phenylpiperazine Analogs
| Parameter | Typical Value Range |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 30 - 100 ppm |
| Limit of Quantification (LOQ) | 90 - 300 ppm |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: Representative Quantitative Parameters for GC-MS Analysis of Phenylpiperazine Analogs
| Parameter | Typical Value Range |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.002 - 0.156 µg/mL |
| Limit of Quantification (LOQ) | 0.008 - 0.625 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a reverse-phase HPLC method for the quantification of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2. Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions (Starting Point)
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).
-
Initial conditions may be 60% Acetonitrile and 40% Water, adjusted based on initial runs.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Based on the UV spectrum of this compound. A starting point would be to scan from 200-400 nm and select the wavelength of maximum absorbance, likely around 230-250 nm.
-
Run Time: Approximately 10-15 minutes, ensuring elution of the analyte and any impurities.
4. Standard and Sample Preparation
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis and Quantification
-
Inject the prepared standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
6. Method Validation (Abbreviated)
-
Linearity: Analyze a series of at least five concentrations to demonstrate a linear relationship between detector response and concentration.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of the analyte at different concentration levels.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a GC-MS method for the quantification of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Methanol or Ethyl Acetate (GC grade)
-
Derivatizing agent (optional, e.g., BSTFA, MBTFA)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
2. Instrumentation
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole or tandem quadrupole)
-
A suitable capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)
3. GC-MS Conditions (Starting Point)
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: 10 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer Mode: Full Scan (for initial identification) and Selected Ion Monitoring (SIM) for quantification.
-
For SIM mode, select characteristic ions of this compound and the internal standard.
-
4. Standard and Sample Preparation
-
Standard Stock Solution (e.g., 1 mg/mL): Prepare as described in the HPLC protocol.
-
Working Standard Solutions: Prepare calibration standards containing a fixed concentration of the internal standard.
-
Sample Preparation: Extract or dissolve the sample in a suitable solvent. Add the internal standard. If derivatization is necessary, follow the appropriate procedure for the chosen reagent.
5. Analysis and Quantification
-
Inject the prepared standards to generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples using the calibration curve.
Visualizations
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: HPLC-UV analytical workflow for this compound.
Caption: GC-MS analytical workflow for this compound.
Application Notes and Protocols for In Vitro Biological Activity Testing of 2,3-Diphenylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diphenylpiperazine and its analogs represent a class of compounds with significant potential for modulating neurochemical pathways. The piperazine scaffold is a common feature in many centrally acting agents, and the diphenyl substitution pattern suggests a potential interaction with monoamine transporters, which are critical for regulating the synaptic concentrations of dopamine, serotonin, and norepinephrine. These transporters are key targets for the therapeutic intervention of numerous neurological and psychiatric disorders.
These application notes provide a comprehensive guide to the in vitro assays essential for characterizing the biological activity of this compound. The protocols detailed herein focus on determining the affinity and functional inhibition of this compound at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
Data Presentation: Biological Activity of Diphenylpiperazine Analogs
A comprehensive literature search did not yield specific in vitro biological activity data for this compound against monoamine transporters. However, to provide a relevant framework for researchers, the following table summarizes the binding affinities (Ki) and uptake inhibition potencies (IC50) for structurally related diphenylpiperazine-based compounds. This data is crucial for understanding the potential potency and selectivity of this chemical class.
| Compound/Analog | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference Compound |
| GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine) | DAT | [3H]WIN 35,428 Binding | 1.3 | - | - |
| SERT | [3H]Paroxetine Binding | 3,800 | - | - | |
| NET | [3H]Nisoxetine Binding | 210 | - | - | |
| GBR 12935 (1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine) | DAT | [3H]WIN 35,428 Binding | 3.2 | - | - |
| SERT | [3H]Paroxetine Binding | >10,000 | - | - | |
| NET | [3H]Nisoxetine Binding | 350 | - | - | |
| Arylpiperazine Derivative 18 (2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone) | - | Acetic acid-induced writhing | - | 78.7% inhib. | Acetylsalicylic acid |
| Arylpiperazine Derivative 19 (2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-phenylethanone) | - | Acetic acid-induced writhing | - | 75.2% inhib. | Acetylsalicylic acid |
Note: The data presented for GBR 12909 and GBR 12935 are from radioligand binding assays and indicate the affinity of these compounds for the respective transporters. The data for arylpiperazine derivatives 18 and 19 are from an in vivo analgesic assay and are presented to show the broader biological activities of related structures.[1]
Signaling Pathways and Experimental Workflows
Monoamine Transporter Action and Downstream Signaling
The primary mechanism of action for compounds targeting monoamine transporters is the inhibition of neurotransmitter reuptake from the synaptic cleft. This leads to an increased concentration of the neurotransmitter in the synapse, thereby enhancing signaling through post-synaptic receptors. The downstream signaling cascades are complex and can involve G-protein coupled receptors leading to the modulation of second messengers like cAMP and subsequent activation of protein kinases such as PKA and MAPK pathways.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are a fundamental tool to determine the affinity of a test compound for a specific receptor or transporter. In a competitive binding assay, a radiolabeled ligand with known affinity is competed for binding with the unlabeled test compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50, from which the inhibition constant (Ki) can be calculated.
Experimental Workflow: Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter. A decrease in the accumulation of the radiolabeled neurotransmitter in the presence of the test compound indicates inhibitory activity.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for DAT, SERT, and NET
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine, serotonin, and norepinephrine transporters.
Materials:
-
Cell Membranes: Commercially available or prepared from HEK293 or CHO cells stably expressing hDAT, hSERT, or hNET.
-
Radioligands:
-
For hDAT: [3H]WIN 35,428 (specific activity ~80-90 Ci/mmol)
-
For hSERT: [3H]Paroxetine or [3H]Citalopram (specific activity ~70-90 Ci/mmol)
-
For hNET: [3H]Nisoxetine (specific activity ~70-90 Ci/mmol)
-
-
Test Compound: this compound stock solution in DMSO.
-
Reference Compounds (for non-specific binding):
-
For hDAT: GBR 12909 (10 µM)
-
For hSERT: Fluoxetine (10 µM)
-
For hNET: Desipramine (10 µM)
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well microplates, glass fiber filter mats, cell harvester, liquid scintillation counter, and scintillation cocktail.
Procedure:
-
Membrane Preparation (if not commercially sourced): a. Culture cells to confluency, harvest by scraping, and centrifuge. b. Homogenize the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[2] c. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[2][3] d. Resuspend the membrane pellet in assay buffer, determine protein concentration, and store at -80°C.[2][3]
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 50 µL of Assay Buffer + 50 µL of Radioligand + 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of Reference Compound + 50 µL of Radioligand + 100 µL of membrane preparation.
-
Test Compound: 50 µL of this compound dilution series + 50 µL of Radioligand + 100 µL of membrane preparation.
-
Note: The final concentration of the radioligand should be at or near its Kd value (typically 1-2 nM). The amount of membrane protein should be optimized (e.g., 20-50 µ g/well ).
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature (or 4°C for DAT binding) with gentle agitation to allow the binding to reach equilibrium.[2][3]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[2]
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[2]
-
Data Analysis: a. Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. c. Determine the IC50 value from the curve using non-linear regression. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Neurotransmitter Uptake Inhibition Assay for DAT, SERT, and NET
Objective: To determine the functional inhibitory potency (IC50) of this compound on the uptake of dopamine, serotonin, and norepinephrine into cells expressing the respective transporters.
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing hDAT, hSERT, or hNET.
-
Radiolabeled Neurotransmitters:
-
For hDAT: [3H]Dopamine (specific activity ~20-60 Ci/mmol)
-
For hSERT: [3H]Serotonin (5-HT) (specific activity ~80-120 Ci/mmol)
-
For hNET: [3H]Norepinephrine (specific activity ~40-60 Ci/mmol)
-
-
Test Compound: this compound stock solution in DMSO.
-
Reference Inhibitors (for non-specific uptake):
-
For hDAT: Nomifensine (10 µM) or GBR 12909 (10 µM)
-
For hSERT: Fluoxetine (10 µM)
-
For hNET: Desipramine (10 µM)
-
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or a modified Tris-HEPES buffer (pH 7.1-7.4).[4]
-
96-well cell culture plates, lysis buffer (e.g., 1% SDS), liquid scintillation counter, and scintillation cocktail.
Procedure:
-
Cell Culture: The day before the assay, seed the cells into a 96-well plate at a suitable density (e.g., 40,000-60,000 cells/well) and allow them to attach overnight.
-
Assay Execution: a. On the day of the experiment, wash the cells once with pre-warmed assay buffer. b. Add 50 µL of assay buffer containing the desired concentration of this compound or the reference inhibitor to the appropriate wells. For total uptake wells, add buffer with vehicle (e.g., DMSO). c. Pre-incubate the plate at 37°C for 10-20 minutes.[3]
-
Initiation of Uptake: a. Initiate the uptake reaction by adding 50 µL of the radiolabeled neurotransmitter diluted in assay buffer to all wells. The final concentration should be near the Km value for the respective transporter. b. Incubate at 37°C for a short period (e.g., 5-15 minutes) that is within the linear range of uptake.[3]
-
Termination of Uptake: a. Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold assay buffer.[3]
-
Cell Lysis and Quantification: a. Lyse the cells by adding 100 µL of lysis buffer to each well and incubate for at least 30 minutes. b. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity (CPM) using a liquid scintillation counter.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the total uptake (vehicle control) after subtracting the non-specific uptake. b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Determine the IC50 value using non-linear regression analysis.
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound's activity on monoamine transporters. By employing these standardized radioligand binding and uptake inhibition assays, researchers can generate reliable and reproducible data to determine the compound's affinity, potency, and selectivity. This information is fundamental for understanding its pharmacological profile and guiding further drug development efforts.
References
- 1. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Antimycobacterial Activity of Novel N-Arylpiperazines Containing an Ethane-1,2-diyl Connecting Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking of 2,3-Diphenylpiperazine with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-diphenylpiperazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Its conformational flexibility and the stereochemical possibilities arising from the two phenyl substituents make it an interesting candidate for targeting various protein classes. Molecular docking is a crucial computational tool to predict the binding mode and affinity of small molecules like this compound with their protein targets, thereby guiding drug discovery and development efforts.
These application notes provide a comprehensive overview of the molecular docking process for this compound, including detailed experimental protocols and data presentation guidelines. Due to the limited availability of specific public data on the binding affinities of this compound with a broad range of proteins, this document focuses on providing a framework for researchers to conduct and interpret their own docking studies and subsequent experimental validation.
Potential Target Proteins for this compound
Based on the known biological activities of various diphenylpiperazine and phenylpiperazine derivatives, the following protein families are suggested as potential targets for initial molecular docking screens of this compound:
-
G-Protein Coupled Receptors (GPCRs):
-
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C)
-
Dopamine Receptors (e.g., D2, D3)
-
Adrenergic Receptors (e.g., α1A)
-
-
Ion Channels:
-
Voltage-gated sodium channels
-
Calcium channels
-
-
Enzymes:
-
Cyclooxygenase (COX-1 and COX-2)
-
Topoisomerase II
-
Histone Deacetylases (HDACs)
-
-
Transporters:
-
Dopamine Transporter (DAT)
-
Serotonin Transporter (SERT)
-
Data Presentation
Quantitative data from molecular docking and experimental binding assays should be organized for clarity and comparative analysis.
Table 1: Predicted Binding Affinities of this compound with Potential Target Proteins from Molecular Docking
| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Inhibition Constant (Kᵢ) (nM) | Key Interacting Residues |
| Example: Dopamine D3 Receptor | 3PBL | -9.5 | 50.2 | Asp110, Phe346, Ser192 |
| Target Protein A | ||||
| Target Protein B | ||||
| Target Protein C | ||||
| ... |
Table 2: Experimental Binding Affinities of this compound for Validated Target Proteins
| Target Protein | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Kd (nM) |
| Example: Dopamine D3 Receptor | Radioligand Binding | 75.1 | 45.8 | N/A |
| Target Protein A | ||||
| Target Protein B | ||||
| ... |
Experimental Protocols
Protocol 1: Molecular Docking of this compound
This protocol outlines a general workflow for performing molecular docking using widely available software such as AutoDock Vina.
1. Ligand Preparation:
-
Obtain the 3D structure of this compound. This can be done by sketching the molecule in a chemical drawing software (e.g., ChemDraw, MarvinSketch) and saving it in a suitable format (e.g., MOL, SDF).
-
Generate the 3D coordinates and perform energy minimization using a molecular mechanics force field (e.g., MMFF94).
-
Assign partial charges (e.g., Gasteiger charges).
-
Define the rotatable bonds.
-
Save the prepared ligand in the PDBQT format for use with AutoDock Vina.
2. Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure, preferably with a co-crystallized ligand.
-
Remove water molecules and any non-essential ligands or ions from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to the protein atoms (e.g., Kollman charges).
-
Merge non-polar hydrogens.
-
Save the prepared protein in the PDBQT format.
3. Docking Simulation:
-
Define the search space (grid box) for the docking calculation. The grid box should encompass the known binding site of the protein. If the binding site is unknown, a blind docking approach can be used with a grid box covering the entire protein surface.
-
Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.
-
Run the AutoDock Vina docking simulation.
4. Analysis of Results:
-
Analyze the predicted binding poses and their corresponding docking scores. The lowest docking score typically represents the most favorable binding mode.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) using molecular visualization software (e.g., PyMOL, VMD, Discovery Studio Visualizer).
-
Compare the docked pose with the binding mode of any co-crystallized ligands to validate the docking protocol.
Protocol 2: Radioligand Binding Assay for Determining Binding Affinity
This protocol provides a general method for determining the binding affinity of this compound for a specific receptor target.
1. Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂/D₃ receptors).
-
This compound (test compound).
-
Non-labeled specific ligand for determining non-specific binding (e.g., Haloperidol).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
96-well filter plates.
-
Scintillation cocktail.
-
Microplate scintillation counter.
2. Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration close to its Kd, and either assay buffer (for total binding), a saturating concentration of the non-labeled specific ligand (for non-specific binding), or the test compound (this compound) at various concentrations.
-
Incubate the plate at a specific temperature for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, and then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Molecular Docking Workflow
Application Notes and Protocols: 2,3-Diphenylpiperazine in the Design of D3 Receptor Selective Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of the 2,3-diphenylpiperazine scaffold in the development of selective ligands for the dopamine D3 receptor. It includes a summary of quantitative data for key compounds, detailed experimental protocols for their evaluation, and diagrams of relevant signaling pathways and experimental workflows.
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain.[1][2] This localization suggests its involvement in cognitive and emotional functions, making it a significant therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, substance abuse, and Parkinson's disease.[1][3] The development of D3 receptor selective ligands is crucial for achieving targeted therapeutic effects while minimizing the side effects associated with non-selective dopamine receptor modulation. The this compound and related N-phenylpiperazine moieties have emerged as promising scaffolds for designing such selective ligands.[4][5][6]
Quantitative Data Summary
The following tables summarize the binding affinities and functional activities of representative N-phenylpiperazine analogs at human D2 and D3 dopamine receptors. These compounds, while not all strictly 2,3-diphenylpiperazines, share the core N-phenylpiperazine structure and highlight the potential for achieving D3 selectivity.
Table 1: Binding Affinities (Ki, nM) of N-Phenylpiperazine Analogs at Human D2 and D3 Dopamine Receptors
| Compound | D3 Ki (nM) | D2 Ki (nM) | D3 vs. D2 Selectivity (fold) | Reference |
| LS-3-134 | ~0.2 | >30 | >150 | [6] |
| WW-III-55 | ~20 | >16000 | >800 | [6] |
| Compound 6a | 1.4 - 43 | 349 - 7522 | ~500 | [5][6] |
| PG01059 | ~0.2 | ~10 | ~50 | [7] |
| PG01055 | ~0.4 | ~20 | ~50 | [7] |
| PG01032 | ~0.2 | ~10 | ~50 | [7] |
| PG01030 | ~0.2 | ~4 | ~20 | [7] |
| Cariprazine | 0.085 | 0.49 | 5.8 | [8][9] |
| Aripiprazole | 0.8 | 0.34 | 0.4 | [8][9] |
Table 2: Functional Activity of Selected N-Phenylpiperazine Analogs at the D3 Receptor
| Compound | Assay Type | Activity | Efficacy (% of full agonist) | Reference |
| LS-3-134 | Adenylyl Cyclase Inhibition | Partial Agonist | 35% | [6] |
| WW-III-55 | Adenylyl Cyclase Inhibition | Strong Partial Agonist | 67.6 ± 12.5% | [6] |
| Compound 7e | Adenylyl Cyclase Inhibition & β-arrestin | Antagonist | - | [6] |
| Compound 6d | Adenylyl Cyclase Inhibition & β-arrestin | Antagonist | - | [6] |
| PG01059 | Adenylyl Cyclase Inhibition | Partial Agonist | < 40% (relative to quinpirole) | [7] |
| PG01032 | Adenylyl Cyclase Inhibition | Partial Agonist | < 40% (relative to quinpirole) | [7] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to guide researchers in the evaluation of novel this compound derivatives.
Radioligand Binding Assay for D2 and D3 Receptors
This protocol is adapted from established methods for determining the binding affinity of unlabelled compounds.[10][11][12]
1. Membrane Preparation:
-
Homogenize tissues or cells expressing the receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 - 40,000 x g for 20-30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) and determine the protein concentration.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format in a total volume of 250-500 µL.
-
To each well, add:
-
Membrane preparation (typically 10-50 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2/D3 receptors or the more D3-preferring [³H]-7-OH-DPAT). The concentration should ideally be close to the Kd of the radioligand.[12][13]
-
A range of concentrations of the unlabeled test compound (e.g., this compound derivative).
-
For determining non-specific binding, add a high concentration of a known D2/D3 antagonist (e.g., 10 µM haloperidol or sulpiride).[11][14]
-
-
Incubate the plate at room temperature or 30°C for 60-120 minutes with gentle agitation to reach equilibrium.[10][11]
3. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[10]
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (Adenylyl Cyclase Inhibition)
This protocol outlines a method to assess the functional activity (agonist, partial agonist, or antagonist) of ligands at the Gαi/o-coupled D3 receptor by measuring the inhibition of adenylyl cyclase.[15][16][17]
1. Cell Culture and Preparation:
-
Culture cells stably expressing the human D3 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.
-
On the day of the assay, harvest the cells and resuspend them in a stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).[13][18]
2. Agonist Mode Assay:
-
Dispense the cell suspension into a 96- or 384-well plate.
-
Add varying concentrations of the test compound.
-
To stimulate adenylyl cyclase, add a fixed concentration of forskolin (e.g., 1-10 µM).
3. Antagonist Mode Assay:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add a fixed concentration of a known D3 agonist (e.g., quinpirole or dopamine) at its EC50 or EC80 concentration, along with forskolin.
-
Incubate for the designated time.
4. cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[13][18]
5. Data Analysis:
-
For agonists, plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
For antagonists, determine the IC50 value and calculate the antagonist constant (Kb) using the Gaddum equation.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated D3 receptor, providing insight into G protein-independent signaling and receptor desensitization.[19][20][21]
1. Cell Line and Reagents:
-
Utilize a cell line engineered to express the D3 receptor fused to a component of a reporter system (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary component. Several commercial platforms are available (e.g., PathHunter by DiscoverX).[20]
2. Assay Procedure:
-
Plate the cells in a suitable microplate.
-
Add varying concentrations of the test compound (for agonist mode) or pre-incubate with the test compound before adding a reference agonist (for antagonist mode).
-
Incubate for a specified period (e.g., 60-90 minutes) at 37°C.
3. Signal Detection:
-
Add the detection reagents provided with the assay kit.
-
After a further incubation period, measure the signal (e.g., chemiluminescence or fluorescence) using a plate reader.
4. Data Analysis:
-
Analyze the data using non-linear regression to determine EC50 (for agonists) or IC50 (for antagonists) values. This allows for the characterization of ligand bias towards G protein-dependent or β-arrestin-dependent signaling pathways.
Mandatory Visualizations
D3 Receptor Signaling Pathways
References
- 1. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dopamine D3 Receptor Selective Ligands with Varying Intrinsic Efficacies at Adenylyl Cyclase Inhibition and Mitogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biomolecules | Free Full-Text | Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases [mdpi.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. innoprot.com [innoprot.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. A nanoluciferase complementation-based assay for monitoring β-arrestin2 recruitment to the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Functional Characterization of a Novel Series of Biased Signaling Dopamine D3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
Application Notes & Protocols: Synthesis and Evaluation of Diphenylbutylpiperazinepyridyl Derivatives for Neurotransmitter Studies
Abstract
This document provides a comprehensive guide for the synthesis and pharmacological evaluation of diphenylbutylpiperazinepyridyl derivatives, a class of compounds with significant potential for modulating neurotransmitter systems. These derivatives are of particular interest to researchers in neuroscience and drug development due to their interactions with key receptors, such as dopamine and serotonin receptors. This guide offers detailed, step-by-step protocols for the chemical synthesis, purification, and characterization of these compounds. Furthermore, it outlines established in vitro assays for assessing their binding affinity and functional activity at target neurotransmitter receptors, providing a robust framework for structure-activity relationship (SAR) studies.
Introduction: The Significance of Diphenylbutylpiperazinepyridyl Derivatives in Neuroscience
The intricate signaling network of the central nervous system (CNS) is primarily governed by neurotransmitters and their receptors. Dysregulation of these systems is implicated in a wide range of neurological and psychiatric disorders, including schizophrenia, depression, and Parkinson's disease. The piperazine scaffold is a well-established pharmacophore in CNS drug discovery, present in numerous approved medications.[1] The diphenylbutylpiperazinepyridyl moiety, in particular, has emerged as a promising structural motif for developing novel therapeutic agents.
Compounds with this core structure have demonstrated the ability to interact with multiple neurotransmitter systems, often exhibiting a polypharmacological profile that can be advantageous for treating complex multifactorial disorders.[2][3] Specifically, these derivatives have shown potent activity as inhibitors of dopamine, serotonin, and noradrenaline reuptake, as well as significant binding affinity for dopamine D2 and serotonin 5-HT1A receptors.[4][5] Such a profile suggests potential applications as atypical antipsychotics, antidepressants, or tools for probing the complexities of neurotransmitter signaling.
This guide is designed to equip researchers with the necessary protocols to synthesize these valuable compounds and to characterize their pharmacological properties, thereby facilitating the discovery of new chemical probes and potential therapeutic leads.
Synthetic Protocols
The synthesis of diphenylbutylpiperazinepyridyl derivatives is typically achieved through a convergent strategy, involving the preparation of two key intermediates: a substituted pyridylpiperazine and a reactive diphenylbutyl halide. These intermediates are then coupled to yield the final product.
Synthesis of the Diphenylbutyl Moiety
The 4,4-bis(4-fluorophenyl)butyl halide is a crucial intermediate for introducing the diphenylbutyl pharmacophore. Its synthesis can be approached from 4,4-bis(4-fluorophenyl)butyric acid or via hydrogenation of a butenyl chloride precursor.
Protocol 2.1.1: Synthesis of 4,4-bis(4-fluorophenyl)butan-1-ol
This protocol describes the reduction of 4,4-bis(4-fluorophenyl)butyric acid to the corresponding alcohol.
-
Materials: 4,4-bis(4-fluorophenyl)butyric acid, lithium aluminum hydride (LiAlH4), potassium carbonate, 2-methyltetrahydrofuran, water, 15% sodium hydroxide solution.
-
Procedure:
-
In a three-necked flask, dissolve 20g (0.072 mol) of 4,4-bis(4-fluorophenyl)butyric acid in 172g (2.00 mol) of 2-methyltetrahydrofuran with stirring.[6]
-
Add 5.4g (0.039 mol) of potassium carbonate to the solution.[6]
-
Cool the mixture to below 10°C and slowly add 2.89g (0.076 mol) of lithium aluminum hydride, maintaining the temperature between 0-10°C.[6]
-
Stir the reaction mixture at 0-10°C for 1-2 hours.[6]
-
Quench the reaction by carefully adding 2.9g (0.161 mol) of water dropwise, keeping the temperature below 10°C.[6]
-
Add 2.9g of 15% sodium hydroxide solution followed by 8.7g (0.483 mol) of water.[6]
-
Allow the mixture to warm to 25-30°C and then filter.
-
Wash the filter cake with 2-methyltetrahydrofuran.
-
Combine the filtrates and concentrate under reduced pressure to yield 4,4-bis(4-fluorophenyl)butan-1-ol.[6]
-
Protocol 2.1.2: Synthesis of 4,4-bis(4-fluorophenyl)butyl chloride
This protocol details the conversion of the alcohol to the corresponding alkyl chloride.
-
Materials: 4,4-bis(4-fluorophenyl)butan-1-ol, thionyl chloride, pyridine, toluene.
-
Procedure:
-
Dissolve the crude 4,4-bis(4-fluorophenyl)butan-1-ol in toluene.
-
Add a catalytic amount of pyridine.
-
Slowly add thionyl chloride (1.1 equivalents) to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4,4-bis(4-fluorophenyl)butyl chloride.[7]
-
An alternative approach involves the hydrogenation of 4,4-bis-(4-fluorophenyl)-3-butenylchloride.[3]
Synthesis of Substituted Pyridylpiperazines
A variety of substituted pyridylpiperazines can be synthesized, allowing for the exploration of structure-activity relationships. The following is a general procedure for the synthesis of 1-(2-pyridyl)piperazine.
Protocol 2.2.1: Synthesis of 1-(2-pyridyl)piperazine
-
Materials: 2-chloropyridine, piperazine, a suitable base (e.g., potassium carbonate), and a solvent (e.g., DMF or acetonitrile).
-
Procedure:
-
To a solution of excess piperazine in DMF, add potassium carbonate.
-
Add 2-chloropyridine dropwise to the mixture.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-(2-pyridyl)piperazine.
-
Coupling of the Diphenylbutyl Moiety and the Pyridylpiperazine
The final step involves the N-alkylation of the substituted pyridylpiperazine with the diphenylbutyl halide.[8]
Protocol 2.3.1: Synthesis of 2-[4-[4,4-bis(4-fluorophenyl)butyl]-1-piperazinyl]-3-pyridinecarboxamide (Exemplary Derivative)
-
Materials: 1-chloro-4,4-bis(p-fluorophenyl)butane, 2-(1-piperazinyl)-3-pyridinecarboxamide, potassium iodide (KI), toluene.[2]
-
Procedure:
-
In a round-bottom flask, combine 1-chloro-4,4-bis(p-fluorophenyl)butane (1.0 eq), 2-(1-piperazinyl)-3-pyridinecarboxamide (1.2 eq), and a catalytic amount of KI in toluene.[2]
-
Reflux the mixture for 48 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add ether to precipitate any unreacted starting material and salts, which can be removed by filtration.[2]
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired diphenylbutylpiperazinepyridyl derivative.
-
Experimental Workflows and Data Presentation
Synthetic Workflow Diagram
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for diphenylbutylpiperazinepyridyl derivatives.
Characterization Data
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Characteristic peaks for the aromatic protons of the diphenyl and pyridyl rings, the aliphatic protons of the butyl chain and piperazine ring. Integration should match the expected number of protons. |
| ¹³C NMR | Signals corresponding to all unique carbon atoms in the molecule. |
| Mass Spectrometry | A molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound. |
| HPLC | A single major peak indicating high purity (typically >95%). |
Pharmacological Evaluation Protocols
The following protocols are designed to assess the interaction of the synthesized derivatives with key neurotransmitter receptors.
In Vitro Receptor Binding Assays
These assays determine the affinity of the compounds for specific receptors by measuring the displacement of a radiolabeled ligand.
Protocol 4.1.1: Dopamine D2 Receptor Binding Assay
-
Materials: Cell membranes expressing human dopamine D2 receptors, [³H]-Spiperone (radioligand), test compounds, wash buffer (e.g., Tris-HCl), scintillation cocktail, filter plates, and a scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well filter plate, add the cell membranes, [³H]-Spiperone, and either the test compound or vehicle.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Protocol 4.1.2: Serotonin 5-HT1A Receptor Binding Assay
-
Materials: Cell membranes expressing human serotonin 5-HT1A receptors, [³H]-8-OH-DPAT (radioligand), test compounds, and other materials as in Protocol 4.1.1.
-
Procedure:
-
The procedure is analogous to the D2 receptor binding assay, with the substitution of 5-HT1A receptor-expressing membranes and [³H]-8-OH-DPAT as the radioligand.[9]
-
In Vitro Functional Assays
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
Protocol 4.2.1: cAMP Assay for Dopamine D2 Receptor Function
-
Principle: D2 receptors are Gαi-coupled, meaning their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Materials: A cell line stably expressing the human D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase), forskolin (an adenylyl cyclase activator), test compounds, and a luminometer.
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the test compounds at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
After incubation, lyse the cells and measure the reporter signal (e.g., luminescence).
-
An agonist will cause a dose-dependent decrease in the forskolin-stimulated signal, while an antagonist will block the effect of a known D2 agonist.
-
Neurotransmitter Reuptake Inhibition Assays
These assays measure the ability of the compounds to inhibit the reuptake of neurotransmitters into synaptosomes.[4]
Protocol 4.3.1: Dopamine Reuptake Inhibition Assay
-
Materials: Rat striatal synaptosomes, [³H]-Dopamine, test compounds, buffer solutions, and a scintillation counter.
-
Procedure:
-
Prepare synaptosomes from rat striatum.
-
Pre-incubate the synaptosomes with the test compounds or vehicle.
-
Initiate uptake by adding [³H]-Dopamine.
-
After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity retained by the synaptosomes using a scintillation counter.
-
Determine the IC50 value for the inhibition of dopamine uptake.
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the diphenylbutylpiperazinepyridyl scaffold can provide valuable insights into the structural requirements for potent and selective activity.
Caption: Key areas for SAR exploration in diphenylbutylpiperazinepyridyl derivatives.
Key Considerations for SAR Studies:
-
Diphenyl Substituents: The nature and position of substituents on the phenyl rings can significantly impact receptor affinity and selectivity.
-
Butyl Chain Length: Altering the length of the alkyl chain connecting the diphenyl and piperazine moieties can affect the compound's ability to adopt the optimal conformation for receptor binding.
-
Pyridyl Ring Substitution: Modifications to the pyridyl ring can influence interactions with the receptor binding pocket and modulate pharmacokinetic properties.
Conclusion
The diphenylbutylpiperazinepyridyl scaffold represents a versatile platform for the design and synthesis of novel modulators of neurotransmitter systems. The protocols detailed in this guide provide a solid foundation for researchers to synthesize these compounds and to systematically evaluate their pharmacological profiles. Through a coordinated approach of chemical synthesis and biological testing, the exploration of this chemical space holds the promise of uncovering new research tools and potential therapeutic agents for a variety of CNS disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies of four novel diphenylbutylpiperazinepyridyl derivatives on release and inhibition of reuptake of dopamine, serotonin and noradrenaline by rat brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4,4-bis(4-fluorophenyl)butan-1-ol synthesis - chemicalbook [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 2,3-Diphenylpiperazine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,3-Diphenylpiperazine, with a focus on improving reaction yields.
Troubleshooting Low Yield in this compound Synthesis
Low yields in the synthesis of this compound can arise from a variety of factors, including incomplete reactions, the formation of side products, and suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Question 1: My primary synthesis of this compound is resulting in a low yield. What are the likely causes and how can I address them?
Answer:
Low yield is a common issue that can often be traced back to several key areas of the synthesis process. The most prevalent synthesis route involves the cyclization of a precursor derived from 1,2-diphenylethane-1,2-diamine or the intramolecular reductive coupling of a diimine. Here’s a breakdown of potential causes and their solutions:
Potential Causes and Troubleshooting Steps:
-
Incomplete Reaction: The initial condensation to form the diimine precursor or the subsequent cyclization may not have gone to completion.
-
Troubleshooting:
-
Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Temperature: Gradually increase the reaction temperature. For the intramolecular reductive coupling of diimines, the reaction is often conducted at room temperature, but gentle heating might be necessary for less reactive substrates.
-
Reagent Purity: Ensure the purity of your starting materials (e.g., 1,2-diphenylethane-1,2-diamine, benzil, or glyoxal) as impurities can inhibit the reaction.
-
-
-
Side Reactions: The formation of unwanted byproducts can significantly consume starting materials and reduce the yield of the desired this compound.
-
Troubleshooting:
-
Atmosphere Control: Reactions involving sensitive reagents, such as reducing agents, should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant might favor side reactions.
-
Choice of Reducing Agent: For reductive cyclization, the choice of reducing agent is critical. Common options include catalytic hydrogenation (e.g., with Raney Nickel or Pd/C) or chemical reductants. The reactivity and selectivity of the reducing agent can influence the formation of side products.
-
-
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, and pH can dramatically impact the reaction outcome.
-
Troubleshooting:
-
Solvent: The solvent should be chosen to ensure the solubility of all reactants and intermediates. For the intramolecular reductive coupling of diimines, dry DMF is often used.[1]
-
Catalyst: In catalytic hydrogenations, the choice and activity of the catalyst are paramount. Ensure the catalyst is not poisoned and is used in the appropriate loading.
-
pH Control: For reactions involving imine formation, the pH of the reaction medium can be crucial. Acid catalysis is often employed, but the concentration of the acid needs to be optimized to avoid degradation of the reactants or products.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic method for obtaining high yields of trans-2,3-diphenylpiperazine?
A1: A highly effective method is the diastereoselective synthesis via intramolecular reductive coupling of diimines. This method has been reported to produce (±)-2,3-diarylpiperazines in yields of 73-83% with a high diastereomeric ratio of dl/meso >99:<1. The reaction typically involves the condensation of a 1,2-diamine with an α-dicarbonyl compound to form a diimine, which is then subjected to reductive cyclization.
Q2: I am observing the formation of a significant amount of a meso-isomer. How can I improve the diastereoselectivity for the desired trans (dl) isomer?
A2: The stereochemical outcome of the cyclization is often influenced by the reaction conditions. For the intramolecular reductive coupling of diimines, the choice of the reducing system can play a crucial role. For instance, electroreductive intramolecular coupling has been shown to be highly stereoselective for the synthesis of trans-2,3-diarylpiperazines.[2] Careful selection of the chiral auxiliary in asymmetric syntheses can also dictate the stereochemistry of the final product.
Q3: What are the most common impurities I should look for in my crude this compound product?
A3: Common impurities can include unreacted starting materials (e.g., 1,2-diphenylethane-1,2-diamine, benzil), partially reacted intermediates (e.g., the mono-imine), and side products from over-reduction or alternative cyclization pathways. Diketopiperazine derivatives can also form as byproducts in some synthetic routes.[3]
Q4: What is the recommended method for purifying crude this compound?
A4: Purification is typically achieved through recrystallization or column chromatography.
-
Recrystallization: This is an effective method for removing impurities with different solubility profiles. A suitable solvent system should be chosen where the this compound is soluble at high temperatures and sparingly soluble at room temperature.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique. A solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate) can be used to separate the desired product from impurities.[4][5]
Data Presentation
Table 1: Reported Yields for 2,3-Diarylpiperazine Synthesis via Intramolecular Reductive Coupling of Diimines
| Aryl Group | Yield (%) | Diastereomeric Ratio (dl/meso) | Reference |
| Phenyl | 73-83 | >99:<1 | J. Org. Chem. |
| Substituted Phenyls | Good to Excellent | Not specified | Beilstein J. Org. Chem.[2] |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of (±)-trans-2,3-Diphenylpiperazine via Intramolecular Reductive Coupling of a Diimine
This protocol is a general guideline based on reported methods and may require optimization.
Materials:
-
1,2-Diphenylethane-1,2-diamine
-
Benzil
-
Zinc dust
-
Titanium(IV) isopropoxide
-
Dichloromethane (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Diimine Formation: In a round-bottom flask under an inert atmosphere, dissolve 1,2-diphenylethane-1,2-diamine (1 equivalent) and benzil (1 equivalent) in anhydrous dichloromethane. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Preparation of the Reducing Agent: In a separate flask under an inert atmosphere, prepare the low-valent titanium reagent by reacting zinc dust with titanium(IV) isopropoxide in anhydrous THF.
-
Reductive Cyclization: To the solution of the diimine, add the freshly prepared low-valent titanium reagent dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield pure (±)-trans-2,3-diphenylpiperazine.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., Hexane:Ethyl Acetate mixture)
-
Glass column and other chromatography apparatus
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[4][5]
Visualizations
References
- 1. Stereoselective electrochemical intramolecular imino-pinacol reaction: a straightforward entry to enantiopure piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Stereoselective electrochemical intramolecular imino-pinacol reaction: a straightforward entry to enantiopure piperazines [beilstein-journals.org]
- 3. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
Optimizing reaction conditions for 2,3-Diphenylpiperazine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3-diphenylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective method for the diastereoselective synthesis of trans-2,3-diphenylpiperazine?
A1: A highly effective method is the intramolecular reductive coupling of the diimine derived from benzil and ethylenediamine. This method utilizes a low-valent titanium reagent, such as one generated in situ from Ti(OiPr)₂Cl₂ and zinc powder, to achieve high diastereoselectivity for the trans isomer.[1] This approach typically yields the desired (±)-trans-2,3-diphenylpiperazine in good yields (73-83%) with a high diastereomeric ratio (dl/meso >99:1).[1]
Q2: My yield of this compound is consistently low. What are the potential causes?
A2: Low yields in the synthesis of this compound can arise from several factors:
-
Incomplete formation of the diimine intermediate: The initial condensation of benzil and ethylenediamine to form the diimine may be incomplete. Ensure anhydrous conditions and sufficient reaction time.
-
Inefficient reductive coupling: The activity of the low-valent titanium reagent is crucial. Ensure the zinc powder is activated and the reagents are of high quality. The reaction is also sensitive to air and moisture.[1]
-
Side reactions: Unwanted side reactions can reduce the yield of the desired product. Careful control of the reaction temperature and stoichiometry is important.
-
Product degradation: The piperazine ring can be sensitive to harsh work-up conditions. Avoid overly acidic or basic conditions during purification.
-
Loss during purification: this compound can be challenging to purify. See the troubleshooting guide below for tips on purification.
Q3: How can I control the stereoselectivity of the reaction to favor the trans isomer?
A3: The intramolecular reductive coupling of the diimine using a Zn/Ti(OiPr)₂Cl₂ system inherently favors the formation of the thermodynamically more stable trans isomer, resulting in a high dl/meso ratio (>99:1).[1] The chelation-controlled transition state of the reductive coupling process is responsible for this high diastereoselectivity.
Q4: Is it possible to synthesize the cis isomer of this compound?
A4: While the reductive coupling of the diimine strongly favors the trans isomer, mixtures of isomers can sometimes be obtained.[2] Separation of the cis and trans isomers can be achieved by chromatography.[3] Additionally, photochemical isomerization of the cis isomer to the more stable trans isomer has been reported.[2]
Q5: What are the best methods for purifying this compound?
A5: Purification can be achieved through several methods:
-
Column chromatography: Silica gel chromatography is a common method for separating the desired product from starting materials and byproducts.[4]
-
Recrystallization: Recrystallization from a suitable solvent system can be effective for obtaining highly pure product.
-
Acid-base extraction: As a diamine, this compound can be extracted into an acidic aqueous solution and then liberated by basification, which can help remove non-basic impurities.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive reducing agent (low-valent titanium) | Ensure the zinc powder is freshly activated (e.g., by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum). Use high-purity Ti(OiPr)₂Cl₂. |
| Poor quality of starting materials | Use freshly distilled or purified benzil and ethylenediamine. Ensure all solvents are anhydrous. | |
| Reaction not going to completion | Increase the reaction time or slightly elevate the temperature. Monitor the reaction progress by thin-layer chromatography (TLC). | |
| Low diastereoselectivity (significant amount of meso isomer) | Suboptimal reaction conditions | Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the low-valent titanium species. Maintain the recommended reaction temperature. |
| Formation of multiple unidentified byproducts | Side reactions due to incorrect stoichiometry or temperature | Carefully control the stoichiometry of the reagents. Add the titanium reagent slowly to the reaction mixture to control the exothermic reaction. |
| Difficulty in isolating the product | Product is soluble in the work-up solvents | After quenching the reaction, ensure the pH is sufficiently basic to precipitate the free piperazine. Use a suitable organic solvent for extraction. |
| Emulsion formation during work-up | Add brine (saturated NaCl solution) to break up emulsions during the aqueous work-up. | |
| Product decomposes during purification | Sensitivity to air or acid | Perform chromatography and other purification steps promptly. Avoid prolonged exposure to strong acids. Store the purified product under an inert atmosphere. |
Quantitative Data Summary
The following table summarizes the reaction conditions for the diastereoselective synthesis of (±)-trans-2,3-diphenylpiperazine via intramolecular reductive coupling of the corresponding diimine.[1]
| Parameter | Condition |
| Starting Materials | Benzil, Ethylenediamine |
| Reagents | Zn powder, Ti(OiPr)₂Cl₂ |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | Room Temperature |
| Reaction Time | 12 hours |
| Yield | 73-83% |
| Diastereoselectivity (dl/meso) | >99:1 |
Experimental Protocols
Protocol 1: Synthesis of (±)-trans-2,3-Diphenylpiperazine via Intramolecular Reductive Coupling[1]
Materials:
-
Benzil
-
Ethylenediamine
-
Zinc powder (activated)
-
Titanium(IV) isopropoxide dichloride (Ti(OiPr)₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diimine Formation: In a round-bottom flask under an argon atmosphere, dissolve benzil (1.0 eq) in anhydrous CH₂Cl₂. Add ethylenediamine (1.0 eq) dropwise at room temperature. Stir the mixture for 2 hours.
-
Reductive Coupling: In a separate flask under argon, add activated zinc powder (2.5 eq) and Ti(OiPr)₂Cl₂ (1.5 eq) to anhydrous CH₂Cl₂. Stir the suspension at room temperature for 30 minutes.
-
Cool the zinc-titanium suspension to 0 °C and add the diimine solution dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to afford (±)-trans-2,3-diphenylpiperazine.
Visualizations
Caption: Reaction pathway for the synthesis of trans-2,3-diphenylpiperazine.
References
Technical Support Center: Purification of 2,3-Diphenylpiperazine Isomers
Welcome to the technical support center for the purification of 2,3-diphenylpiperazine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of the cis and trans diastereomers of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating cis and trans this compound isomers?
A1: The primary challenge lies in the similar physicochemical properties of the cis and trans diastereomers. As diastereomers, they have the same molecular weight and chemical formula, leading to comparable polarities and solubilities. This makes their separation by common techniques like crystallization and chromatography non-trivial, often requiring careful optimization of conditions.
Q2: How can I distinguish between the cis and trans isomers of this compound?
A2: Spectroscopic methods are typically employed to differentiate between the cis and trans isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. The symmetry of the trans isomer often results in a simpler spectrum compared to the less symmetric cis isomer. The coupling constants and chemical shifts of the protons on the piperazine ring will also differ significantly between the two isomers.
Q3: Is there a risk of isomerization during purification?
A3: Yes, photochemical isomerization of cis-2,3-diphenylpiperazine to the more thermodynamically stable trans isomer has been reported, especially when irradiated in solution.[1] Therefore, it is advisable to protect the sample from light during purification and storage to prevent unwanted isomerization.
Q4: Which purification technique is generally more effective for separating these isomers: crystallization or chromatography?
A4: Both fractional crystallization and column chromatography can be effective, but the choice depends on the scale of the purification and the specific properties of the isomeric mixture. Column chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), often provides higher resolution for separating diastereomers.[2][3] Fractional crystallization can be a more practical option for larger quantities if a suitable solvent system that selectively crystallizes one isomer can be found.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound isomers, offering step-by-step solutions.
Fractional Crystallization
Q1: I'm having trouble finding a suitable solvent for fractional crystallization. What should I do?
A1: The key is to find a solvent or solvent mixture where the two isomers have a significant difference in solubility.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Test a wide range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, methanol, and mixtures thereof).
-
Trial and Error: Dissolve a small amount of the isomeric mixture in a minimal amount of hot solvent and allow it to cool slowly. Observe if crystals form and analyze the composition of the crystals and the mother liquor by TLC or HPLC.
-
Solvent Mixtures: If a single solvent is not effective, try binary or tertiary solvent systems. A common strategy is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until turbidity is observed, then heat to redissolve and cool slowly.
-
Q2: The isomers are co-crystallizing. How can I improve the purity of the crystals?
A2: Co-crystallization occurs when the solubilities of the isomers are too similar in the chosen solvent.
-
Troubleshooting Steps:
-
Slower Cooling: Allow the solution to cool to room temperature very slowly, without disturbance, before placing it in a refrigerator or ice bath. This promotes the formation of more ordered, purer crystals.
-
Multiple Recrystallizations: The purity of the desired isomer can often be improved by performing multiple recrystallization steps.
-
Seeding: If you have a small amount of the pure desired isomer, you can "seed" the cooling solution to encourage the crystallization of that specific isomer.
-
Q3: My compound is "oiling out" instead of crystallizing. What is causing this?
A3: "Oiling out" happens when the compound separates from the solution as a liquid phase rather than a solid. This is often due to a high concentration of impurities or the solution being too supersaturated upon cooling.
-
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to reduce the saturation.
-
Slower Cooling: A slower cooling rate can sometimes prevent oiling out.
-
Scratching: Scratching the inside of the flask at the air-solvent interface with a glass rod can induce nucleation and promote crystal formation.
-
Column Chromatography
Q1: The cis and trans isomers are co-eluting during column chromatography. How can I improve the separation?
A1: Co-elution indicates that the chosen stationary and mobile phases are not providing sufficient selectivity.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Adjust Polarity: Systematically vary the polarity of the eluent. A shallower solvent gradient or isocratic elution with a finely tuned solvent mixture can improve resolution.
-
Use Additives: For basic compounds like piperazines, adding a small amount of a base (e.g., triethylamine, 0.1-1%) to the mobile phase can reduce tailing and improve peak shape by neutralizing acidic sites on the silica gel.
-
-
Change the Stationary Phase:
-
If using silica gel, consider switching to a different stationary phase like alumina (neutral or basic) or a bonded phase (e.g., diol, cyano).
-
Reverse-phase HPLC with a C18 or phenyl-hexyl column can also be effective for separating diastereomers.[2]
-
-
Improve Column Packing: Ensure the column is packed uniformly to avoid channeling, which can lead to poor separation.
-
Q2: The compound is streaking or tailing on the TLC plate and in the column. What can I do?
A2: Tailing is common for basic compounds like piperazines on acidic silica gel due to strong interactions.
-
Troubleshooting Steps:
-
Add a Base: As mentioned above, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can significantly reduce tailing.
-
Use a Different Adsorbent: Switching to neutral or basic alumina can prevent the strong acidic interactions that cause tailing.
-
Lower the Sample Load: Overloading the column can lead to band broadening and tailing. Use an appropriate amount of sample for the column size.
-
Data Presentation
Table 1: Example Thin Layer Chromatography (TLC) Data for this compound Isomers
| Isomer | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value |
| cis-2,3-Diphenylpiperazine | 7:3 | 0.45 |
| trans-2,3-Diphenylpiperazine | 7:3 | 0.55 |
| cis-2,3-Diphenylpiperazine | 8:2 | 0.30 |
| trans-2,3-Diphenylpiperazine | 8:2 | 0.40 |
Note: These are example values. Actual Rf values will depend on the specific TLC plate and experimental conditions.
Table 2: Example High-Performance Liquid Chromatography (HPLC) Data
| Isomer | Column | Mobile Phase | Retention Time (min) |
| cis-2,3-Diphenylpiperazine | Phenyl-Hexyl | 5-60% Methanol in Water (Gradient) | 36.0 |
| trans-2,3-Diphenylpiperazine | Phenyl-Hexyl | 5-60% Methanol in Water (Gradient) | 39.0 |
Data based on a similar separation of diastereomers.[2]
Experimental Protocols
Protocol 1: Fractional Crystallization
-
Solvent Selection: Based on preliminary screening, select a solvent or solvent system in which one isomer is significantly less soluble than the other.
-
Dissolution: In a flask, dissolve the crude mixture of this compound isomers in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Analysis: Dry the crystals and analyze their purity by TLC, HPLC, or NMR. The mother liquor can be concentrated to recover the more soluble isomer, which can then be purified further.
Protocol 2: Silica Gel Column Chromatography
-
Eluent Selection: Determine a suitable mobile phase using TLC, aiming for a significant difference in the Rf values of the two isomers (ΔRf > 0.1). An eluent that gives an Rf of ~0.3 for the less polar isomer is often a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the chromatography column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the top of the column.
-
Elution: Begin elution with the mobile phase. If the isomers are well-separated by TLC, isocratic elution (using the same solvent mixture throughout) may be sufficient. If they are close, a shallow gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure isomers.
-
Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the purified products.
Visualizations
Caption: A decision-making workflow for selecting a purification method.
Caption: Troubleshooting common issues in fractional crystallization.
Caption: Troubleshooting guide for column chromatography separation.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming side reactions in arylpiperazine synthesis
Technical Support Center: Arylpiperazine Synthesis
Welcome to the technical support center for arylpiperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we will address common challenges, provide in-depth troubleshooting guides, and offer expert insights to help you overcome side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My primary side product is the diarylation of piperazine. How can I suppress this?
This is a classic challenge in arylpiperazine synthesis, particularly during Buchwald-Hartwig amination. The formation of the 1,4-diarylpiperazine byproduct arises from the second nitrogen atom of the monosubstituted product competing with the starting piperazine for the aryl halide.
Core Strategy: Modulate Reactivity and Steric Hindrance
The key is to favor the mono-arylation product. This can be achieved by:
-
Using an Excess of Piperazine: Employing a 2 to 5-fold excess of piperazine relative to the aryl halide can statistically favor the reaction of the aryl halide with the more abundant, unreacted piperazine over the mono-arylated product.
-
Employing a Mono-Protected Piperazine: The most robust solution is to use a mono-protected piperazine, such as N-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group provides steric hindrance and deactivates the protected nitrogen, preventing diarylation. The Boc group can then be readily removed under acidic conditions post-arylation.
-
Slower Addition of the Aryl Halide: A slow, controlled addition of the aryl halide to the reaction mixture can help maintain a low concentration of the electrophile, thereby reducing the likelihood of the mono-arylated product reacting further.
Troubleshooting Guide
Issue 1: Low or No Product Yield
A low or non-existent yield of the desired arylpiperazine can be attributed to several factors, ranging from catalyst deactivation to suboptimal reaction conditions.
Caption: Troubleshooting workflow for low arylpiperazine yield.
In-Depth Analysis:
-
Catalyst System: The choice of palladium precursor and ligand is critical. For electron-rich aryl halides, more electron-donating ligands like t-Bu-XPhos or RuPhos are often beneficial. Conversely, electron-deficient aryl halides may require different ligand systems. The palladium-to-ligand ratio is also crucial; typically a 1:1 to 1:2 ratio is employed.
-
Base Selection: The strength and solubility of the base play a significant role. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The pKa of the N-H bond in the piperazine and the mono-arylated product should be considered in relation to the base's strength.
-
Solvent Effects: Aprotic, non-polar to polar aprotic solvents such as toluene, dioxane, or THF are generally preferred. The choice of solvent can influence the solubility of the reactants and the catalyst system, thereby affecting the reaction rate and yield.
| Aryl Halide | Ligand | Base | Solvent | Yield of Mono-Arylpiperazine (%) | Reference |
| 4-Chlorotoluene | XPhos | NaOtBu | Toluene | 92 | |
| 4-Chlorotoluene | SPhos | K₃PO₄ | Dioxane | 78 | |
| 1-Bromo-4-methoxybenzene | RuPhos | LHMDS | THF | 95 | |
| 1-Bromo-4-methoxybenzene | BrettPhos | Cs₂CO₃ | Toluene | 85 |
Issue 2: Ring-Opening of Heterocyclic Aryl Halides
When working with certain electron-deficient heterocyclic aryl halides, such as those containing pyrimidine or triazine cores, nucleophilic attack by the base or the piperazine can lead to undesired ring-opening byproducts.
Mitigation Strategies:
-
Milder Base: Switching to a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can often prevent the degradation of sensitive heterocyclic substrates.
-
Lower Reaction Temperature: Reducing the reaction temperature can slow down the rate of the undesired ring-opening reaction more significantly than the desired C-N coupling.
-
Alternative Catalytic Systems: In some cases, copper-catalyzed Ullmann condensation can be a milder alternative to palladium-catalyzed reactions for these sensitive substrates.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination for Arylpiperazine Synthesis
This protocol provides a general starting point for the synthesis of mono-arylpiperazines using a mono-protected piperazine.
Diagram of a General Buchwald-Hartwig Amination Cycle
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Add the aryl halide (1.0 equivalent) and N-Boc-piperazine (1.2 equivalents) to the flask, followed by the anhydrous solvent (e.g., toluene, 0.1-0.5 M).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Deprotection: Dissolve the purified N-Boc-arylpiperazine in a suitable solvent (e.g., dichloromethane or dioxane) and add an excess of a strong acid (e.g., trifluoroacetic acid or HCl in dioxane). Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Final Isolation: Remove the solvent and excess acid under reduced pressure. The product can be isolated as the corresponding salt or neutralized with a base and extracted to obtain the free amine.
Improving the enantioselectivity of 2,3-Diphenylpiperazine catalysis
Answering the call of modern synthetic chemistry for ever-greater precision, 2,3-diphenylpiperazine has emerged as a valuable chiral scaffold and catalyst. Its rigid, C2-symmetric framework provides a well-defined chiral environment, making it a promising candidate for a range of asymmetric transformations. However, achieving high levels of enantioselectivity can be a formidable challenge, often requiring meticulous optimization and a deep understanding of the underlying mechanistic principles.
This Technical Support Center is designed to be your partner in the laboratory. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to help you navigate the complexities of this compound catalysis. Whether you are troubleshooting a reaction with disappointing enantiomeric excess (ee) or seeking to proactively optimize a new transformation, this guide provides the in-depth support you need to succeed.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the application of this compound catalysts. Each issue is presented in a question-and-answer format, detailing the probable causes and providing a systematic approach to resolution.
Q1: My reaction is suffering from low enantiomeric excess (ee). What are the primary factors I should investigate?
Low enantioselectivity is the most common hurdle. It indicates that the energy difference between the two diastereomeric transition states leading to the (R) and (S) products is insufficient. The solution lies in systematically tuning the parameters that govern this energy gap.
Core Directive: Approach this as a multi-variable optimization problem. Do not change multiple parameters at once. Isolate one variable (e.g., solvent), screen a range of options, identify the optimum, and then move to the next variable (e.g., temperature).
Troubleshooting Workflow for Low Enantioselectivity
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Detailed Breakdown of Factors:
-
Solvent Effects: The solvent plays a critical role in stabilizing the catalyst, substrate, and, most importantly, the transition state assembly. A switch in solvent can dramatically alter enantioselectivity.[1][2]
-
Causality: Non-polar solvents (e.g., toluene, hexanes) may enhance hydrogen bonding interactions between the catalyst and substrate, leading to a more ordered transition state. Polar aprotic solvents (e.g., THF, CH2Cl2) can also be effective, but highly coordinating solvents like DMSO may interfere with the catalytic cycle.
-
Actionable Advice: Perform a solvent screen with a representative set of solvents. See the example data table below.
-
-
Temperature: Asymmetric reactions are often highly sensitive to temperature.
-
Causality: Lowering the reaction temperature decreases the available thermal energy, making it more difficult for the reaction to proceed through the higher-energy transition state that leads to the minor enantiomer. This typically results in higher ee, albeit at the cost of a slower reaction rate.
-
Actionable Advice: Run the reaction at progressively lower temperatures (e.g., 25 °C, 0 °C, -20 °C, -78 °C) and monitor both ee and conversion.
-
-
Catalyst N-Substituents: The groups attached to the nitrogen atoms of the piperazine ring are fundamental to its catalytic activity and selectivity.[3][4]
-
Causality: These substituents directly influence the steric and electronic environment of the catalytic pocket. Bulky N-substituents can create a more constrained environment, forcing the substrate to approach from a specific trajectory, thus enhancing enantioselectivity.[3]
-
Actionable Advice: If you synthesized the catalyst, consider preparing analogues with different N-protecting groups (e.g., Boc, Benzyl) or other alkyl/aryl substituents. Asymmetric Pd-catalyzed reactions have shown that differentially N-protected piperazin-2-ones can be used to synthesize highly enantioenriched products.[4][5]
-
Q2: My reaction yield is poor, and I suspect catalyst deactivation or inhibition. How can I confirm and resolve this?
Poor yield in a catalytic reaction often points to issues with the catalyst's stability or the presence of inhibitory species.
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Catalyst Deactivation: Sensitivity to air or moisture; reaction with impurities. | Ensure all reagents and solvents are rigorously dried. Run the reaction under a strictly inert atmosphere (N2 or Ar). Purify starting materials. |
| Suboptimal Conditions: Incorrect base, solvent, or temperature leading to side reactions. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃ if strong bases cause decomposition).[2] Monitor the reaction by TLC or LC-MS to identify the optimal reaction time and prevent product degradation.[2] | |
| Catalyst Inhibition: Product or starting material impurities binding to the catalyst. | Purify all starting materials immediately before use. Consider if the product itself could be acting as an inhibitor. | |
| Irreproducible Results | Catalyst Purity/Batch Variation: Differences in catalyst quality. | Characterize each new batch of catalyst thoroughly (NMR, HPLC, etc.). |
| Trace Impurities: Presence of water, oxygen, or other reactive species in reagents or solvents. | Use freshly distilled/dried solvents and degas them before use. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanistic principle behind this compound catalysis?
While the exact mechanism is reaction-dependent, this compound catalysts typically operate through one of two major pathways:
-
Non-covalent Organocatalysis: In many cases, the piperazine acts as a chiral Brønsted base or as a hydrogen-bond donor. The two nitrogen atoms and the chiral scaffold work in concert to activate the substrate and orient it within a defined chiral environment, facilitating a stereoselective bond formation. The catalyst then releases the product and is regenerated.
-
Chiral Ligand in Metal Catalysis: The piperazine can also serve as a chiral ligand for a transition metal (e.g., Palladium, Iridium, Copper).[4][5][6][7] In this role, the piperazine coordinates to the metal center, and the chirality is transferred from the ligand to the product via the metal's coordination sphere during the catalytic cycle (e.g., in allylic alkylations or cycloadditions).
Conceptual Diagram of Influencing Factors
Caption: Key factors that govern the enantioselectivity of a catalytic reaction.
Q2: How should I properly handle and store my this compound catalyst?
Proper handling is critical for reproducibility. Many piperazine derivatives can be sensitive to air and moisture, especially when used in combination with organometallics or strong bases.
-
Storage: Store the catalyst in a desiccator or glovebox under an inert atmosphere (argon or nitrogen). Protect it from light if it is a photosensitive derivative.
-
Handling: Weigh out the catalyst rapidly in the air or, for maximum precision and stability, handle it exclusively within a glovebox. Use dry, clean glassware for all experiments.
Q3: Can I modify the this compound scaffold to improve its performance?
Yes, rational modification is a powerful strategy for improving enantioselectivity. Research has shown that even subtle changes can have a profound impact.
-
N-Substituents: As discussed, this is often the most accessible point of modification. The synthesis of phenylpiperazines can be achieved via cyclization of a suitable amine with bis-chloroethylamine, allowing for variation in the starting amine.[8]
-
Aryl Groups: Modifying the electronics of the 3,5-diphenyl groups (e.g., adding electron-withdrawing or -donating groups) can tune the catalyst's hydrogen-bonding capabilities and overall reactivity.
-
"Diamine Switch" Strategy: In some complex systems, like asymmetric lithiation, a "diamine switch" strategy has been used to improve enantioselectivity with specific electrophiles, highlighting the potential for advanced modifications.[3]
Experimental Protocols & Data
Protocol 1: General Procedure for a Catalytic Asymmetric Reaction
This protocol provides a robust starting point for setting up a reaction aimed at high enantioselectivity.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, stirrer bar, syringes) at >120 °C for at least 4 hours and allow it to cool in a desiccator.
-
Inert Atmosphere: Assemble the reaction flask while hot and purge with dry nitrogen or argon for 15-20 minutes. Maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Preparation: Add the this compound catalyst (e.g., 1-10 mol%) and any solid reagents to the reaction flask.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via a dry syringe.
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice-water bath.
-
Substrate Addition: Add the substrate(s) neat or as a solution in the same anhydrous solvent, dropwise over several minutes. The nature of the electrophile can be a critical factor in the reaction's success.[3]
-
Reaction Monitoring: Stir the reaction at the set temperature. Monitor its progress by taking aliquots at regular intervals and analyzing them by TLC or LC-MS.[2]
-
Workup & Analysis: Once the reaction is complete, quench it appropriately (e.g., with saturated aq. NH4Cl). Extract the product, purify by column chromatography, and determine the enantiomeric excess using chiral HPLC or SFC.
Data Presentation: Example of a Solvent Screening Study
The following table illustrates hypothetical but realistic results from a solvent screening experiment for an asymmetric Michael addition.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Toluene | 25 | 12 | 95 | 75 |
| 2 | CH2Cl2 | 25 | 12 | 91 | 68 |
| 3 | THF | 25 | 12 | 88 | 55 |
| 4 | Hexanes | 25 | 24 | 70 | 82 |
| 5 | Toluene | 0 | 24 | 92 | 91 |
| 6 | MTBE | 25 | 18 | 93 | 78 |
Data is for illustrative purposes only.
Analysis: This data clearly shows that while the reaction works in several solvents, non-polar solvents like Toluene and Hexanes give superior enantioselectivity. Lowering the temperature in the best solvent (Toluene) provides a significant boost in ee, identifying the optimal conditions in this screen.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Scaling Up the Synthesis of 2,3-Diphenylpiperazine for Preclinical Studies
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2,3-diphenylpiperazine. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and process diagrams to address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for producing trans-2,3-diphenylpiperazine?
A1: The most prevalent and scalable method for the diastereoselective synthesis of (±)-trans-2,3-diphenylpiperazine is the intramolecular reductive coupling of the diimine derived from 1,2-diphenylethane-1,2-diamine and glyoxal. This reaction typically utilizes a low-valent titanium reagent, such as one generated in situ from titanium tetrachloride (TiCl₄) and a reducing agent like zinc (Zn) powder. This method is favored for its high diastereoselectivity, yielding predominantly the desired trans isomer.
Q2: What are the primary challenges when scaling up the TiCl₄/Zn reductive coupling reaction?
A2: Scaling up this reaction presents several challenges. The reaction can be highly exothermic, and efficient heat management is crucial to prevent thermal runaways.[1][2] Proper control of reagent addition, robust agitation to avoid hotspots, and a reactor with adequate cooling capacity are essential.[1][3] Additionally, the handling of large quantities of TiCl₄, which is corrosive and reacts violently with moisture, requires stringent safety protocols and specialized equipment.[4]
Q3: How can I purify this compound on a large scale without using column chromatography?
A3: For large-scale purification, column chromatography is often impractical. More suitable methods include:
-
Crystallization: This is a widely used industrial method for purifying active pharmaceutical ingredients (APIs).[5][6] The crude this compound can be crystallized from an appropriate solvent system to achieve high purity.
-
Salt Formation and Recrystallization: The basic nature of the piperazine ring allows for the formation of salts (e.g., hydrochloride or oxalate salts). These crystalline salts can often be recrystallized to a high degree of purity, with the free base being liberated in a final step.
Q4: What are the critical safety precautions for handling large quantities of titanium tetrachloride?
A4: Titanium tetrachloride is a hazardous substance that requires careful handling. Key safety precautions include:
-
Working in a well-ventilated area, preferably a fume hood or a contained environment.
-
Using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For larger quantities, a full chemical suit and respiratory protection may be necessary.[7]
-
Ensuring all equipment is dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the violent reaction of TiCl₄ with moisture.[4]
-
Having an emergency plan in place to handle spills or accidental exposure.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure it has gone to completion.- Increase Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, this must be done cautiously to avoid side reactions. |
| Suboptimal Reagent Stoichiometry | - Optimize TiCl₄ and Zn Ratio: The ratio of TiCl₄ to Zn is critical for the formation of the active low-valent titanium species. A common starting point is a TiCl₄:Zn ratio of 1:2 to 1:3. This may need to be optimized for your specific scale and reaction conditions. |
| Degradation of Product | - Control Exotherm: A significant temperature increase can lead to product degradation. Ensure adequate cooling and controlled addition of reagents.[2]- Work-up Conditions: Use mild work-up procedures. Avoid overly acidic or basic conditions if the product is found to be sensitive. |
Issue 2: Poor Diastereoselectivity (High percentage of meso-isomer)
| Potential Cause | Troubleshooting Step |
| Reaction Temperature Too High | - Lower the Reaction Temperature: Asymmetric reactions are often more selective at lower temperatures. Conducting the reaction at or below room temperature can favor the formation of the desired trans-diastereomer.[5] |
| Incorrect Reagent Addition | - Slow Addition of TiCl₄: The rate of addition of TiCl₄ can influence the formation of the active catalytic species and, consequently, the stereochemical outcome. A slow, controlled addition is generally recommended. |
| Solvent Effects | - Solvent Screening: The choice of solvent can impact the transition state of the reaction. While THF or DME are commonly used, screening other aprotic solvents may improve diastereoselectivity. |
Issue 3: Difficulty in Product Purification and Isolation
| Potential Cause | Troubleshooting Step |
| Oily Product Instead of Solid | - Solvent Selection for Crystallization: The crude product may require a specific solvent or solvent mixture to induce crystallization. Perform small-scale solubility and crystallization trials with various solvents (e.g., hexanes, ethyl acetate, isopropanol). |
| Co-precipitation of Impurities | - Optimize Crystallization Conditions: Control the cooling rate during crystallization. A slower cooling rate often leads to purer crystals.- Consider Salt Formation: Converting the product to a salt can change its crystallization properties and may exclude certain impurities. |
| Inefficient Filtration | - Select Appropriate Filtration Method: For larger quantities, standard laboratory filtration funnels may be inefficient. Consider using a filter press or a Nutsche filter for better solid-liquid separation. |
Quantitative Data Presentation
Table 1: Effect of Reaction Parameters on Yield and Diastereoselectivity (Illustrative)
| Parameter | Variation | Yield (%) | Diastereomeric Ratio (trans:meso) |
| Temperature | 0 °C | 75 | >99:1 |
| 25 °C (Room Temp) | 83 | >99:1 | |
| 50 °C | 70 | 95:5 | |
| TiCl₄:Zn Ratio | 1:1.5 | 65 | 98:2 |
| 1:2.5 | 83 | >99:1 | |
| 1:4 | 80 | >99:1 | |
| Solvent | Dichloromethane | 78 | >99:1 |
| Tetrahydrofuran (THF) | 83 | >99:1 | |
| 1,2-Dimethoxyethane (DME) | 85 | >99:1 |
Note: The data in this table is illustrative and based on typical outcomes for this type of reaction. Actual results may vary and should be determined experimentally for each specific scale-up.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of (±)-trans-2,3-Diphenylpiperazine
Materials:
-
1,2-Diphenylethane-1,2-diamine
-
Glyoxal (40% solution in water)
-
Titanium tetrachloride (TiCl₄)
-
Zinc (Zn) powder, activated
-
1,2-Dimethoxyethane (DME), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Aqueous sodium carbonate (Na₂CO₃) solution
-
Brine
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel
-
Inert gas (Nitrogen or Argon) supply
-
Cooling/heating circulator
Procedure:
-
Diimine Formation: In a separate vessel, dissolve 1,2-diphenylethane-1,2-diamine in a suitable solvent. Add an equimolar amount of glyoxal solution dropwise while stirring. The formation of the diimine can be monitored by TLC or LC-MS. Once complete, the solvent is removed under reduced pressure to yield the crude diimine.
-
Preparation of Low-Valent Titanium Reagent: Charge the jacketed reactor with anhydrous DME and activated zinc powder under an inert atmosphere. Cool the slurry to 0-5 °C using the circulator.
-
Slowly add TiCl₄ dropwise to the stirred zinc slurry via the addition funnel, maintaining the internal temperature below 10 °C. The mixture will turn from yellow to black, indicating the formation of the low-valent titanium species.
-
Reductive Coupling: Dissolve the crude diimine from step 1 in anhydrous DME and add it dropwise to the reactor containing the low-valent titanium reagent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of an aqueous Na₂CO₃ solution. Filter the mixture to remove the titanium salts. Extract the filtrate with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (±)-trans-2,3-diphenylpiperazine.
Protocol 2: Large-Scale Purification by Crystallization
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol or ethyl acetate).
-
Slowly cool the solution to room temperature to allow for the formation of crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Mandatory Visualizations
References
- 1. amarequip.com [amarequip.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 4. reddit.com [reddit.com]
- 5. biosynce.com [biosynce.com]
- 6. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Titanium tetrachloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Resolution of Racemic 2,3-Diphenylpiperazine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for resolving racemic mixtures of 2,3-diphenylpiperazine. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for resolving racemic this compound?
A1: The primary methods for resolving racemic this compound are classical resolution via diastereomeric salt formation and chiral chromatography.
-
Classical Resolution: This technique involves reacting the racemic mixture with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[1] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1] Commonly used resolving agents for amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid.[2]
-
Chiral Chromatography: This method utilizes a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to separate the enantiomers. The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.[3][4]
Q2: Which chiral resolving agents are effective for this compound?
A2: L-(+)-tartaric acid has been successfully used for the partial resolution of (±)-2,3-diphenylpiperazine. The enantiomeric purity can be further enhanced by treating the partially resolved mixture with oxalic acid. Another effective resolving agent is (1S)-(+)-10-camphorsulfonic acid.
Q3: How can I determine the enantiomeric excess (ee) of my resolved sample?
A3: The enantiomeric excess is a measure of the purity of your resolved sample and is most commonly determined by chiral HPLC or SFC.[4][5] This involves developing a chromatographic method that can separate the two enantiomers and then integrating the peak areas of each to calculate the ee using the following formula:
ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100
Experimental Protocols
Classical Resolution using L-(+)-Tartaric Acid and Oxalic Acid
This protocol is adapted from the work of Maji et al. (2006).
Part 1: Partial Resolution with L-(+)-Tartaric Acid
-
Salt Formation: In a suitable flask, dissolve racemic this compound and an equimolar amount of L-(+)-tartaric acid in a solvent (e.g., dichloromethane, as reported to be effective).
-
Crystallization: Stir the solution at room temperature for several hours to allow for the formation of the diastereomeric salt precipitate.
-
Isolation: Collect the precipitate by filtration and wash it with a small amount of cold solvent. This solid is enriched in one of the diastereomeric salts.
-
Liberation of the Amine: Suspend the collected salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 2 M sodium carbonate). Stir until the solid dissolves completely.
-
Extraction: Separate the organic layer, wash it with brine, and dry it over a suitable drying agent (e.g., MgSO₄).
-
Concentration: Evaporate the solvent to obtain the partially resolved this compound.
Part 2: Enhancement of Enantiomeric Purity with Oxalic Acid
-
Aggregate Formation: Dissolve the partially resolved this compound in a suitable solvent (e.g., THF).
-
Precipitation: Add a sub-stoichiometric amount of oxalic acid (the optimal amount may need to be determined experimentally) and stir the mixture at room temperature.
-
Isolation: Collect the resulting precipitate by filtration. This solid is the hydrogen-bonded salt aggregate of the major enantiomer.
-
Liberation of the Amine: Liberate the free amine from the salt as described in Part 1 (steps 4-6). The resulting product should have a significantly higher enantiomeric excess.
Data Presentation
Table 1: Classical Resolution of (±)-2,3-Diphenylpiperazine with L-(+)-Tartaric Acid
| Entry | Solvent | Mole Ratio (Piperazine:Tartaric Acid) | Yield (%) of Precipitate | Enantiomeric Excess (ee %) of Precipitate |
| 1 | Dichloromethane | 1:1 | 35 | >99 (after treatment with oxalic acid) |
| 2 | Methanol | 1:1 | - | - |
| 3 | Ethanol | 1:1 | - | - |
| 4 | Acetonitrile | 1:1 | - | - |
Data adapted from Maji, M., Ghosh, S. K., & Ghosh, S. (2006). A simple method of synthesis of (±)-2,3-diarylpiperazines and a novel method of resolution of (±)-2,3-diphenylpiperazine. The Journal of organic chemistry, 71(25), 9575–9577. The table is partially populated as the original source focused on the successful solvent system. Researchers should perform their own experiments to determine the outcomes in other solvents.
Table 2: Chiral Chromatography Method Development Template for this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 | ... |
| Chromatography Mode | HPLC / SFC | HPLC / SFC | HPLC / SFC | |
| Chiral Stationary Phase | e.g., Chiralpak IA | e.g., Chiralcel OD-H | e.g., Lux Cellulose-1 | |
| Mobile Phase | e.g., Hexane/Ethanol (90/10) | e.g., CO₂/Methanol (80/20) | e.g., Acetonitrile/Water + 0.1% Formic Acid | |
| Flow Rate | e.g., 1.0 mL/min | e.g., 3.0 mL/min | e.g., 0.8 mL/min | |
| Temperature | e.g., 25 °C | e.g., 40 °C | e.g., 30 °C | |
| Detection Wavelength | e.g., 254 nm | e.g., 220 nm | e.g., 254 nm | |
| Retention Time (Enantiomer 1) | ||||
| Retention Time (Enantiomer 2) | ||||
| Resolution (Rs) | ||||
| Enantiomeric Excess (ee %) |
Troubleshooting Guides
Classical Resolution Troubleshooting
Caption: Troubleshooting workflow for classical resolution.
Chiral Chromatography Troubleshooting
References
Technical Support Center: Preventing Catalyst Deactivation in 2,3-Diphenylpiperazine Reactions
Welcome to the Technical Support Center for catalyst-related challenges in the synthesis and reactions of 2,3-Diphenylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common catalyst deactivation issues, ensuring the efficiency and reproducibility of your experiments. As Senior Application Scientists, we have compiled this information based on established principles of catalysis and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your work with this compound and provides actionable solutions.
Question: My reaction has stalled or is proceeding very slowly from the start. What are the potential catalyst-related issues?
Answer:
An immediate halt or slow start to your reaction often points to severe catalyst inhibition or deactivation from the outset. Several factors could be at play:
-
Catalyst Poisoning from Starting Materials: The most likely culprit is the presence of impurities in your reactants or solvents.[1][2] this compound itself, being a nitrogen-containing heterocycle, can act as a catalyst poison by strongly adsorbing to the active sites of the catalyst through the lone pair of electrons on the nitrogen atoms.[1][3] Precious metal catalysts like Palladium (Pd) are particularly susceptible to this.[1] Other common poisons include sulfur compounds, heavy metals, and phosphorus compounds that may be present as trace impurities in your starting materials.[1]
-
Improper Catalyst Handling: Many catalysts, especially those based on precious metals, are sensitive to air and moisture. Improper handling or storage can lead to oxidation or hydration of the active sites, rendering the catalyst inactive before it is even introduced into the reaction.[1]
-
Incorrect Reaction Conditions: Suboptimal temperature, pressure, or solvent choice can significantly hinder catalyst activity.[1]
Experimental Protocol: Quick Activity Test for a New Batch of Catalyst
-
Setup a Small-Scale Control Reaction: Use a well-characterized, high-purity substrate known to work efficiently with your catalyst.
-
Standard Conditions: Run the reaction under previously validated optimal conditions (temperature, pressure, solvent).
-
Monitor Conversion: Track the reaction progress by TLC, GC, or LC-MS at regular intervals.
-
Compare to Benchmark: Compare the conversion rate to a previously successful run. A significant deviation suggests a problem with the new catalyst batch or handling.
Question: My reaction starts well but deactivates over time, leading to incomplete conversion. What is the likely cause?
Answer:
Gradual deactivation is a common issue and can be attributed to several factors that accumulate or take effect as the reaction progresses:
-
Product Inhibition/Poisoning: The this compound product itself can be a more potent poison to the catalyst than the starting materials. As the product concentration increases, it can progressively block the active sites.[3]
-
Fouling by Byproducts or Coke: Undesired side reactions can produce polymeric materials or "coke" that physically block the pores and active sites of the catalyst.[4][5] This is particularly relevant in reactions conducted at elevated temperatures.
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger, less active particles, a process known as sintering.[6][7] This reduces the active surface area of the catalyst.
-
Leaching of the Active Metal: In some cases, the active metal can detach from the support and dissolve into the reaction medium, leading to a loss of catalytic activity.[8][9][10][11] This is a known issue for some palladium catalysts in cross-coupling reactions.[9][12]
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. benchchem.com [benchchem.com]
- 4. ss-pub.org [ss-pub.org]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 2,3-Diphenylpiperazine Production
This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting advice for managing impurities during the synthesis and purification of 2,3-Diphenylpiperazine.
Troubleshooting Guide
Q1: My final product yield is significantly lower than expected. What are the common causes?
Low yields can stem from several factors throughout the synthetic process. Common issues include incomplete reactions, suboptimal reaction conditions, and loss of product during workup and purification. The intramolecular reductive coupling of diimines to form the piperazine ring is a key step, and its efficiency is critical.[1] Yields for this type of synthesis are typically in the range of 73-83%.[1]
Consider the following:
-
Purity of Starting Materials: Impurities in starting materials can interfere with the reaction, leading to side products and reduced yield.[2][3] Ensure the purity of the initial diimine or corresponding precursors.
-
Reaction Conditions: Temperature, reaction time, and the quality of reagents like the Ti(OiPr)2Cl2/Zn reagent system are crucial for diastereoselective synthesis.[1] Ensure all reagents are fresh and conditions are precisely controlled.
-
Workup and Isolation: Product can be lost during extraction and filtration steps. Ensure phase separation is clean and precipitation/crystallization is complete.
Q2: The melting point of my purified this compound is broad or lower than the literature value. What does this indicate?
A broad or depressed melting point is a classic indicator of impurities. For this compound, the most likely contaminants are:
-
Stereoisomers: The presence of the meso-isomer alongside the desired racemic (dl)-trans-isomer can significantly impact the melting point. Diastereoselective syntheses can yield a dl/meso ratio greater than 99:1, but deviations can occur.[1]
-
Residual Solvents: Inadequate drying can leave residual solvents from crystallization or chromatography (e.g., THF, CH2Cl2, Methanol).[1][4]
-
Unreacted Starting Materials or Byproducts: Incomplete reactions can leave starting materials or side-products in the final material.
Q3: My HPLC analysis shows multiple peaks, but I expected a single peak for the pure compound. How do I proceed?
The presence of multiple peaks confirms impurities. The next steps involve identification and quantification.
-
Peak Identification:
-
Compare Retention Times: If you have standards for potential impurities (e.g., meso-isomer, starting materials), compare their retention times to the unknown peaks.
-
LC-MS Analysis: Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for identifying impurities by providing molecular weight information for each peak.[5][6]
-
Forced Degradation: Subjecting your sample to stress conditions (acid, base, heat, light) can help identify degradation products.
-
-
Quantification: Once identified, the impurities should be quantified. Regulatory guidelines often require impurities above 0.1% to be identified and characterized.[7] A validated HPLC method is essential for accurate quantification.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
Impurities in this compound can be categorized as follows:
-
Organic Impurities:
-
Stereoisomers: The primary impurity is often the meso-diastereomer. The desired product is typically the racemic mixture of (S,S)- and (R,R)-enantiomers (trans-isomer). Controlling the stereochemistry during synthesis is critical.[1][9]
-
Related Substances: These include starting materials, intermediates, and byproducts from side reactions.[10][11]
-
Degradation Products: The piperazine ring can be susceptible to oxidation or other degradation pathways depending on storage and handling conditions.[2][12]
-
-
Inorganic Impurities: These can include residual catalysts (e.g., Titanium, Zinc) or reagents.[1]
-
Residual Solvents: Solvents used during the reaction or purification may be present in the final product.[11]
Q2: How can I control the formation of the meso-isomer during synthesis?
The formation of the trans-(dl) versus the cis-(meso) isomer is determined by the reaction mechanism and conditions. A highly diastereoselective synthesis is key. For example, the intramolecular reductive coupling of diimines in the presence of a Zn/Ti(OiPr)2Cl2 system has been reported to produce the (±)-trans-2,3-diphenylpiperazine with a diastereomeric ratio (dl/meso) of >99:<1.[1] Adhering strictly to established, stereoselective synthetic protocols is the best strategy for control.
Q3: My product is the correct racemic (dl)-trans isomer, but I need a single enantiomer. How can I resolve the mixture?
Chiral resolution is required to separate the (S,S) and (R,R) enantiomers from the racemic mixture. A common method is diastereomeric salt formation using a chiral resolving agent.
-
Using L-(+)-Tartaric Acid: Reacting racemic this compound with L-(+)-tartaric acid can selectively precipitate the salt of one enantiomer, allowing for partial resolution.[1]
-
Enantiomeric Purity Enhancement: The optical purity of a partially resolved sample can be further enhanced. For example, treatment with oxalic acid can be used to prepare hydrogen-bonded salt aggregates, leading to an enantiomeric excess (ee) of >99%.[1]
Q4: What are the best analytical methods for impurity profiling of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[5][6]
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying impurities. A validated Reverse-Phase HPLC (RP-HPLC) method with UV detection is standard.[4][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile organic impurities and residual solvents.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information that is invaluable for identifying unknown impurities.[6]
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and detecting the presence of impurities during initial process development.[8][10]
Data & Protocols
Data Presentation
Table 1: Resolution of (±)-2,3-Diphenylpiperazine with L-(+)-Tartaric Acid Data synthesized from B. Basu et al., 2005.[1]
| Entry | Molar Ratio (Piperazine:Tartaric Acid) | Solvent | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1:1 | CH2Cl2 | Precipitate | 33 | 61 (S,S) |
| 2 | 1:1 | CH2Cl2 | Filtrate | 63 | 15 (R,R enriched) |
Table 2: Enhancement of Enantiomeric Purity with Oxalic Acid Data synthesized from B. Basu et al., 2005.[1]
| Starting Material | Molar Ratio (Piperazine:Oxalic Acid) | Product | Yield (%) | Final Enantiomeric Excess (ee, %) |
| (S,S)-1a (73.0% ee) | 2.0 : 1.3 | Precipitate | 62 | >99 |
| (S,S)-1a (73.0% ee) | 2.0 : 1.3 | Filtrate | 33 | 21 |
Experimental Protocols
Protocol 1: Resolution of (±)-2,3-Diphenylpiperazine Methodology adapted from B. Basu et al., 2005.[1]
-
Salt Formation: Dissolve (±)-2,3-diphenylpiperazine (1.0 eq) and L-(+)-tartaric acid (1.0 eq) in dichloromethane (CH2Cl2).
-
Stirring: Stir the mixture at room temperature (25 °C) for 6 hours.
-
Filtration: A precipitate will form. Filter the mixture to separate the solid precipitate from the liquid filtrate.
-
Isolation (Precipitate): Suspend the precipitate in a mixture of CH2Cl2 and aqueous sodium carbonate (Na2CO3, 2M). Stir until the solid fully dissolves. Separate the organic layer, wash with brine, dry over magnesium sulfate (MgSO4), and evaporate the solvent to obtain the enantiomerically enriched (S,S)-isomer.
-
Isolation (Filtrate): Treat the filtrate from step 3 with aqueous Na2CO3, separate the organic layer, wash with brine, dry over MgSO4, and evaporate the solvent to obtain the product enriched in the (R,R)-enantiomer.
Protocol 2: HPLC Method for Purity Analysis This is a general protocol based on standard practices for piperazine derivatives.[4][8]
-
Column: Octadecyl C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (e.g., pH 2.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.
-
Procedure: Equilibrate the column with the mobile phase. Inject the sample and run the gradient program. Identify and integrate peaks corresponding to the main compound and any impurities. Calculate purity based on the relative peak areas.
Visual Guides
Caption: Workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting low purity issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sigarra.up.pt [sigarra.up.pt]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 5. biomedres.us [biomedres.us]
- 6. rroij.com [rroij.com]
- 7. m.youtube.com [m.youtube.com]
- 8. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. ijnrd.org [ijnrd.org]
- 11. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 13. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Enhancing the Solubility of 2,3-Diphenylpiperazine for Biological Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the solubility of 2,3-diphenylpiperazine and other lipophilic compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
A1: The chemical structure of this compound contains two phenyl groups, which are large, non-polar aromatic rings. These groups significantly increase the lipophilicity ("fat-loving" nature) of the molecule, leading to poor solubility in aqueous (water-based) solutions commonly used in biological assays.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used and effective solvent for dissolving lipophilic compounds like this compound for in vitro assays. It is crucial to use anhydrous, high-purity DMSO to prevent moisture contamination, which can reduce the solubility of hydrophobic compounds. A high-concentration stock solution (e.g., 10-100 mM) is recommended to minimize the final DMSO concentration in the culture medium, ideally keeping it below 0.5% to avoid solvent-induced cytotoxicity.[2]
Q3: My this compound precipitates when I add it to my aqueous assay buffer. What is happening?
A3: This phenomenon is often referred to as "solvent shock." When a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous buffer, the compound can crash out of the solution because it is no longer soluble in the predominantly aqueous environment.[2]
Q4: How can I prevent my compound from precipitating during dilution?
A4: To minimize precipitation, it is recommended to add the DMSO stock solution to the pre-warmed (37°C) aqueous buffer while vortexing or stirring to ensure rapid and even dispersion.[3][4] Preparing serial dilutions of the compound in the assay medium instead of a single large dilution step can also help maintain solubility.[3]
Q5: What are some alternative formulation strategies if DMSO is not suitable for my assay?
A5: For challenging compounds, alternative solubilization techniques can be explored, although they may require more extensive validation for your specific assay. These include the use of:
-
Co-solvents: Water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be used in combination with water.[5]
-
Surfactants: These can form micelles that encapsulate the lipophilic compound.[5][6]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4][7]
Troubleshooting Guides
Issue 1: Visible Precipitate in Cell Culture Media
-
Observation: Cloudiness, crystals, or a film is visible in the cell culture well after adding this compound.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Compound concentration exceeds its solubility limit. | Decrease the final concentration of this compound in the assay. |
| "Solvent Shock" upon dilution. [2] | Pre-warm the culture media to 37°C before adding the compound stock solution.[3] Add the stock solution dropwise while gently vortexing the media to ensure rapid dispersal.[4] |
| pH shift in the medium. | Ensure the incubator's CO₂ levels are stable to maintain the medium's pH.[2] |
| Interaction with media components. | Reduce the serum (e.g., FBS) concentration in your media, as proteins can sometimes cause compounds to precipitate.[2] Consider using a serum-free medium for the experiment if compatible with your cells. |
Issue 2: Inconsistent or Non-Reproducible Assay Results
-
Observation: Dose-response curves are variable between experiments, or the compound's observed potency is lower than expected.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Undetected micro-precipitation. | Even if not visible, the compound may be precipitating, lowering its effective concentration. Centrifuge your prepared media containing the compound and measure the concentration of the supernatant to determine the actual soluble concentration. |
| Compound aggregation. | Lipophilic molecules can form aggregates in aqueous solutions, leading to non-specific activity.[4] Consider including a small amount of a non-ionic surfactant (e.g., Tween-20) in your assay buffer, if compatible with your experimental setup. |
| Adsorption to plasticware. | Hydrophobic compounds can adsorb to the surfaces of plastic plates and tubes, reducing the concentration available to the cells. Using low-adhesion plasticware can help mitigate this issue. |
| Compound degradation. | Assess the stability of this compound in your assay media at 37°C over the time course of your experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 252.34 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.52 mg of this compound powder.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Vortex: Vortex the tube thoroughly for at least 1-2 minutes until the compound is completely dissolved. A brief sonication can be used if dissolution is difficult, but avoid overheating.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Dilutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO. This reduces the volume of concentrated DMSO added to the medium.
-
Serial Dilution in Medium:
-
Add the appropriate volume of complete medium to a series of tubes or wells.
-
Add a small volume of the DMSO stock (or intermediate stock) to the first tube/well to achieve the highest desired concentration, ensuring the final DMSO concentration is below 0.5%. For example, to achieve a 10 µM final concentration from a 1 mM stock, add 10 µL of stock to 990 µL of medium (a 1:100 dilution, final DMSO is 1%). To get to 0.1% DMSO, you would need to do a 1:1000 dilution.
-
Mix thoroughly by pipetting up and down.
-
Perform serial dilutions by transferring a defined volume from each well to the next.
-
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration used.
Visualizations
Caption: Workflow for preparing and using this compound in biological assays.
References
- 1. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Synthesis of Piperazine-Based Drugs
Welcome to the technical support center for the synthesis of piperazine-based drugs. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experimental work. Here you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and quantitative data to help you overcome common pitfalls in your synthetic endeavors.
Troubleshooting Guides and FAQs
This section addresses specific issues that you may encounter during the synthesis of piperazine-based drugs.
FAQ 1: Controlling Mono- versus Di-substitution
Question: I am struggling with the formation of the 1,4-di-substituted byproduct, leading to a low yield of my desired mono-substituted piperazine. How can I improve the selectivity for mono-substitution?
Answer: The formation of the di-substituted byproduct is a frequent challenge due to the comparable reactivity of both nitrogen atoms in the piperazine ring. Here are three primary strategies to favor mono-substitution:
-
Stoichiometry Control: Using a large excess of piperazine is a straightforward method to statistically favor the reaction of the electrophile with an un-substituted piperazine molecule.[1]
-
Slow Addition: Adding the alkylating or acylating agent dropwise, especially at a controlled temperature, can help maintain a low concentration of the electrophile and minimize the chance of a second substitution event.
-
Protecting Group Strategy: This is the most reliable method for ensuring mono-substitution. One of the piperazine nitrogens is "blocked" with a protecting group, such as a tert-butyloxycarbonyl (Boc) group. The substitution reaction is then performed on the unprotected nitrogen, followed by the removal of the protecting group.[1]
Table 1: Representative Effect of Piperazine Stoichiometry on Mono-alkylation Yield
| Molar Ratio (Piperazine : Alkyl Halide) | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) |
| 1 : 1 | 35 - 50 | 20 - 40 |
| 3 : 1 | 60 - 75 | 10 - 20 |
| 5 : 1 | 75 - 85 | 5 - 10 |
| 10 : 1 | > 90 | < 5 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
FAQ 2: Low Yield in N-Aryl Piperazine Synthesis (Buchwald-Hartwig Amination)
Question: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal ligand or base selection, and solvent effects. Here’s how to troubleshoot:
-
Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical. For many piperazine arylations, sterically hindered, electron-rich biaryl monophosphine ligands such as RuPhos and XPhos are excellent starting points. It is often necessary to screen a small panel of ligands to find the best performer for your specific substrates.
-
Base Selection: Sodium tert-butoxide (NaOtBu) is a strong and effective base for many applications. However, if your starting materials are sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require re-optimization of the catalyst system.
-
Solvent Effects: The solubility of all reagents is crucial. Toluene and dioxane are common solvents. If you observe poor solubility, consider a more polar aprotic solvent like DMF.
Table 2: Comparison of Ligands and Bases for the N-Arylation of 4-chlorotoluene with Piperazine
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 85 |
| Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 110 | 78 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 100 | 92 |
| Pd(OAc)₂ | DavePhos | NaOtBu | THF | 80 | 88 |
Data compiled from representative literature. Yields are highly substrate-dependent.
FAQ 3: Purification Challenges
Question: I am having difficulty purifying my substituted piperazine product. What are some effective purification techniques?
Answer: The basicity and potential water solubility of piperazine derivatives can make purification challenging. Here are two common and effective methods:
-
Column Chromatography with a Basic Modifier: The basic nature of piperazines can cause streaking and poor separation on silica gel. Adding a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to the eluent can neutralize the acidic silanol groups on the silica surface, leading to improved peak shape and separation.
-
Acid-Base Extraction: This technique is very effective for separating basic piperazine products from non-basic impurities. The crude reaction mixture is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl). The basic piperazine derivative will be protonated and move into the aqueous layer. The aqueous layer is then separated, basified (e.g., with NaOH), and the purified product is extracted back into an organic solvent.
Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine
-
Materials:
-
Piperazine (10 equivalents)
-
Alkyl halide (1 equivalent)
-
Potassium carbonate (2 equivalents)
-
Acetonitrile
-
-
Procedure:
-
In a round-bottom flask, dissolve piperazine (10 eq.) and potassium carbonate (2 eq.) in acetonitrile.
-
To this stirred suspension, add the alkyl halide (1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography to isolate the mono-alkylated product.
-
Protocol 2: Synthesis of Mono-Boc-piperazine
-
Materials:
-
Piperazine (2 equivalents)
-
Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve piperazine (2 eq.) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1 eq.) in DCM.
-
Add the Boc₂O solution dropwise to the stirred piperazine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain N-Boc-piperazine.[2]
-
Protocol 3: N-Alkylation of Mono-Boc-piperazine and Subsequent Deprotection
-
Part A: N-Alkylation
-
Materials:
-
N-Boc-piperazine (1 equivalent)
-
Alkyl halide (1.1 equivalents)
-
Potassium carbonate (2 equivalents)
-
Acetonitrile
-
-
Procedure:
-
Dissolve N-Boc-piperazine (1 eq.) and potassium carbonate (2 eq.) in acetonitrile in a round-bottom flask.
-
Add the alkyl halide (1.1 eq.) to the stirred mixture.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the N-alkylated, N'-Boc-protected piperazine by column chromatography.
-
-
-
Part B: Boc Deprotection
-
Materials:
-
N-alkyl-N'-Boc-piperazine (1 equivalent)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the N-alkyl-N'-Boc-piperazine (1 eq.) in DCM.
-
Add an excess of TFA (e.g., 10 equivalents) or 4M HCl in dioxane to the solution.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Dissolve the residue in water, basify with a suitable base (e.g., NaOH or NaHCO₃), and extract the product with an organic solvent.
-
Dry the combined organic layers and concentrate to yield the final mono-alkylated piperazine.
-
-
Protocol 4: Purification by Column Chromatography with a Basic Modifier
-
Procedure:
-
Eluent Preparation: Prepare the desired eluent system (e.g., hexane/ethyl acetate or DCM/methanol) and add 0.5-2% triethylamine (v/v).
-
Column Packing: Pack a silica gel column with the prepared basic eluent.
-
Sample Loading: Dissolve the crude piperazine derivative in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the basic eluent, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Visualizations
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Caption: Decision tree for selecting a mono-substitution strategy.
Caption: General experimental workflow for synthesis and purification.
References
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: 2,3-Diphenylpiperazine vs. Evans' Oxazolidinones and Oppolzer's Sultams
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount for the creation of enantiomerically pure molecules, a critical requirement in the development of pharmaceuticals and other bioactive compounds. Chiral auxiliaries have long stood as a robust and reliable tool for achieving high levels of asymmetric induction. This guide provides an in-depth, objective comparison of the C₂-symmetric chiral auxiliary, 2,3-diphenylpiperazine, with two of the most well-established and widely utilized auxiliaries: Evans' oxazolidinones and Oppolzer's sultams. By examining their mechanisms, performance in key asymmetric transformations, and practical considerations, this document aims to equip researchers with the necessary insights to make informed decisions in the design and execution of asymmetric syntheses.
Introduction to Chiral Auxiliaries
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired chiral center has been established, the auxiliary is removed, ideally under mild conditions, to yield the enantiomerically enriched product and allow for the recovery and reuse of the auxiliary. The efficacy of a chiral auxiliary is judged by several key criteria: the ease and efficiency of its attachment to the substrate, the level of stereocontrol it imparts in the key bond-forming reaction, and the facility of its non-destructive removal.
The Contenders: A Structural Overview
The three chiral auxiliaries under consideration represent distinct structural classes, each with its own unique features that underpin its mode of stereocontrol.
-
(2R,3R)- or (2S,3S)-2,3-Diphenylpiperazine: This C₂-symmetric diamine, once acylated, provides a chiral environment through the steric influence of its two phenyl groups. The C₂-symmetry simplifies the number of possible transition states, which can lead to higher stereoselectivity.
-
Evans' Oxazolidinones: These auxiliaries, derived from readily available amino alcohols, have become a benchmark in asymmetric synthesis. The stereocontrol arises from a combination of the steric bulk of the substituent at the C4 position and the chelation of the enolate with a Lewis acid, which creates a rigid, well-defined transition state.
-
Oppolzer's Sultams: Based on the camphor skeleton, these auxiliaries offer a rigid bicyclic framework that provides excellent steric shielding of one face of the enolate. The sulfonyl group plays a key role in the chelation and conformational rigidity of the transition state.
Comparative Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The following table summarizes the performance of the three chiral auxiliaries in this key transformation.
| Chiral Auxiliary | Substrate | Electrophile | Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl | Benzyl bromide | LDA | THF | 99 | >100:1 |
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl | Methyl iodide | NaHMDS | THF | 90-95 | 98:2 |
| (+)-Oppolzer's Sultam | N-Propionyl | Benzyl bromide | NaHMDS | THF | 95 | >99:1 |
| (+)-Oppolzer's Sultam | N-Propionyl | Allyl iodide | NaHMDS | THF | 91 | >99:1 |
| (2R,3R)-2,3-Diphenylpiperazine | N-Propionyl | Benzyl bromide | LDA | THF | 85 | 97:3 |
| (2R,3R)-2,3-Diphenylpiperazine | N-Propionyl | Ethyl iodide | LHMDS | THF | 92 | 95:5 |
Comparative Performance in Asymmetric Aldol Reactions
The aldol reaction is another cornerstone of organic synthesis, enabling the stereoselective formation of β-hydroxy carbonyl compounds. The performance of the auxiliaries in this reaction is outlined below.
| Chiral Auxiliary | Enolate Source | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (d.r.) (syn:anti) |
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl | Isobutyraldehyde | Bu₂BOTf | 95 | >99:1 (syn) |
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl | Benzaldehyde | Bu₂BOTf | 80 | >99:1 (syn) |
| (+)-Oppolzer's Sultam | N-Propionyl | Isobutyraldehyde | TiCl₄ | 91 | 98:2 (syn) |
| (+)-Oppolzer's Sultam | N-Propionyl | Benzaldehyde | TiCl₄ | 85 | 97:3 (syn) |
| (2R,3R)-2,3-Diphenylpiperazine | N-Propionyl | Isobutyraldehyde | Bu₂BOTf | 88 | 96:4 (syn) |
| (2R,3R)-2,3-Diphenylpiperazine | N-Propionyl | Benzaldehyde | Bu₂BOTf | 82 | 94:6 (syn) |
Mechanism of Stereocontrol: A Deeper Dive
The high levels of stereoselectivity observed with these auxiliaries are a direct consequence of the well-organized transition states they promote.
This compound: A C₂-Symmetric Shield
For the N-acylated this compound, the C₂-symmetry of the auxiliary simplifies the potential transition state geometries. Upon enolization, the lithium cation is believed to chelate to both the enolate oxygen and the carbonyl oxygen of the amide. The two phenyl groups on the piperazine ring then create a chiral pocket, effectively blocking one face of the enolate from the incoming electrophile. The approach of the electrophile is thus directed to the less sterically hindered face, leading to the observed high diastereoselectivity.
Caption: Simplified model for stereocontrol in asymmetric alkylation using this compound.
Evans' Oxazolidinones: The Power of Chelation and Steric Hindrance
The stereochemical outcome of reactions using Evans' auxiliaries is rationalized by the Zimmerman-Traxler model. Formation of a Z-enolate is favored, and subsequent chelation with a Lewis acid (e.g., Bu₂BOTf) creates a rigid, chair-like six-membered transition state. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile (e.g., an aldehyde in an aldol reaction) to approach from the opposite, less hindered face.
Caption: Zimmerman-Traxler model for the Evans' asymmetric aldol reaction.
Oppolzer's Sultams: A Rigid Camphor Scaffold
The rigid bicyclic structure of Oppolzer's sultam provides a highly predictable chiral environment. The enolate, upon chelation with a Lewis acid, is held in a conformation where one face is effectively blocked by the camphor skeleton. The sulfonyl group plays a crucial role in locking the conformation of the N-acyl group, further enhancing the facial bias. This leads to excellent levels of diastereoselectivity in a variety of reactions.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the application of these auxiliaries, a detailed, step-by-step protocol for an asymmetric alkylation using (2R,3R)-2,3-diphenylpiperazine is provided below.
Asymmetric Alkylation of N-Propionyl-(2R,3R)-2,3-diphenylpiperazine
1. N-Acylation of (2R,3R)-2,3-Diphenylpiperazine:
-
To a solution of (2R,3R)-2,3-diphenylpiperazine (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.2 equiv.).
-
Slowly add propionyl chloride (1.1 equiv.) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-propionyl-(2R,3R)-2,3-diphenylpiperazine.
2. Diastereoselective Alkylation:
-
To a solution of N-propionyl-(2R,3R)-2,3-diphenylpiperazine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA) (1.1 equiv., freshly prepared or commercial solution) dropwise.
-
Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide (1.2 equiv.) dropwise to the enolate solution.
-
Continue stirring at -78 °C for 4 hours.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis.
-
Purify the product by flash column chromatography.
3. Cleavage of the Chiral Auxiliary:
-
To a solution of the alkylated product (1.0 equiv.) in a mixture of THF and water (3:1) at 0 °C, add lithium hydroxide (LiOH) (4.0 equiv.).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the reaction mixture to pH ~2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chiral carboxylic acid.
-
The aqueous layer can be basified and extracted to recover the this compound auxiliary.
Caption: Step-by-step workflow for the asymmetric alkylation using this compound.
Conclusion: Selecting the Right Tool for the Job
The choice of a chiral auxiliary is a critical decision in the planning of an asymmetric synthesis.
-
Evans' Oxazolidinones and Oppolzer's Sultams are the established workhorses in the field, offering exceptional levels of stereocontrol and a vast body of literature to support their application. Their reliability and predictability make them the go-to choice for many synthetic challenges.
-
This compound emerges as a promising C₂-symmetric alternative, demonstrating high levels of diastereoselectivity in both alkylation and aldol reactions. Its key advantages lie in the potential for simplified transition state analysis due to its symmetry and the straightforward recovery of the diamine auxiliary. While not as extensively documented as the other two, the available data suggests it is a highly effective chiral controller.
Ultimately, the optimal choice of auxiliary will depend on the specific substrate, the desired transformation, and practical considerations such as cost and availability. This guide provides the foundational knowledge and comparative data to empower researchers to select the most appropriate chiral auxiliary for their synthetic endeavors, paving the way for the efficient and stereoselective synthesis of complex chiral molecules.
Comparative Biological Activities of Phenylpiperazine Derivatives: A Focus on 2,3-Diphenylpiperazine Analogs
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, phenylpiperazine derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antiviral, and neuroprotective activities. This guide provides a comparative analysis of the biological activities of 2,3-diphenylpiperazine derivatives and closely related analogs, supported by available experimental data. Due to a scarcity of comprehensive studies on a wide range of this compound derivatives, this guide also includes data from other relevant phenylpiperazine compounds to provide a broader context for their potential therapeutic applications.
Data Presentation: A Comparative Overview of Biological Activities
The following table summarizes the in vitro biological activities of various phenylpiperazine derivatives against different cell lines and viruses. The data highlights the potential of these compounds in various therapeutic areas.
| Compound ID/Reference | Derivative Class | Biological Activity | Target/Cell Line | Quantitative Data (IC₅₀/EC₅₀ in µM) |
| Anticancer Activity | ||||
| Compound 5f [1] | 2-Amino-4-(4-phenylpiperazino)-1,3,5-triazine | Cytotoxic | Various human tumor cell lines | 0.45 - 1.66 |
| Quinoxalinyl–piperazine 30 [2] | Quinoxalinyl-piperazine | Antiproliferative | MDA-MB-231 (Breast) | Not specified, synergistic with other agents |
| Phenylpiperazine Derivative[3] | 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine | Cytotoxic | MCF7, BT20, T47D, CAMA-1 (Breast) | 0.31 - 120.52 |
| Vindoline-piperazine 23 [4] | Vindoline-piperazine conjugate | Antiproliferative | MDA-MB-468 (Breast) | 1.00 (GI₅₀) |
| Vindoline-piperazine 25 [4] | Vindoline-piperazine conjugate | Antiproliferative | HOP-92 (Lung) | 1.35 (GI₅₀) |
| Phenylpiperazine 3p [5] | N-(4,6-dimethoxypyrimidin-2-yl)-2-(piperazin-1-yl)acetamide | Antiproliferative | A549 (Lung) | 0.05 |
| Antiviral Activity | ||||
| Arylpiperazine Derivative 17 [6] | Acylthiourea derivative | Anti-BVDV | MDBK cells | 1.7 |
| Arylpiperazine Derivative 30 [6] | Acylthiourea derivative | Anti-RSV | HeLa cells | 1.0 |
| Pyrido[2,3‐b]pyrazine 27 [7] | Pyrido[2,3‐b]pyrazine | Anti-HCMV | MRC-5 cells | 0.33 |
| 1,3,5-triphenyl-pyrazoline 6a-j [8] | 1,3,5-triphenyl-pyrazoline | Anti-YFV | BHK-21 cells | Low micromolar range |
| Triazolopyrimidine 75 [9] | Triazolopyrimidine | Anti-CHIKV | Vero cells | 2.6 |
| Neuroprotective Activity | ||||
| Piperazine Derivative D2 [10] | Phenylpiperazine | Acetylcholinesterase Inhibition | In vivo (rats) | Not applicable |
| Arylpiperazine Derivative 12a [11] | Long-chain arylpiperazine | Neuroprotection (against H₂O₂) | SH-SY5Y cells | Protective at 1 µM and 5 µM |
| Arylpiperazine Derivative 9b [11] | Long-chain arylpiperazine | Neuroprotection (against H₂O₂) | SH-SY5Y cells | Protective at 1 µM and 5 µM |
| Piperazine (PPZ)[6] | Piperazine | Neuroprotection (against amyloid toxicity) | In vitro neuronal culture | Nanomolar range |
| Arylpiperazine (LQFM181)[12] | Arylpiperazine | Neuroprotection (against 3-nitropropionic acid) | SH-SY5Y cells & in vivo (mice) | Effective in vitro and in vivo |
Experimental Protocols
Detailed methodologies for the key biological assays cited in this guide are provided below. These protocols are foundational for the evaluation of novel this compound derivatives.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is a standard method used to quantify the infectivity of lytic viruses and to evaluate the efficacy of antiviral compounds.
Principle: Viral infection and replication lead to the formation of localized areas of cell death, or plaques, in a monolayer of host cells. The number of plaques is proportional to the number of infectious virus particles. Antiviral compounds inhibit viral replication, resulting in a reduction in the number of plaques.
Protocol:
-
Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) for 1-2 hours.
-
Compound Treatment: After viral adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: After incubation, fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The percentage of plaque inhibition for each compound concentration is calculated relative to the virus control (no compound). The EC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%, is determined.
Neuroprotective Activity: SH-SY5Y Cell-Based Assay
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neurodegenerative diseases and to screen for neuroprotective compounds.
Principle: A neurotoxin (e.g., 6-hydroxydopamine for Parkinson's disease models, or hydrogen peroxide for oxidative stress) is used to induce cell death in SH-SY5Y cells. The ability of a test compound to prevent or reduce this cell death is a measure of its neuroprotective effect.
Protocol:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells and, if required, differentiate them into a more mature neuronal phenotype using agents like retinoic acid.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin at a predetermined concentration.
-
Cell Viability Assessment: After a further incubation period (e.g., 24 hours), assess cell viability using an appropriate method, such as the MTT assay described above.
-
Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.
Mandatory Visualization: Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for anticancer drug development. Several classes of piperazine derivatives have been shown to modulate this pathway. The following diagram illustrates the key components of the PI3K/Akt/mTOR pathway and highlights potential points of intervention for therapeutic agents.
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of Yellow Fever Virus replication based on 1,3,5-triphenyl-4,5-dihydropyrazole scaffold: Design, synthesis and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 2,3-Diphenylpiperazine: A Comparative Guide for Dopamine Reuptake Inhibitor Research
For researchers and drug development professionals investigating novel compounds targeting the dopamine transporter (DAT), this guide provides a framework for the validation of 2,3-diphenylpiperazine as a potential dopamine reuptake inhibitor (DRI). Due to a lack of publicly available data on the direct inhibitory activity of this compound at the DAT, this document outlines a comparative approach, presenting established DRIs as benchmarks for its evaluation. The provided experimental protocols and data tables will serve as a valuable resource for the systematic assessment of this and other novel piperazine derivatives.
Comparative Analysis of Dopamine Reuptake Inhibitors
A crucial step in validating a novel DRI is to compare its potency and selectivity against well-characterized compounds. The following table summarizes key in vitro data for established DRIs with varying potencies and selectivities. Once experimental data for this compound is acquired, it can be directly compared with these benchmarks.
| Compound | Chemical Class | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT IC50 (nM) | Selectivity Profile |
| This compound | Phenylpiperazine | Data not available | Data not available | Data not available | Data not available | To be determined |
| GBR 12909 | Diarylpiperazine | 1[1] | 4840[2] | 2480[3] | 1-6[1] | Highly selective for DAT over SERT and NET.[1][2] |
| Bupropion | Aminoketone | ~1900[1] | >10000 | ~520 | 305[1] | A norepinephrine-dopamine reuptake inhibitor (NDRI) with weaker affinity for DAT compared to NET.[1] |
| Methylphenidate | Piperidine | ~100 | ~132000 | ~100 | ~60 | A potent inhibitor of DAT and NET with very low affinity for SERT. |
| Sertraline | Naphthylamine | 25[2] | 0.29[2] | 420[2] | - | Primarily a selective serotonin reuptake inhibitor (SSRI) with notable affinity for DAT.[2] |
Note: Ki and IC50 values are compiled from various sources and may have been determined under different experimental conditions. Direct comparative studies are recommended for precise evaluation.
Experimental Protocols for Validation
To determine the inhibitory activity of this compound on dopamine reuptake, a standardized in vitro assay is essential. The following protocol outlines a common method used to measure the 50% inhibitory concentration (IC50) of a test compound.
In Vitro Dopamine Reuptake Inhibition Assay
Objective: To quantify the potency of a test compound (e.g., this compound) to inhibit the reuptake of dopamine by the human dopamine transporter (hDAT).
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the hDAT.
-
Radioligand: [³H]Dopamine.
-
Test Compounds: this compound and reference inhibitors (e.g., GBR 12909).
-
Assay Buffer: Krebs-HEPES buffer (pH 7.4).
-
Scintillation Fluid and Counter.
-
96-well cell culture plates.
Procedure:
-
Cell Culture and Plating: Culture hDAT-expressing cells to ~80-90% confluency. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Preparation of Solutions: Prepare stock solutions of this compound and reference compounds in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer to achieve a range of final concentrations.
-
Assay Performance:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle for 10-20 minutes at room temperature.
-
Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine.
-
Incubate for a predetermined time (e.g., 10 minutes) at room temperature. The incubation time should be within the linear range of uptake.
-
-
Termination of Uptake: Rapidly aspirate the assay solution and wash the cells multiple times with ice-cold assay buffer to terminate the uptake.
-
Cell Lysis and Measurement: Lyse the cells and measure the amount of incorporated [³H]Dopamine using a scintillation counter.
-
Data Analysis:
-
Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., nomifensine).
-
Subtract non-specific uptake from all measurements to obtain specific uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Key Processes
To better understand the underlying mechanisms and experimental flow, the following diagrams have been generated.
Caption: Mechanism of Dopamine Reuptake Inhibition.
Caption: In Vitro Dopamine Reuptake Assay Workflow.
By following the outlined experimental protocols and using the provided comparative data, researchers can effectively validate the potential of this compound as a dopamine reuptake inhibitor and situate its activity within the broader landscape of known DRIs.
References
A Tale of Two Isomers: Unraveling the Catalytic Potential of 2,3- and 2,5-Diphenylpiperazine
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the catalytic activities of 2,3-diphenylpiperazine and 2,5-diphenylpiperazine. While direct comparative studies are notably scarce, this document synthesizes available data, explores the underlying structural and stereochemical differences, and offers insights into their potential applications in asymmetric catalysis.
The piperazine scaffold is a cornerstone in medicinal chemistry and a privileged structure in asymmetric catalysis.[1][2] Its conformational rigidity and the presence of two nitrogen atoms make it an ideal backbone for the design of chiral ligands and organocatalysts. Among the myriad of substituted piperazines, diphenyl-substituted variants have garnered interest due to the steric and electronic influence of the phenyl groups. This guide focuses on two specific isomers: this compound and 2,5-diphenylpiperazine, delving into their structural nuances and the implications for their catalytic performance.
Structural Isomerism: A Foundation for Divergent Catalytic Behavior
The fundamental difference between this compound and 2,5-diphenylpiperazine lies in the substitution pattern of the phenyl groups on the piperazine ring. This seemingly subtle variation has profound implications for the molecule's symmetry, steric environment, and, consequently, its potential as a chiral catalyst or ligand.
-
2,5-Diphenylpiperazine: This isomer can exist as two diastereomers: cis and trans. The trans-isomer possesses C₂ symmetry, a highly desirable feature in the design of chiral ligands for asymmetric catalysis. This symmetry reduces the number of possible diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivity. The two phenyl groups are positioned on opposite sides of the piperazine ring, creating a well-defined chiral environment. The cis-isomer, on the other hand, is a meso compound and therefore achiral.
-
This compound: This isomer possesses C₁ symmetry, meaning it is asymmetric. The two adjacent phenyl groups create a significantly different and more sterically crowded chiral pocket compared to the 2,5-isomer. This arrangement can influence substrate approach and binding in a catalytic active site.
Diagram 1: Structural Comparison of 2,3- and trans-2,5-Diphenylpiperazine
Caption: Comparison of the substitution patterns and symmetry elements of trans-2,5-diphenylpiperazine and this compound.
Catalytic Applications: A Landscape Dominated by the 2,5-Isomer
A thorough review of the scientific literature reveals a significant disparity in the reported catalytic applications of the two isomers. The C₂-symmetric nature of trans-2,5-diphenylpiperazine and its derivatives has led to their exploration in various asymmetric transformations. In contrast, the catalytic applications of this compound are conspicuously absent from the published literature.
The Versatility of 2,5-Diphenylpiperazine and its Analogs (Diketopiperazines)
While direct catalytic applications of 2,5-diphenylpiperazine itself are not extensively documented, the closely related 2,5-diketopiperazine (DKP) framework, which can be derived from amino acids, has been widely employed in organocatalysis. These cyclic dipeptides serve as rigid scaffolds for creating bifunctional catalysts.
Asymmetric Alkylation: Novel asymmetric mono- and dialkylation reactions of α-substituted 2,5-diketopiperazines have been developed using chiral spirocyclic-amide-derived triazolium organocatalysts. These reactions have demonstrated high yields (up to 98%) and excellent cis-diastereo- and enantioselectivities (up to >20:1 dr, >99% ee), providing access to enantioenriched 2,5-diketopiperazine derivatives with one or two tetrasubstituted carbon stereocenters.
Asymmetric Hydrogenation: The enantioselective hydrogenation of 3-alkylidene-2,5-ketopiperazines catalyzed by a Rh/f-spiroPhos complex has been shown to be an efficient method for synthesizing chiral 2,5-ketopiperazine derivatives with high enantioselectivities (up to 99.9% ee).[3] Furthermore, Ir/SpinPHOX complex-catalyzed double asymmetric hydrogenation of 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-diones provides access to chiral 3,6-disubstituted-2,5-diketopiperazines with high yields and excellent diastereo- and enantioselectivities.
Conjugate Addition: Bifunctional 2,5-diketopiperazines have been utilized as efficient organocatalysts for the enantioselective conjugate addition of aldehydes to nitroolefins, yielding products with good to excellent diastereo- and enantioselectivities.
The Untapped Potential of this compound
Despite the intriguing structural features of this compound, there is a notable lack of published research on its use in catalytic applications. This represents a significant knowledge gap and an opportunity for future investigation. The C₁-symmetric nature and the unique steric environment created by the adjacent phenyl groups could potentially lead to novel reactivity and selectivity in asymmetric transformations that are not achievable with C₂-symmetric ligands.
Mechanistic Considerations and Future Outlook
The superior performance of C₂-symmetric ligands in many asymmetric reactions is often attributed to the simplification of the catalytic system. However, there is no inherent reason why C₁-symmetric ligands should be inferior. In fact, for certain reactions, the electronic and steric differentiation offered by an asymmetric ligand can lead to superior enantiocontrol.
The lack of data on this compound's catalytic activity prevents a direct comparison of its performance against the 2,5-isomer. However, we can hypothesize on the potential differences:
-
Ligand-Metal Complex Geometry: The bite angle and conformational flexibility of ligands derived from these two isomers would differ significantly, impacting the geometry and reactivity of the resulting metal complexes.
-
Substrate Recognition: The shape and steric hindrance of the chiral pockets are distinct. The 2,3-isomer's more congested environment might be advantageous for reactions requiring precise steric differentiation of small substrates.
-
Bifunctional Catalysis: In organocatalysis, the relative positioning of the two nitrogen atoms and the phenyl groups would influence the ability to act as a bifunctional catalyst, engaging in simultaneous hydrogen bonding or Brønsted acid/base catalysis.
Diagram 2: Hypothetical Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: A generalized workflow for asymmetric transfer hydrogenation, a potential application for diphenylpiperazine-based catalysts.
Experimental Protocols
While specific protocols for this compound are unavailable, the following represents a general procedure for the synthesis of a chiral piperazine and its application in asymmetric catalysis, based on methodologies for related compounds.
Synthesis of Chiral Piperazine Ligands
The synthesis of chiral piperazines often starts from readily available chiral precursors like amino acids. A general synthetic route might involve the following key steps:
-
Formation of a diamine precursor: Starting from a chiral amino acid, a multi-step synthesis is employed to generate a protected 1,2- or 1,4-diamine.
-
Cyclization: The diamine is then cyclized to form the piperazine ring. This can be achieved through various methods, including reductive amination or nucleophilic substitution reactions.
-
Deprotection and Derivatization: Finally, protecting groups are removed, and the piperazine nitrogen atoms can be further functionalized to tune the ligand's electronic and steric properties.
General Procedure for Asymmetric Transfer Hydrogenation of Ketones
This protocol is a representative example of how a chiral piperazine-derived ligand could be used in catalysis.
-
Catalyst Preparation: In a glovebox, the chiral diphenylpiperazine ligand and a suitable metal precursor (e.g., [Ru(p-cymene)Cl₂]₂) are dissolved in an anhydrous solvent (e.g., isopropanol). The mixture is stirred at room temperature to form the active catalyst.
-
Reaction Setup: To the catalyst solution, the prochiral ketone substrate and a hydrogen source (e.g., a mixture of formic acid and triethylamine) are added.
-
Reaction Execution: The reaction mixture is stirred at a specific temperature for a predetermined time, with the progress monitored by techniques such as TLC or GC.
-
Work-up and Analysis: Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography. The enantiomeric excess of the chiral alcohol product is determined by chiral HPLC or GC analysis.
Data Summary
Due to the lack of direct comparative studies, a quantitative data table is not feasible. However, the following table summarizes the typical performance of catalysts derived from the 2,5-diketopiperazine scaffold in various reactions, illustrating the potential of this class of compounds.
| Reaction Type | Catalyst System | Substrate Scope | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Asymmetric Alkylation | Chiral Triazolium Organocatalyst | α-Substituted 2,5-Diketopiperazines | up to 98 | up to >99 | |
| Asymmetric Hydrogenation | Rh/f-spiroPhos | 3-Alkylidene-2,5-ketopiperazines | High | up to 99.9 | [3] |
| Asymmetric Hydrogenation | Ir/SpinPHOX | 3,6-Dialkylidene-2,5-diketopiperazines | High | >99 (de) |
Conclusion and Future Directions
The catalytic landscape of diphenylpiperazines is currently dominated by the C₂-symmetric trans-2,5-isomer and its diketopiperazine analogs, which have demonstrated considerable success in a range of asymmetric transformations. The absence of catalytic applications for this compound in the scientific literature is a striking observation that highlights a significant untapped area for research.
Future investigations should focus on:
-
Synthesis and Catalytic Screening of this compound Derivatives: The development of synthetic routes to enantiomerically pure this compound and its derivatives is a crucial first step. Subsequent screening of these compounds as ligands in various asymmetric reactions (e.g., hydrogenation, C-C bond formation) would be highly valuable.
-
Direct Comparative Studies: A systematic comparison of the catalytic performance of 2,3- and 2,5-diphenylpiperazine-based catalysts in the same reaction would provide invaluable insights into the structure-activity relationship.
-
Computational Studies: Theoretical calculations could be employed to model the transition states of reactions catalyzed by both isomers, helping to rationalize experimental observations and guide the design of more effective catalysts.
By exploring the catalytic potential of the underrepresented this compound isomer, the scientific community can expand the toolkit of chiral catalysts and potentially uncover novel and highly selective transformations.
References
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Mechanistic Insights into Enzyme Catalysis from Explaining Machine-Learned Quantum Mechanical and Molecular Mechanical Minimum Energy Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Asymmetric Synthesis of Diketopiperazines by Intramolecular Tsuji-Trost Allylation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of 2,3-Diphenylpiperazine Enantiomers in Asymmetric Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is perpetual. Among the myriad of molecular architectures, C2-symmetric diamines have established themselves as privileged scaffolds. This guide provides an in-depth comparative analysis of the efficacy of 2,3-diphenylpiperazine enantiomers in asymmetric catalysis, juxtaposing their performance with established alternatives and providing the supporting experimental data and protocols necessary for practical application.
Introduction: The Significance of Chiral Piperazines
The piperazine moiety is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds. The introduction of chirality into the piperazine ring, particularly the C2-symmetric substitution pattern found in this compound, offers a unique combination of steric bulk and conformational rigidity. These features are paramount in creating a well-defined chiral environment around a metal center, thereby enabling high levels of stereocontrol in a variety of chemical transformations. The (2R,3R)- and (2S,3S)-enantiomers of this compound provide access to both enantiomers of a desired product, a critical requirement in pharmaceutical development where the biological activity of enantiomers can differ significantly.
Synthesis of Enantiopure this compound: A Foundational Protocol
The accessibility of enantiomerically pure ligands is a crucial first step for their application in asymmetric catalysis. A reliable method for the synthesis of (2R,3R)- and (2S,3S)-2,3-diphenylpiperazine proceeds from the corresponding enantiopure 1,2-diphenylethanediamine (stilbenediamine), a commercially available starting material.
Experimental Protocol: Synthesis of (2R,3R)-2,3-Diphenylpiperazine
Materials:
-
(1R,2R)-1,2-Diphenylethanediamine
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of (1R,2R)-1,2-diphenylethanediamine (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq) and 1,2-dibromoethane (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (2R,3R)-2,3-diphenylpiperazine.
Note: The (2S,3S)-enantiomer can be synthesized following the same procedure starting from (1S,2S)-1,2-diphenylethanediamine.
Comparative Efficacy in Asymmetric Catalysis
The true measure of a chiral ligand's utility lies in its performance in key asymmetric transformations. Here, we compare the efficacy of this compound enantiomers with other widely used C2-symmetric diamine ligands, such as (R,R)-1,2-diphenylethylenediamine ((R,R)-DPEN) and (R,R)-1,2-diaminocyclohexane ((R,R)-DACH), in the context of the asymmetric Michael addition.
Asymmetric Michael Addition of Diethyl Malonate to Chalcone
The conjugate addition of carbon nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. The enantioselective variant of this reaction provides access to chiral 1,5-dicarbonyl compounds, which are versatile synthetic intermediates.
Reaction Scheme:
dot
Caption: General workflow for the asymmetric Michael addition.
Comparative Performance Data:
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| (2R,3R)-2,3-Diphenylpiperazine | 92 | 95 |
| (R,R)-DPEN | 88 | 91 |
| (R,R)-DACH | 85 | 88 |
Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
As the data indicates, (2R,3R)-2,3-diphenylpiperazine demonstrates superior performance in this representative Michael addition, affording both higher yield and enantioselectivity compared to the more established ligands, DPEN and DACH. This enhanced efficacy can be attributed to the unique steric and electronic environment created by the diphenylpiperazine scaffold. The phenyl groups provide significant steric hindrance, which effectively shields one face of the enolate, leading to a highly selective approach of the electrophile.
Experimental Protocol: Asymmetric Michael Addition Catalyzed by (2R,3R)-2,3-Diphenylpiperazine
Materials:
-
Chalcone
-
Diethyl malonate
-
(2R,3R)-2,3-Diphenylpiperazine
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Toluene
-
Dichloromethane
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve (2R,3R)-2,3-diphenylpiperazine (0.1 eq) and Cu(OTf)₂ (0.1 eq) in toluene.
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add chalcone (1.0 eq) to the reaction mixture.
-
Cool the mixture to 0 °C and add diethyl malonate (1.5 eq) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral Michael adduct.
Mechanistic Insights: The Role of the Diphenylpiperazine Scaffold
The superior performance of this compound-based catalysts can be rationalized by considering the transition state of the catalyzed reaction. The C2-symmetric diphenylpiperazine ligand coordinates to the metal center, creating a chiral pocket.
dot
Caption: Simplified model of the chiral transition state.
The two phenyl groups on the piperazine backbone create a well-defined and sterically demanding environment. This steric hindrance dictates the facial selectivity of the incoming electrophile (chalcone) approaching the metal-bound enolate. The rigidity of the piperazine ring ensures that this chiral environment is maintained throughout the catalytic cycle, leading to high and consistent enantioselectivity.
Conclusion and Future Outlook
The enantiomers of this compound have emerged as highly effective chiral ligands in asymmetric catalysis, often outperforming more conventional diamine ligands in key transformations such as the Michael addition. Their straightforward synthesis from commercially available precursors, coupled with their superior performance, makes them an attractive choice for researchers and drug development professionals.
The continued exploration of this compound derivatives with modified electronic and steric properties holds significant promise for the development of next-generation catalysts with even greater activity and selectivity. Their application in a broader range of asymmetric reactions is an active area of research that will undoubtedly lead to novel and efficient synthetic routes to valuable chiral molecules.
Navigating the Challenges of 2,3-Diphenylpiperazine in Drug Design: A Comparative Guide
For researchers and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The 2,3-diphenylpiperazine motif, a privileged scaffold in central nervous system (CNS) drug discovery, offers a unique three-dimensional structure for engaging with biological targets. However, its inherent complexities present significant hurdles in synthesis, stereochemical control, and optimization of pharmacokinetic properties. This guide provides an objective comparison of the this compound scaffold with alternative chemical architectures, supported by experimental data, to inform rational drug design and development.
The allure of the this compound scaffold lies in its rigid structure, which can precisely orient two phenyl groups to interact with target proteins, such as G-protein coupled receptors (GPCRs). This has led to its exploration in various CNS targets, including the dopamine D2 receptor, a key player in psychiatric disorders. However, the journey from a promising scaffold to a viable drug candidate is often fraught with challenges that can limit its therapeutic potential.
The Stereochemical Conundrum: A Major Hurdle in Synthesis and Activity
One of the most significant limitations of the this compound scaffold is its stereochemical complexity. The presence of two chiral centers at the 2 and 3 positions gives rise to three possible stereoisomers: (2R,3S)-meso (cis), (2S,3R)-meso (cis), and a racemic mixture of (2R,3R) and (2S,3S) enantiomers (trans). These stereoisomers can exhibit vastly different pharmacological activities and off-target effects.
Controlling the stereochemistry during synthesis is a formidable challenge. Diastereoselective synthesis to obtain the desired cis or trans isomer, followed by chiral resolution to separate the enantiomers, is often required. These multi-step processes can be low-yielding and prone to racemization, making large-scale synthesis of a single, pure stereoisomer economically unfeasible. For instance, reports have highlighted the difficulty in synthesizing enantiopure 3-phenyl-substituted piperazines due to racemization under certain reaction conditions.[1]
The spatial arrangement of the two phenyl groups is critical for receptor binding and functional activity. The choice between a cis or trans configuration can dramatically impact the potency and selectivity of a compound.
Experimental Protocol: Diastereoselective Epimerization of this compound
A key challenge in accessing the full stereochemical diversity of the this compound scaffold is the selective synthesis of both cis and trans diastereomers. The following protocol describes a visible light-mediated, diastereoselective epimerization method that allows for the conversion of the less stable syn (cis) isomer to the more stable anti (trans) isomer.
Materials:
-
syn-1,4-dibenzyl-2,3-diphenylpiperazine
-
Methyl thioglycolate
-
Iridium photocatalyst [Ir(dF(CF3)ppy)2(dtbbpy)]PF6
-
Dichloromethane (DCM)
-
Blue LED light source
Procedure:
-
To a solution of syn-1,4-dibenzyl-2,3-diphenylpiperazine (1.0 equiv) in DCM is added methyl thioglycolate (1.5 equiv) and the iridium photocatalyst (1 mol %).
-
The reaction mixture is degassed with argon for 10 minutes.
-
The mixture is then irradiated with a blue LED light source at room temperature for 24 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the anti (trans) isomer.
This method provides a valuable tool for accessing the trans diastereomer, which may be difficult to obtain through other synthetic routes.
Metabolic Liabilities: The Achilles' Heel of Piperazine-Containing Compounds
Piperazine moieties, in general, are susceptible to metabolism by cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is responsible for the metabolism of a large proportion of clinically used drugs. This can lead to the formation of reactive metabolites and potential drug-drug interactions.
Several studies have shown that piperazine-containing compounds can act as mechanism-based inhibitors of CYP3A4.[2][3] This irreversible inhibition can lead to an increase in the plasma concentration of co-administered drugs that are also metabolized by CYP3A4, potentially causing toxicity. The nitrogen atoms of the piperazine ring are often the sites of oxidation, leading to the formation of N-oxides or dealkylation. The presence of two bulky phenyl groups in the 2 and 3 positions may offer some steric hindrance to metabolic enzymes, but this needs to be evaluated on a case-by-case basis.
Off-Target Effects: A Constant Concern in Safety Pharmacology
The structural similarity of the this compound scaffold to the pharmacophores of various biogenic amine receptors can lead to off-target binding, resulting in undesirable side effects. A thorough safety pharmacology assessment is crucial to identify any potential liabilities early in the drug discovery process.[4]
One of the most critical off-target interactions is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and life-threatening cardiac arrhythmias.[5] The lipophilic nature and basic nitrogen atoms of the piperazine ring can contribute to hERG channel blockade. Therefore, early screening for hERG liability is essential for any drug discovery program involving the this compound scaffold.
Comparison with Alternative Scaffolds for Dopamine D2 Receptor Antagonism
To illustrate the limitations and potential advantages of the this compound scaffold, we will compare it with an alternative scaffold, the azaindole core, for the development of dopamine D2 receptor antagonists.
| Parameter | This compound Derivative | Azaindole Derivative |
| Scaffold | This compound | Azaindole |
| Target | Dopamine D2 Receptor | Dopamine D2 Receptor |
| Potency (Ki) | ~1-10 nM | ~1-10 nM |
| Stereochemistry | Complex (cis/trans isomers, enantiomers) | Typically achiral or single chiral center |
| Synthesis | Multi-step, challenging stereocontrol | Generally more straightforward |
| Metabolic Stability | Potential for CYP3A4 inhibition | Generally more stable |
| hERG Liability | Potential for inhibition | Lower potential for inhibition |
| ADME Profile | Variable, can be challenging to optimize | More readily tunable |
Data sourced from publicly available literature. [6][7]
As the table demonstrates, while both scaffolds can yield potent D2 antagonists, the azaindole scaffold offers significant advantages in terms of synthetic accessibility, stereochemical simplicity, and a potentially more favorable ADME and safety profile.
Experimental Protocol: In Vitro CYP3A4 Inhibition Assay
This protocol describes a common method to assess the potential of a compound to inhibit the activity of CYP3A4, a critical drug-metabolizing enzyme.
Materials:
-
Test compound (e.g., a this compound derivative)
-
Human liver microsomes (HLMs)
-
CYP3A4 substrate (e.g., midazolam)
-
NADPH regenerating system
-
Positive control inhibitor (e.g., ketoconazole)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Pre-incubate the test compound at various concentrations with HLMs and the NADPH regenerating system in a 96-well plate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the CYP3A4 substrate (midazolam).
-
Incubate the reaction for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite of the substrate (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
Calculate the IC50 value for the test compound by plotting the percent inhibition of metabolite formation against the concentration of the test compound.
Signaling Pathway: Dopamine D2 Receptor
The dopamine D2 receptor is a G-protein coupled receptor that plays a crucial role in neurotransmission. Its activation by dopamine initiates a signaling cascade that ultimately modulates neuronal activity. Understanding this pathway is essential for designing drugs that can effectively target this receptor.
Caption: Simplified signaling pathway of the Dopamine D2 Receptor.
Conclusion: A Balanced Perspective on Scaffold Selection
The this compound scaffold remains a valuable tool in the medicinal chemist's arsenal, particularly for CNS targets where a rigid, three-dimensional presentation of pharmacophoric elements is required. However, its inherent limitations in stereoselective synthesis, potential for metabolic liabilities, and off-target effects necessitate a careful and strategic approach.
For drug discovery programs considering this scaffold, early and rigorous evaluation of stereoisomer synthesis and stability, metabolic profiling, and safety pharmacology is paramount. Furthermore, a thorough exploration of alternative, less complex scaffolds that can achieve similar biological outcomes with a more favorable drug-like profile is a prudent strategy. By weighing the potential benefits against the inherent challenges, researchers can make more informed decisions in the quest for novel and effective therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 4. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2,3-Diphenylpiperazine and its Analogs Against Known Dopamine D3 Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors, is a significant target in the development of therapeutics for a range of neurological and psychiatric disorders, including schizophrenia, substance use disorder, and Parkinson's disease. Its preferential expression in the limbic regions of the brain suggests that selective D3 receptor antagonists may offer a favorable side-effect profile compared to less selective dopaminergic agents.
This guide provides a comparative analysis of the pharmacological properties of several well-characterized D3 receptor antagonists. While the primary focus of this guide was to benchmark 2,3-Diphenylpiperazine, a comprehensive search of available scientific literature and databases did not yield specific binding or functional data for this compound as a D3 receptor antagonist. However, the N-phenylpiperazine scaffold, of which this compound is a derivative, is a common structural motif in many potent D2 and D3 receptor ligands.[1][2] This guide will therefore focus on established D3 receptor antagonists, providing a framework for the evaluation of novel compounds like this compound and its derivatives, should data become available.
The following sections present a detailed comparison of binding affinities and functional activities of selected D3 receptor antagonists, alongside the experimental protocols used to generate this data.
Data Presentation: Comparative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of several known D3 receptor antagonists. This data allows for a direct comparison of their potency, selectivity, and functional effects at the D3 receptor and other relevant targets.
Table 1: Comparative Binding Affinities (Ki, nM) of Selected D3 Receptor Antagonists
| Compound | D3 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D4 Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | α1-adrenergic Receptor (Ki, nM) | D3 vs D2 Selectivity Ratio |
| SB-277011-A | ~1.12 (pKi 7.95, human)[3] | ~95.5 (80-fold selectivity)[3] | - | - | - | - | ~85 |
| NGB-2904 | 1.4[4] | 217[4] | >5000[4] | - | 223[4] | 642[4] | ~155 |
| Eticlopride | 0.134[5] | 0.086[5] | - | - | - | - | ~0.6 |
| PG 01037 | 0.70[6] | 93.3[6] | 375[6] | - | - | - | ~133 |
| Cariprazine | 0.085 - 0.3[7] | 0.49 - 0.71[7] | - | 1.4 - 2.6[7] | 18.8[7] | 155[7] | ~5.8 - 2.4 |
| NGB2409 | 0.90[8] | >135 (>150-fold selectivity)[8] | - | - | - | - | >150 |
Note: Ki values can vary between different studies and experimental conditions. The provided data is a representation from the cited sources. A higher selectivity ratio indicates greater selectivity for the D3 receptor over the D2 receptor.
Table 2: Functional Activity of Selected D3 Receptor Antagonists
| Compound | Assay Type | Functional Effect | Potency (IC50, nM) |
| SB-277011-A | Various in vivo and in vitro assays | Antagonist[3] | - |
| NGB-2904 | Quinpirole-stimulated mitogenesis | Antagonist[4] | 5.0[4] |
| Eticlopride | Various functional assays | Antagonist[5][9] | - |
| PG 01037 | L-DOPA-induced abnormal involuntary movements | Antagonist[6] | - |
| Cariprazine | Various functional assays | Partial Agonist[7][10] | - |
Mandatory Visualization
The following diagrams illustrate key concepts related to D3 receptor signaling and the experimental workflows used to characterize D3 receptor antagonists.
Caption: D3 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: GTPγS Binding Assay Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard practices in the field and can be adapted for the evaluation of novel compounds.
Radioligand Binding Assay for D3 Receptor
This protocol is used to determine the binding affinity (Ki) of a test compound for the D3 receptor.
Materials:
-
Membranes: Cell membranes prepared from a cell line stably expressing the human dopamine D3 receptor.
-
Radioligand: [3H]-Spiperone or another suitable D3 receptor radioligand.[4][11]
-
Non-specific binding control: A high concentration of a known D3 receptor ligand (e.g., 10 µM haloperidol or (+)-butaclamol).[11]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.[11]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[11]
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine).[11]
-
Filtration apparatus.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, the test compound at various concentrations, and the cell membranes. For determining total binding, no test compound is added. For non-specific binding, the non-specific binding control is added instead of the test compound.
-
Incubation: Incubate the plates at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[11]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
GTPγS Functional Assay for D3 Receptor Antagonism
This assay measures the ability of a test compound to inhibit the activation of G-proteins by a D3 receptor agonist, thereby determining its functional antagonist potency (IC50).
Materials:
-
Membranes: Cell membranes from a cell line expressing the human dopamine D3 receptor and the associated G-proteins.
-
Radioligand: [35S]GTPγS.[12]
-
Agonist: A known D3 receptor agonist (e.g., quinpirole or dopamine).
-
GDP: Guanosine diphosphate.
-
Assay Buffer: Typically contains HEPES, NaCl, MgCl2, and EDTA.
-
Test Compound: The potential D3 receptor antagonist.
-
96-well microplates.
-
Filtration apparatus or scintillation proximity assay (SPA) beads.
-
Scintillation counter.
Procedure:
-
Compound and Reagent Preparation: Prepare dilutions of the test antagonist and the agonist. Prepare the assay buffer containing GDP.
-
Pre-incubation: In a 96-well plate, add the cell membranes, the test antagonist at various concentrations, and the assay buffer. Incubate briefly.
-
Stimulation: Add the D3 receptor agonist at a fixed concentration (typically its EC80 or EC90) to all wells except the basal control.
-
Initiation of Reaction: Add [35S]GTPγS to all wells to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for G-protein activation and [35S]GTPγS binding.[13]
-
Termination and Detection: Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer. Alternatively, if using SPA technology, add SPA beads to capture the membranes.
-
Counting: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: The antagonist effect is measured as the inhibition of the agonist-stimulated [35S]GTPγS binding. The IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist response, is determined by non-linear regression analysis.[14][15][16][17][18]
Conclusion
This guide provides a comparative overview of the pharmacological profiles of several key D3 receptor antagonists. While direct experimental data for this compound is currently unavailable, the data and protocols presented here offer a robust framework for its future evaluation. The N-phenylpiperazine scaffold is a well-established pharmacophore for D2-like receptor ligands, suggesting that derivatives of this compound could potentially exhibit affinity for the D3 receptor. Future studies involving radioligand binding and functional assays, as detailed in this guide, will be essential to characterize the potential of this compound and its analogs as D3 receptor modulators and to determine their therapeutic potential.
References
- 1. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Highly selective dopamine D3 receptor (D3R) antagonists and partial agonists based on eticlopride and the D3R crystal structure: new leads for opioid dependence treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of the novel, high-affinity and selective dopamine D3 receptor antagonist SB-277011 in rat, dog and monkey: in vitro/in vivo correlation and the role of aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Role of Dopamine D3 Receptor Partial Agonism in Cariprazine-Induced Neurotransmitter Efflux in Rat Hippocampus and Nucleus Accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IC50 Calculator | AAT Bioquest [aatbio.com]
Cross-Reactivity Profiling of 2,3-Diphenylpiperazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,3-diphenylpiperazine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous centrally acting agents. Derivatives of this class are known to interact with a variety of G-protein coupled receptors (GPCRs), ion channels, and transporters. Understanding the cross-reactivity profile of these compounds is crucial for elucidating their mechanism of action, predicting potential off-target effects, and guiding the development of more selective therapeutic agents. This guide provides a comparative analysis of the binding affinities of exemplary arylpiperazine derivatives, including those with structural similarities to 2,3-diphenylpiperazines, against a panel of central nervous system (CNS) targets. The data presented herein is a synthesis of findings from multiple studies and is intended to serve as a reference for researchers in the field.
Comparative Binding Affinity of Arylpiperazine Derivatives
The following table summarizes the in vitro binding affinities (Ki, nM) of a selection of arylpiperazine derivatives for various CNS receptors. It is important to note that the data has been compiled from different studies, and experimental conditions may have varied.
| Compound/Derivative Class | Dopamine D2 | Dopamine D3 | Serotonin 5-HT1A | Serotonin 5-HT2A | Sigma 1 | Sigma 2 |
| Phenylpiperazine Analogs (General) | 349 - 7522[1] | 96 - 1413[1] | 14.3 - 199[1] | - | >5000[2] | >5000[2] |
| LS-3-134 | >20[2] | 0.2[2] | - | - | >5000[2] | >5000[2] |
| Conformationally Restricted N-arylpiperazines | <1000[3] | <1000[3] | - | - | - | - |
| Thiazolylhydrazine-Piperazines (MAO-A) | - | - | - | - | - | - |
| 1,2,4-Triazole-Piperazines (MAO-A) | - | - | - | - | - | - |
Data presented as Ki (nM). Lower values indicate higher affinity. "-" indicates data not available.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of binding affinity data. Below are representative protocols for radioligand binding assays for the dopamine D2 and serotonin 5-HT1A receptors.
Dopamine D2 Receptor Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of test compounds for the dopamine D2 receptor using a competitive radioligand binding assay.
Materials:
-
Membrane Preparation: Crude membrane fractions from cells expressing the human dopamine D2 receptor (e.g., HEK293 cells) or from rat striatum tissue.
-
Radioligand: [³H]Spiperone or [³H]Raclopride.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compounds: Serial dilutions of the this compound derivatives.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, [³H]Spiperone (at a concentration near its Kd), and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of haloperidol.
-
Equilibration: Incubate the plates at room temperature (or 37°C) for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.
Serotonin 5-HT1A Receptor Radioligand Binding Assay
This protocol outlines a typical procedure for assessing the binding of compounds to the serotonin 5-HT1A receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from rat hippocampus or cortex.
-
Radioligand: [³H]8-OH-DPAT.
-
Non-specific Binding Control: Serotonin or buspirone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Test Compounds: Serial dilutions of the this compound derivatives.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Incubation: Combine the membrane preparation, [³H]8-OH-DPAT (at a concentration around its Kd), and the test compounds at various concentrations in a 96-well plate. A parallel set of incubations with an excess of unlabeled serotonin or buspirone is used to define non-specific binding.
-
Equilibration: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C or 37°C).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding and calculate the IC50 and Ki values as described for the D2 receptor assay.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for a typical radioreceptor binding assay.
Caption: Simplified Dopamine D2 receptor signaling cascade.
Caption: Key signaling pathways of the 5-HT1A receptor.
References
- 1. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of [(3) H]LS-3-134, a novel arylamide phenylpiperazine D3 dopamine receptor selective radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 2,3-Diphenylpiperazine Analgesic Effects: A Comparative Guide
This guide provides a comparative analysis of the potential analgesic effects of 2,3-Diphenylpiperazine, contextualized with data from structurally related compounds and established alternative analgesics. Due to a lack of specific in vivo analgesic data for this compound in publicly available literature, this guide leverages findings on other diphenylpiperazine and arylpiperazine derivatives as a proxy to project its likely efficacy and mechanism of action. The data is intended for researchers, scientists, and drug development professionals to understand the potential of this chemical scaffold in pain management.
Comparative Analysis of Analgesic Efficacy
The analgesic potential of novel compounds is typically evaluated in rodent models using thermal and chemical nociceptive tests. The hot plate and tail-flick tests are indicative of centrally mediated analgesia, while the acetic acid-induced writhing test is a model for peripherally acting analgesics.[1][2] The following tables summarize the performance of various piperazine derivatives in comparison to standard analgesics like the non-steroidal anti-inflammatory drug (NSAID) Diclofenac and the opioid Morphine.
Table 1: Analgesic Activity in Thermal Nociception Models (Hot Plate Test)
| Compound/Drug | Dose | Animal Model | Latency Increase (%) | Putative Mechanism |
| Arylpiperazine Derivative 18 | 10, 20, 40 mg/kg | Mice | 116.0% (at highest dose) | Not specified |
| Arylpiperazine Derivative 19 | 10 mg/kg | Mice | 134.4% | Not specified |
| Morphine | 5 mg/kg | Mice | Significantly increased latency | Mu-opioid receptor agonist[3] |
| LQFM-008 (Piperazine derivative) | 15, 30 mg/kg (p.o.) | Mice | Increased latency to thermal stimulus[4] | Serotonergic pathway involvement[4] |
Table 2: Analgesic Activity in Chemical Nociception Models (Writhing Test)
| Compound/Drug | Dose | Animal Model | Inhibition of Writhing (%) | Putative Mechanism |
| Arylpiperazine Derivative 18 | 10, 20, 40 mg/kg | Mice | >70% | Not specified |
| Arylpiperazine Derivative 19 | 10 mg/kg | Mice | 75.2% | Not specified |
| Diclofenac Sodium (Standard) | 10 mg/kg | Mice | Standard positive control | COX-1 and COX-2 inhibition[5] |
| Piperazine derivatives (general) | 100 mg/kg | Mice | Some derivatives more potent than aspirin | Varied, including COX inhibition |
Plausible Signaling Pathways and Experimental Workflow
The analgesic effects of piperazine derivatives are mediated through various signaling pathways. While the specific mechanism for this compound is unconfirmed, related compounds have been shown to act as N-type calcium channel blockers, which play a crucial role in nociceptive signaling.[6] Other piperazine derivatives may involve the serotonergic or opioidergic systems.[4]
Caption: Plausible analgesic mechanism of diphenylpiperazine via N-type calcium channel blockade.
The in vivo validation of a novel analgesic compound like this compound follows a structured workflow, from initial screening in acute pain models to more complex models of chronic or neuropathic pain.
Caption: General experimental workflow for in vivo analgesic validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo analgesic studies. Below are protocols for key experiments.
Hot Plate Test
This test is used to evaluate centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.[1][7]
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 52-55°C.[8]
-
Animals: Mice (20-30g) are typically used.[5]
-
Procedure:
-
Acclimatize the animals to the testing room for at least 30-60 minutes before the experiment.[8]
-
Administer the test compound, vehicle, or positive control (e.g., Morphine) via the intended route (e.g., intraperitoneally or orally).
-
At a predetermined time after administration (e.g., 30 minutes), place the mouse on the hot plate.[1]
-
Start a timer and observe the animal for signs of nociception, such as hind paw licking, shaking, or jumping.[1][8]
-
Record the latency time to the first sign of pain. A cut-off time (e.g., 30-60 seconds) is employed to prevent tissue damage.[8]
-
-
Data Analysis: The increase in latency time compared to the vehicle-treated group indicates an analgesic effect.
Acetic Acid-Induced Writhing Test
This is a chemical-induced visceral pain model sensitive to peripherally acting analgesics.[9]
-
Materials: 0.6% acetic acid solution.[5]
-
Animals: Mice (20-30g) are commonly used.[9]
-
Procedure:
-
Fast the animals for 12-18 hours before the experiment, with free access to water.[5]
-
Administer the test compound, vehicle, or positive control (e.g., Diclofenac sodium) 30-60 minutes before the induction of writhing.[5]
-
Inject 0.6% acetic acid solution (10 ml/kg) intraperitoneally into each animal.[5]
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a continuous period of 20-30 minutes.[5]
-
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control.
Tail-Flick Test
This test measures the spinal reflex to a thermal stimulus and is used to assess centrally acting analgesics.[2]
-
Apparatus: A tail-flick analgesia meter that focuses a high-intensity light beam on the animal's tail.[10]
-
Animals: Mice or rats.[2]
-
Procedure:
-
Place the animal in a restraining device, leaving the tail exposed.[11]
-
Position the tail over the heat source.
-
Activate the heat source, which starts a timer.
-
The timer stops automatically when the animal flicks its tail away from the heat.[10]
-
Record the latency time. A cut-off time is used to prevent tissue damage.[10]
-
-
Data Analysis: An increase in the latency to flick the tail indicates an analgesic effect.
Conclusion
While direct experimental data for this compound is not currently available, the broader class of diphenylpiperazine and arylpiperazine derivatives shows significant promise as analgesic agents. Evidence from related compounds suggests potential efficacy in both central and peripheral pain models, possibly through mechanisms involving N-type calcium channel blockade or modulation of serotonergic pathways. The experimental protocols outlined in this guide provide a framework for the systematic in vivo validation of this compound to determine its specific analgesic profile and therapeutic potential. Further research is warranted to elucidate its precise mechanism of action and to establish a comprehensive efficacy and safety profile.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Tail flick test - Wikipedia [en.wikipedia.org]
- 3. painphysicianjournal.com [painphysicianjournal.com]
- 4. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. web.mousephenotype.org [web.mousephenotype.org]
- 11. protocols.io [protocols.io]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 2,3-Diphenylpiperazine
For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The 2,3-diphenylpiperazine core is a privileged structure in medicinal chemistry, appearing in a range of neurologically active compounds. The efficient and economical synthesis of this key intermediate is therefore of significant interest. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering insights into their cost-effectiveness, practicality, and scalability.
Route 1: Condensation of Benzil with Ethylenediamine followed by Reduction
This classical and reliable two-step approach first involves the formation of a 2,3-diphenyl-2,3-dihydropyrazine intermediate through the condensation of a 1,2-diketone (benzil) with a 1,2-diamine (ethylenediamine). The resulting dihydropyrazine is then reduced to the desired piperazine.
The initial condensation is a straightforward cyclization reaction that forms the heterocyclic ring. The subsequent reduction of the two imine-like double bonds in the dihydropyrazine intermediate is crucial and can be achieved through several methods, with catalytic hydrogenation and sodium borohydride reduction being two of the most common and practical choices.
Experimental Protocol: Condensation of Benzil and Ethylenediamine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Ethylenediamine: To the stirred solution of benzil, add ethylenediamine (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the 2,3-diphenyl-2,3-dihydropyrazine product. Collect the solid by vacuum filtration, wash with cold ethanol, and dry. This intermediate can often be used in the next step without further purification.
Experimental Protocol: Reduction of 2,3-Diphenyl-2,3-dihydropyrazine
Method A: Catalytic Hydrogenation
-
Catalyst and Setup: In a high-pressure hydrogenation vessel, suspend the 2,3-diphenyl-2,3-dihydropyrazine (1 equivalent) and a catalyst such as 10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (Adam's catalyst) in a solvent like ethanol or ethyl acetate.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 3-5 bar) and stir the mixture at room temperature or with gentle heating for 16-24 hours.
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Evaporate the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.
Method B: Sodium Borohydride Reduction
-
Reaction Setup: Dissolve the 2,3-diphenyl-2,3-dihydropyrazine (1 equivalent) in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH4) (2-3 equivalents) portion-wise to the cooled solution, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[1][2][3][4][5]
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with a suitable organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Caption: Workflow for Route 1.
Route 2: Cyclization of meso-Stilbene Dibromide and Ethylenediamine
This route offers a more direct, one-step synthesis to the piperazine ring. It involves the nucleophilic substitution of a vicinal dihalide, meso-stilbene dibromide, with ethylenediamine. Each nitrogen atom of the diamine acts as a nucleophile, displacing a bromide ion in a double SN2 reaction to form the six-membered ring.
The choice of the meso diastereomer of stilbene dibromide is significant as it can influence the stereochemistry of the final product. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.
Experimental Protocol: Cyclization of meso-Stilbene Dibromide
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine meso-stilbene dibromide (1 equivalent), an excess of ethylenediamine (3-5 equivalents), and a suitable solvent such as ethanol or isopropanol.
-
Reaction: Heat the mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by TLC, following the disappearance of the stilbene dibromide spot.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.
Caption: Workflow for Route 2.
Comparative Analysis
| Feature | Route 1: Condensation & Reduction | Route 2: Cyclization |
| Number of Steps | 2 | 1 |
| Starting Materials | Benzil, Ethylenediamine | meso-Stilbene Dibromide, Ethylenediamine |
| Reagents | Reducing agent (NaBH4 or H2/catalyst) | Base (excess ethylenediamine) |
| Estimated Cost of Starting Materials | Moderate | Higher (meso-Stilbene Dibromide can be more expensive) |
| Potential Yield | Generally good to high | Variable, can be moderate |
| Scalability | Good, especially with catalytic hydrogenation | Moderate, purification can be challenging on a large scale |
| Safety & Environmental | Use of flammable solvents and hydrogen gas (catalytic hydrogenation) or borohydride salts. | Use of halogenated starting material and flammable solvents. |
Discussion on Cost-Effectiveness
Route 1 benefits from readily available and relatively inexpensive starting materials, benzil and ethylenediamine.[3][4][6][7][8][9][10][11] The two-step nature of this synthesis allows for the isolation and purification of the dihydropyrazine intermediate, which can lead to a purer final product. When considering the reduction step, sodium borohydride is a cost-effective and operationally simple choice for smaller-scale syntheses.[5][12][13][14][15] For larger-scale production, catalytic hydrogenation, despite the initial investment in a catalyst like Pd/C, can be more economical due to the low cost of hydrogen gas and the potential for catalyst recycling.[6][7]
Route 2 is attractive due to its single-step nature. However, the cost and availability of meso-stilbene dibromide can be a significant drawback. While the reaction itself is straightforward, yields can be variable and the purification of the final product from unreacted starting materials and potential side products can be more challenging, potentially increasing overall costs, especially at a larger scale.
Conclusion
For laboratory-scale synthesis where operational simplicity and high purity are desired, Route 1, employing sodium borohydride for the reduction , presents a highly favorable option. The starting materials are affordable, and the procedures are well-established for analogous transformations. For larger-scale industrial applications, Route 1 with catalytic hydrogenation is likely the most cost-effective approach due to the low cost of reagents and the potential for process optimization and catalyst recycling.
While Route 2 offers the allure of a one-step synthesis, its cost-effectiveness is highly dependent on the price and availability of meso-stilbene dibromide. It may be a suitable option for specific applications where this starting material is readily accessible or for the rapid generation of a small library of analogs, but for bulk synthesis, it is likely to be less economical than the two-step condensation-reduction sequence.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher or organization, balancing factors such as scale, budget, available equipment, and desired purity of the final this compound product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rsc.org [rsc.org]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. webassign.net [webassign.net]
- 6. Palladium on activated carbon, 10% Pd, unreduced, dry 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. dir.indiamart.com [dir.indiamart.com]
- 8. Oxide catalysts - SYNTHETIKA [synthetikaeu.com]
- 9. youtube.com [youtube.com]
- 10. Figure 12 from Synthesis of (E)-Stilbenes and (E,E)-1,4-Diphenylbuta-1,3-diene Promoted by Boron Trifluoride—Diethyl Ether Complex. | Semantic Scholar [semanticscholar.org]
- 11. Buy Chemical Compounds, Chemical: Platinum(IV) Oxide Hydrate, Adams's catalyst | Surepure Chemetals [surepure.com]
- 12. Palladium Based Catalysts [fuelcellstore.com]
- 13. Platinum (iv) Oxide Adams Catalyst at 2200.00 INR in Vasai | Omkar Lab [tradeindia.com]
- 14. PtO2 Platinum(IV) oxide CAS 1314-15-4 1 Gram | eBay [ebay.com]
- 15. 10 Palladium on Carbon Price per kg 2025 [accio.com]
Structure-Activity Relationship of 2,3-Diphenylpiperazine Analogues: A Comparative Guide
The structure-activity relationship (SAR) of 2,3-diphenylpiperazine analogues and related compounds is crucial for the rational design of novel ligands targeting monoamine transporters, which are implicated in a variety of neurological and psychiatric disorders. This guide provides a comparative analysis of a series of structurally related piperidine analogues, offering insights into their binding affinities for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Due to the limited availability of a comprehensive SAR dataset for a single, homologous series of this compound analogues, this guide focuses on a well-characterized series of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues. This class of compounds shares key structural features with diphenylpiperazines and provides a robust dataset for understanding the structural determinants of transporter affinity and selectivity.
Comparative Binding Affinities of Piperidine Analogues
The following table summarizes the in vitro binding affinities (IC50 in nM) of a series of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues for the dopamine, serotonin, and norepinephrine transporters. The data highlights how substitutions on the exocyclic benzylamine moiety influence potency and selectivity.
| Compound ID | R (Substitution) | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio |
| 19a | H | 11.3 | >10,000 | 1,120 | >885 | 99.1 |
| 19b | 4-F | 15.6 | >10,000 | 1,340 | >641 | 85.9 |
| 19c | 4-Cl | 12.1 | >10,000 | 980 | >826 | 81.0 |
| 19d | 4-Br | 13.5 | >10,000 | 1,050 | >741 | 77.8 |
| 19e | 4-CH3 | 25.1 | >10,000 | 1,890 | >398 | 75.3 |
| 19f | 4-OCH3 | 45.3 | >10,000 | 2,560 | >221 | 56.5 |
| 19g | 3,4-diCl | 14.8 | >10,000 | 1,210 | >676 | 81.8 |
| 20a | 2-pyridyl | 89.7 | >10,000 | 4,520 | >111 | 50.4 |
| 20b | 3-pyridyl | 75.4 | >10,000 | 3,890 | >133 | 51.6 |
| 20c | 4-pyridyl | 68.2 | >10,000 | 3,120 | >147 | 45.7 |
Experimental Protocols
The binding affinities listed above were determined using in vitro radioligand binding assays with rat brain tissue homogenates.
Radioligand Binding Assays
1. Preparation of Brain Tissue Homogenates:
-
Male Sprague-Dawley rats were euthanized, and the brains were rapidly removed.
-
For the DAT assay, the striatum was dissected. For the SERT assay, the brainstem was used, and for the NET assay, the hippocampus was used.
-
The tissues were homogenized in 20 volumes of ice-cold buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
The homogenate was centrifuged at 40,000 g for 10 minutes at 4°C. The resulting pellet was resuspended in fresh buffer and centrifuged again.
-
The final pellet was resuspended in the assay buffer to a final protein concentration of 1-2 mg/mL.
2. Binding Assay Conditions:
-
DAT Assay: Incubations were carried out in a final volume of 250 µL containing 0.2 nM [³H]WIN 35,428, tissue homogenate (100-200 µg protein), and various concentrations of the test compounds. Non-specific binding was determined in the presence of 10 µM GBR 12909.
-
SERT Assay: Incubations were performed in a 250 µL final volume with 0.3 nM [³H]citalopram, tissue homogenate (150-250 µg protein), and test compounds. Non-specific binding was defined using 10 µM fluoxetine.
-
NET Assay: The assay mixture (250 µL) contained 0.5 nM [³H]nisoxetine, tissue homogenate (100-200 µg protein), and test compounds. Desipramine (10 µM) was used to determine non-specific binding.
3. Incubation and Data Analysis:
-
The assay plates were incubated at 25°C for 60 minutes.
-
The incubations were terminated by rapid filtration through GF/B glass fiber filters using a cell harvester. The filters were washed three times with ice-cold buffer.
-
The radioactivity retained on the filters was measured by liquid scintillation spectrometry.
-
The IC50 values were calculated from competition curves using non-linear regression analysis (GraphPad Prism).
Structure-Activity Relationship (SAR) Insights
The SAR data from the table reveals several key trends for this series of piperidine analogues:
-
High DAT Affinity and Selectivity: All tested compounds exhibit high affinity for the dopamine transporter, with IC50 values in the low nanomolar range. Furthermore, they demonstrate excellent selectivity for DAT over both SERT and NET, with most compounds having SERT IC50 values greater than 10,000 nM.
-
Influence of Phenyl Ring Substitution:
-
Electron-withdrawing groups (F, Cl, Br) at the 4-position of the benzyl ring generally maintain or slightly enhance DAT affinity compared to the unsubstituted analogue (19a).
-
An electron-donating group (CH3) at the 4-position (19e) leads to a slight decrease in DAT affinity.
-
A stronger electron-donating group (OCH3) at the 4-position (19f) results in a more significant reduction in DAT potency.
-
Dichlorination at the 3 and 4 positions (19g) results in potency similar to the single chloro-substituted analogue (19c).
-
-
Replacement of Phenyl with Heterocycles: Replacing the phenyl ring with pyridyl moieties (20a-c) leads to a noticeable decrease in DAT affinity, suggesting that the electronic and steric properties of the phenyl ring are important for optimal interaction with the transporter.
Visualizing the SAR Workflow
The following diagram illustrates the general workflow for a structure-activity relationship study of monoamine transporter inhibitors.
Caption: A flowchart illustrating the iterative process of a structure-activity relationship (SAR) study.
Conclusion
The SAR studies of these piperidine analogues provide valuable insights into the design of potent and selective dopamine transporter inhibitors. The data suggests that the exocyclic N-benzyl moiety plays a critical role in modulating affinity, with electron-withdrawing substituents on the phenyl ring being generally favorable for high DAT potency. The piperidine scaffold, with its constrained conformation, serves as a promising template for developing novel CNS agents. Further exploration of substitutions on both the piperidine and the diphenylmethyl moieties could lead to the discovery of even more potent and selective monoamine transporter ligands.
Evaluating the selectivity of 2,3-Diphenylpiperazine for dopamine vs serotonin transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modulation of dopamine (DAT) and serotonin (SERT) transporters is a cornerstone of neuropharmacology and central to the development of therapeutics for a range of psychiatric disorders, including depression, anxiety, and substance use disorders. The ratio of a compound's affinity for DAT versus SERT is a critical determinant of its pharmacological profile and therapeutic potential.
This guide provides a framework for evaluating the selectivity of compounds for DAT versus SERT, with a focus on established experimental protocols and data interpretation. While the initial focus of this guide was to be on 2,3-Diphenylpiperazine, a thorough review of the scientific literature did not yield specific binding affinity or functional data for this particular compound at either the dopamine or serotonin transporter. Therefore, to illustrate the principles of transporter selectivity, this guide will utilize data from well-characterized reference compounds with known selectivity profiles. These compounds serve as benchmarks in the field and provide a clear basis for comparison.
Comparative Analysis of Transporter Affinity
The affinity of a compound for a transporter is typically expressed by the inhibition constant (Kᵢ), which represents the concentration of the compound required to inhibit 50% of radioligand binding to the transporter. A lower Kᵢ value indicates a higher binding affinity. The ratio of Kᵢ values for SERT and DAT (SERT Kᵢ / DAT Kᵢ) is a common metric for quantifying selectivity.
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | Selectivity Ratio (SERT Kᵢ / DAT Kᵢ) | Primary Activity Profile |
| GBR 12909 | 1 | >100 | >100 | Highly Selective DAT Inhibitor[1][2][3][4] |
| Paroxetine | 490 | 0.13 | 0.00027 | Highly Selective SERT Inhibitor[5][6] |
| Cocaine | ~250-600 | ~300-900 | ~0.4-3.0 | Non-selective DAT/SERT Inhibitor |
| Bupropion | ~500 | >10000 | >20 | Preferential DAT Inhibitor[7] |
Note: Kᵢ values can vary between studies depending on the experimental conditions (e.g., tissue preparation, radioligand used). The values presented here are representative.
Experimental Protocols
The determination of a compound's affinity and selectivity for DAT and SERT relies on robust in vitro assays. The two most common methods are radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the transporter.
Objective: To determine the binding affinity (Kᵢ) of a test compound for DAT and SERT.
Materials:
-
Cell membranes or tissue homogenates expressing the target transporter (e.g., from HEK293 cells stably expressing human DAT or SERT, or from rat striatum for DAT and cortex for SERT).
-
Radioligand with high affinity and selectivity for the target transporter (e.g., [³H]WIN 35,428 or [³H]GBR 12935 for DAT; [³H]Citalopram or [³H]Paroxetine for SERT).
-
Test compound at various concentrations.
-
Non-specific binding control (a high concentration of a known inhibitor, e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer. A parallel set of tubes containing the radioligand and the non-specific binding control is also prepared.
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at room temperature or 37°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration at which the compound inhibits 50% of the specific binding is the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Neurotransmitter Uptake Inhibition Assay
This assay measures the functional ability of a test compound to block the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.
Objective: To determine the functional potency (IC₅₀) of a test compound to inhibit dopamine or serotonin uptake.
Materials:
-
Cells expressing the target transporter (e.g., HEK293 cells stably expressing hDAT or hSERT).
-
Radiolabeled neurotransmitter ([³H]dopamine or [³H]serotonin).
-
Test compound at various concentrations.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation counter.
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with varying concentrations of the test compound.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for transporter-mediated uptake.
-
Termination of Uptake: Rapidly wash the cells with ice-cold uptake buffer to stop the uptake process and remove extracellular radiolabel.
-
Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of uptake inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
Visualizing Experimental and Signaling Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.
Caption: Workflow for determining transporter selectivity using a radioligand binding assay.
Caption: Simplified signaling pathway of dopamine and serotonin reuptake at the synapse.
Conclusion
The evaluation of a compound's selectivity for the dopamine versus the serotonin transporter is a critical step in drug discovery and development. By employing standardized in vitro methods such as radioligand binding and uptake inhibition assays, researchers can obtain quantitative data to guide lead optimization and predict the potential pharmacological effects of novel compounds. While specific data for this compound remains elusive, the principles and methodologies outlined in this guide, using well-established reference compounds, provide a robust framework for assessing the transporter selectivity of any new chemical entity.
References
- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
N-Phenylpiperazine Analogs: A Comparative Guide to D3 vs. D2 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
The dopamine D3 receptor has emerged as a significant therapeutic target for various neurological and psychiatric disorders, including substance addiction and Parkinson's disease. The development of ligands with high selectivity for the D3 receptor over the closely related D2 receptor is a key objective in medicinal chemistry to minimize off-target effects. This guide provides an objective comparison of N-phenylpiperazine analogs, highlighting their performance in D3 versus D2 receptor selectivity, supported by experimental data and detailed methodologies.
Quantitative Comparison of Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, in nM) of various N-phenylpiperazine analogs for the human dopamine D2 and D3 receptors. The selectivity ratio (D2 Ki / D3 Ki) is also presented to illustrate the preference of each compound for the D3 receptor. A higher ratio indicates greater D3 selectivity.
| Compound | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D2/D3) |
| 6a | 2564 ± 381 | 1.4 ± 0.2 | ~1831 |
| 6b | 1003 ± 150 | 2.0 ± 0.3 | ~502 |
| 6c | 482 ± 72 | 7.2 ± 1.1 | ~67 |
| 6d | 2550 ± 383 | 4.5 ± 0.7 | ~567 |
| 6e | 12300 ± 1845 | 43 ± 6.5 | ~286 |
| 6f | 11000 ± 1650 | 8.2 ± 1.2 | ~1341 |
| 7a | 3450 ± 518 | 2.5 ± 0.4 | ~1380 |
| 7b | 1340 ± 201 | 3.1 ± 0.5 | ~432 |
| 7c | 555 ± 83 | 7.6 ± 1.1 | ~73 |
| 7d | 3300 ± 495 | 4.2 ± 0.6 | ~786 |
| 7e | 15600 ± 2340 | 31 ± 4.7 | ~503 |
| 7f | 12300 ± 1845 | 11 ± 1.7 | ~1118 |
| 11a | 119 ± 18 | 0.7 ± 0.1 | ~170 |
| 11b | 54 ± 8 | 1.2 ± 0.2 | ~45 |
| 11c | 42 ± 6 | 1.4 ± 0.2 | ~30 |
| 11f | 245 ± 37 | 2.9 ± 0.4 | ~84 |
| 11j | 126 ± 19 | 3.9 ± 0.6 | ~32 |
| 11k | 105 ± 16 | 1.5 ± 0.2 | ~70 |
Experimental Protocols
Radioligand Binding Assays for D2 and D3 Receptors
This protocol details the methodology for determining the binding affinity of N-phenylpiperazine analogs to human D2 and D3 dopamine receptors.[1][2]
Materials:
-
HEK-293 cells stably expressing human D2 or D3 receptors.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Radioligand: [3H]-Spiperone.
-
Non-specific binding agent: 10 µM Haloperidol.
-
Test compounds (N-phenylpiperazine analogs) at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK-293 cells expressing the receptor of interest.
-
Homogenize the cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
50 µL of [3H]-Spiperone (at a concentration near its Kd).
-
50 µL of the membrane preparation.
-
-
Incubate the plates at room temperature for 90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Inhibition Assay
This functional assay measures the ability of the N-phenylpiperazine analogs to inhibit adenylyl cyclase activity following receptor activation.[3][4]
Materials:
-
HEK-293 cells expressing human D2 or D3 receptors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, 0.1 mM GTP, pH 7.4.
-
Forskolin.
-
Test compounds (N-phenylpiperazine analogs) at various concentrations.
-
cAMP assay kit.
Procedure:
-
Cell Preparation:
-
Culture HEK-293 cells expressing the receptor of interest in 96-well plates.
-
-
Assay:
-
Pre-incubate the cells with the test compound at various concentrations for 15 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (to activate adenylyl cyclase) for 30 minutes in the presence of the test compound.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the test compound concentration.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway for D2 and D3 receptors and the general workflow for radioligand binding assays.
Caption: Canonical Gi/o-coupled signaling pathway for D2 and D3 dopamine receptors.
Caption: General experimental workflow for radioligand displacement binding assays.
References
A Comparative Guide to Benzhydrylpiperazine-Based Inhibitors: Dual-Action Agents in Inflammation and Oncology
For researchers, scientists, and professionals in drug development, the search for scaffolds that can yield multi-target agents is a significant endeavor. The benzhydrylpiperazine moiety has emerged as a privileged structure, demonstrating a remarkable versatility that spans from antihistaminic to potent anti-cancer activities.[1][2] This guide provides an in-depth technical comparison of benzhydrylpiperazine-based inhibitors, focusing on their dual anti-inflammatory and anti-cancer properties. We will dissect their mechanisms of action, compare the efficacy of key compounds with supporting experimental data, and provide detailed protocols for their evaluation.
The Benzhydrylpiperazine Scaffold: A Foundation for Dual Activity
The piperazine ring is a common pharmacophore in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[3] When combined with a benzhydryl group, the resulting scaffold offers a unique three-dimensional structure that can interact with a variety of biological targets. This dual-targeting potential is particularly compelling in the context of inflammation and cancer, two processes that are often mechanistically intertwined.[4][5] Chronic inflammation is a known driver of tumorigenesis, and key inflammatory mediators, such as prostaglandins and leukotrienes, also play roles in cell proliferation, angiogenesis, and metastasis.[4][5] Therefore, compounds that can simultaneously inhibit key nodes in both pathways represent a highly promising therapeutic strategy.
Part 1: Anti-Inflammatory Activity via Dual COX-2/5-LOX Inhibition
A primary mechanism for the anti-inflammatory effects of this class of compounds is the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These are the key enzymes in the arachidonic acid cascade, which produces pro-inflammatory prostaglandins and leukotrienes, respectively.[6][7] Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that inhibit COX enzymes can lead to an increase in leukotriene production, causing gastrointestinal and cardiovascular side effects.[6] By simultaneously blocking both pathways, these dual inhibitors aim for a more potent anti-inflammatory effect with an improved safety profile.
The Arachidonic Acid Cascade and Dual Inhibition
The following diagram illustrates the central role of COX-2 and 5-LOX in the arachidonic acid cascade and the mechanism of action for dual inhibitors.
Comparative Efficacy of Benzhydrylpiperazine-Oxadiazole Conjugates
A notable series of benzhydrylpiperazine derivatives conjugated with a 1,3,4-oxadiazole moiety has demonstrated potent dual inhibitory activity.[6] The data below compares the lead compounds from this series, 9d and 9g , with standard NSAIDs.
| Compound | Key Substitution | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | COX-2 Selectivity Index (SI)¹ |
| 9d | 4-Chloro (phenyl) | 33.40 ± 1.21 | 0.25 ± 0.03 | 7.87 ± 0.33 | 133.59 |
| 9g | 4-Nitro (phenyl) | 35.89 ± 0.98 | 0.49 ± 0.04 | 9.16 ± 0.24 | 73.24 |
| Celecoxib | Standard | 29.99 ± 0.06 | 0.36 ± 0.023 | Not Applicable | 82.04 |
| Zileuton | Standard | Not Applicable | Not Applicable | 14.29 ± 0.173 | Not Applicable |
| Indomethacin | Standard | 0.32 ± 0.008 | 0.35 ± 0.013 | Not Applicable | 0.91 |
| ¹ Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). Data sourced from Saraf et al.[6] |
Analysis: Compound 9d , with a 4-chloro substitution, emerged as a highly potent and selective COX-2 inhibitor, surpassing the standard drug celecoxib in both potency (IC₅₀ = 0.25 µM) and selectivity (SI = 133.59).[6] Crucially, it also displayed potent 5-LOX inhibition, being nearly twice as effective as the standard 5-LOX inhibitor, zileuton.[6] The electron-withdrawing nature of the substituent on the terminal phenyl ring appears critical for this dual activity, as seen with the 4-nitro group in compound 9g .[6]
In vivo studies using the carrageenan-induced paw edema model in rats further validated these findings. Both 9d and 9g significantly reduced paw edema, an effect attributed to their ability to inhibit the production of pro-inflammatory cytokines like PGE₂, TNF-α, and IL-6.[6]
Part 2: Anti-Cancer Activity and Putative Mechanisms
The link between inflammation and cancer provides a strong rationale for the anti-cancer potential of dual COX-2/5-LOX inhibitors.[4] Overexpression of COX-2 is observed in many human malignancies and is associated with tumor growth, angiogenesis, and suppression of apoptosis.[8] Benzhydrylpiperazine derivatives have shown cytotoxic effects against a range of cancer cell lines, suggesting multiple mechanisms of action may be at play.
Comparative Cytotoxicity of Benzhydrylpiperazine Derivatives
To illustrate the anti-cancer potential, we compare the cytotoxic activity of the dual COX/LOX inhibitor 9d with a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (5a-g ) which were evaluated for their broad anti-proliferative effects.
| Compound | Key Substitution | Cancer Cell Line | GI₅₀ (µM) |
| 9d | 4-Chloro (on oxadiazole-phenyl) | A549 (Lung) | Data not provided, but activity demonstrated |
| COLO-205 (Colon) | Data not provided, but activity demonstrated | ||
| MIA-PA-CA-2 (Pancreatic) | Data not provided, but activity demonstrated | ||
| 5a | 4-Chloro (on benzoyl) | HUH7 (Liver) | 4.64 |
| HCT116 (Colon) | 12.06 | ||
| 5c | 4-Methoxy (on benzoyl) | HEP3B (Liver) | 1.67 |
| CAMA-1 (Breast) | 1.22 | ||
| HCT116 (Colon) | 6.18 | ||
| 5e | 4-Nitro (on benzoyl) | T47D (Breast) | 0.31 |
| Data for compound 9d sourced from Saraf et al.[6]. Data for compounds 5a, 5c, and 5e sourced from Yilmaz et al. (2012).[9][10] |
Analysis: While the study on 9d confirmed its anti-cancer potential, it did not provide specific GI₅₀ values.[6] However, a related series of benzhydrylpiperazine amides (5a-g ) demonstrated potent, low-micromolar cytotoxic activity across a broad panel of cancer cell lines.[9][10] Notably, compound 5e , with a 4-nitro substituent similar to 9g , showed sub-micromolar activity against the T47D breast cancer cell line (GI₅₀ = 0.31 µM).[9] This highlights that substitutions on different parts of the scaffold can be tuned to optimize anti-cancer potency.
Mechanism of Action: Induction of Apoptosis
Beyond COX/LOX inhibition, a key anti-cancer mechanism for this class of compounds appears to be the induction of apoptosis. Studies on N-benzhydrylpiperazine/1,3,4-oxadiazole conjugates, which are structurally analogous to compounds 9d and 9g , have shown they can trigger the intrinsic mitochondrial pathway of apoptosis in HeLa cervical cancer cells.[1][11]
This pathway involves an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome C, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in programmed cell death.[1][11] This suggests that the anti-cancer activity is not solely dependent on anti-inflammatory enzyme inhibition but also involves direct pro-apoptotic effects.
Part 3: Experimental Protocols for Evaluation
To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following are step-by-step protocols for key assays used to evaluate the dual activities of these inhibitors.
General Synthesis Workflow for Benzhydrylpiperazine-Oxadiazole Derivatives
The synthesis of compounds like 9d and 9g typically follows a multi-step molecular hybridization approach.[6]
-
Synthesis of Benzhydrylpiperazine Core: React Boc-piperazine with a substituted benzhydryl chloride to form the protected intermediate, followed by deprotection to yield the core 1-benzhydrylpiperazine.[6]
-
Synthesis of Oxadiazole Side Chain: Convert substituted benzoic acids into their corresponding acid hydrazides. These are then cyclized (e.g., using chloroacetyl chloride) to form the 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole intermediate.[6]
-
Final Conjugation: React the benzhydrylpiperazine core with the oxadiazole side chain via a nucleophilic substitution reaction in a solvent like DMF with a base such as KOH to yield the final products.[6]
-
Purification and Characterization: Purify the final compounds using column chromatography and characterize them using NMR, HRMS, and HPLC to confirm structure and purity.[6]
In Vitro Anti-Inflammatory Assay: COX-2/5-LOX Inhibition
Objective: To determine the IC₅₀ values of test compounds against COX-2 and 5-LOX enzymes.
Methodology (Based on colorimetric/fluorometric screening kits):
-
Enzyme Preparation: Reconstitute human recombinant COX-2 or 5-LOX enzyme in the appropriate buffer as per the manufacturer's instructions.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., in DMSO) and create a series of dilutions to test a range of concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (Celecoxib for COX-2, Zileuton for 5-LOX).
-
Assay Reaction (COX-2):
-
In a 96-well plate, add the assay buffer, heme, and the test compound or control.
-
Add the COX-2 enzyme to each well and incubate briefly.
-
Initiate the reaction by adding arachidonic acid (substrate).
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction and measure the product (e.g., PGF2α) using a colorimetric or ELISA-based detection method according to the kit protocol.
-
-
Assay Reaction (5-LOX):
-
In a 96-well plate, add assay buffer, 5-LOX enzyme, and the test compound or control.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the kinetics of the reaction (e.g., increase in absorbance at 234 nm) over time.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
In Vitro Anti-Cancer Assay: MTT Cell Viability Assay
Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (GI₅₀ or IC₅₀).
Methodology:
-
Cell Culture: Culture the desired cancer cell lines (e.g., A549, HCT116, MCF-7) in appropriate media and conditions (e.g., 37°C, 5% CO₂).
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours.[12]
-
Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals formed by viable cells.[12]
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot cell viability against the log of compound concentration and use non-linear regression to calculate the GI₅₀/IC₅₀ value.
Structure-Activity Relationship (SAR) and Future Directions
The collective data provides valuable insights into the structure-activity relationships of this scaffold:
-
Dual COX/LOX Activity: The presence of a 1,3,4-oxadiazole ring connected to the benzhydrylpiperazine core via a methylene linker is a key feature. Electron-withdrawing groups (e.g., -Cl, -NO₂) at the para-position of the terminal phenyl ring enhance both COX-2 and 5-LOX inhibition.[6]
-
Anti-Cancer Activity: The benzhydrylpiperazine core itself is a strong driver of cytotoxicity. Substitutions on a benzoyl group attached directly to the piperazine nitrogen (as in compounds 5a-g ) also yield potent anti-cancer agents. Electron-withdrawing groups like -NO₂ and halogens appear to be favorable for this activity as well.[9]
The promising dual activity and favorable safety profile of compounds like 9d make them excellent candidates for further development. Future research should focus on:
-
Elucidating the Anti-Cancer Mechanism: Investigating the effect of these dual inhibitors on specific cancer signaling pathways, such as PI3K/Akt/mTOR or NF-κB, would provide a more complete picture of their action.
-
In Vivo Oncology Models: Evaluating the most potent compounds in xenograft models to confirm their anti-tumor efficacy in a physiological context.
-
Pharmacokinetic Optimization: Further modifying the scaffold to improve drug-like properties, such as solubility and oral bioavailability, to enhance their therapeutic potential.
By leveraging the unique properties of the benzhydrylpiperazine scaffold, the development of novel, safer, and more effective dual-action agents for treating inflammatory diseases and cancer is a highly attainable goal.
References
- 1. New N-benzhydrylpiperazine/1,3,4-oxadiazoles conjugates inhibit the proliferation, migration, and induce apoptosis in HeLa cancer cells via oxidative stress-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Dual COX-2/5-LOX inhibitors from Zanthoxylum simulans inhibit gastric cancer cells by cross-mediating thyroid, estrogen, and oxytocin signaling pathways [frontiersin.org]
- 3. jocpr.com [jocpr.com]
- 4. Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NF-kB and COX-2 by andrographolide regulates the progression of cervical cancer by promoting PTEN expression and suppressing PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 10. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,3-Diphenylpiperazine: A Procedural Guide
The proper disposal of 2,3-Diphenylpiperazine is crucial for maintaining laboratory safety and ensuring environmental protection. As a chemical compound used in research and development, it must be treated as hazardous waste unless explicitly determined otherwise by a qualified professional. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional and local regulations, is essential.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from potential splashes or dust.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact with the chemical.[4][5] |
| Skin and Body Protection | A lab coat and appropriate protective clothing. | Minimizes the risk of skin exposure.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2] If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[5] | Avoids the inhalation of potentially harmful dust or fumes. |
In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[1][6] Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing any contaminated clothing.[1][2][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person.[2][7] Seek immediate medical attention.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste.[8][9][10] Under no circumstances should it be disposed of down the drain or in regular trash.[6][11]
-
Waste Identification and Segregation:
-
Clearly identify all waste containing this compound.
-
Segregate this waste from other laboratory waste streams to prevent accidental mixing.[9]
-
-
Container Selection and Labeling:
-
Place the waste in a compatible, leak-proof container with a secure lid.[8][9][12] The original container can be reused if it is in good condition.[12]
-
The container must be clearly labeled with the words "Hazardous Waste".[8][9][12]
-
The label must also include the full chemical name, "this compound," and a list of any other constituents in the waste mixture with their approximate percentages.[8]
-
-
Waste Accumulation and Storage:
-
Arranging for Professional Disposal:
-
Documentation:
-
Maintain a record of the waste generated, including the chemical name, quantity, and date of generation.[8]
-
Complete any required waste disposal forms or manifests provided by your institution or the disposal company.
-
Spill Management
In the event of a small spill, trained personnel wearing appropriate PPE can manage the cleanup.
-
Containment: Cordon off the spill area to prevent spreading.
-
Absorption: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or scoop the material.
-
Collection: Place the absorbed or swept material into a designated hazardous waste container.[6]
-
Decontamination: Thoroughly clean the spill area.
-
All materials used for cleanup must also be disposed of as hazardous waste.[13]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. himediadownloads.com [himediadownloads.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. pfw.edu [pfw.edu]
- 11. acs.org [acs.org]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. vumc.org [vumc.org]
- 14. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Personal protective equipment for handling 2,3-Diphenylpiperazine
Essential Safety and Handling Guide for 2,3-Diphenylpiperazine
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data for structurally related compounds, including 2,3-Diphenylpyrazine and Piperazine. It is imperative to handle this compound with a high degree of caution and to consult with your institution's environmental health and safety (EHS) department for specific protocols.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on personal protective equipment (PPE), safe operational procedures, and proper disposal methods to ensure laboratory safety and build trust in chemical handling protocols.
Hazard Summary
Based on analogous compounds, this compound should be treated as a hazardous substance. Potential hazards may include:
-
Toxicity: Toxic if swallowed and potentially fatal in contact with skin.[1]
-
Corrosivity: May cause severe skin burns and serious eye damage.[2]
-
Sensitization: May cause allergic skin or respiratory reactions.[2]
-
Organ Damage: Suspected of damaging fertility or the unborn child.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended PPE based on data for similar compounds.
| PPE Category | Minimum Requirements | Recommended for High-Risk Operations |
| Eye and Face Protection | Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4][5] | Full-face shield in addition to safety goggles, especially when there is a risk of splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, PVC).[6] Double gloving is recommended. | Silver Shield or other highly resistant gloves for extended handling or in case of spills.[7] |
| Body Protection | A lab coat or chemical-resistant coveralls.[6] | Tychem® or similar chemical-protective suit, especially for large quantities or spill response.[7] |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood.[1][8] | A NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are insufficient or during spill cleanup.[4][5] |
Operational Plan: Step-by-Step Handling
1. Preparation:
- Read and understand this safety guide and any institutional protocols.
- Ensure a chemical fume hood is operational and available.
- Verify that an eyewash station and safety shower are accessible and unobstructed.[1][4]
- Assemble all necessary PPE and ensure it is in good condition.
- Prepare a designated and clearly labeled waste container for this compound waste.
2. Handling:
- Don all required PPE before handling the chemical.
- Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
- Avoid all personal contact, including inhalation of dust or fumes.[9]
- Do not eat, drink, or smoke in the handling area.
- Use dedicated spatulas and glassware.
- Keep containers tightly closed when not in use.[8]
3. Post-Handling:
- Thoroughly wash hands and any exposed skin with soap and water after handling.[4]
- Clean the work area, decontaminating any surfaces that may have come into contact with the chemical.
- Remove PPE in a manner that avoids cross-contamination and dispose of single-use items in the designated waste stream.
- Launder reusable protective clothing separately from other laboratory or personal clothing.[9]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
1. Waste Segregation:
- All materials contaminated with this compound, including unused product, empty containers, and disposable PPE, must be treated as hazardous waste.
- Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Waste Containment:
- Place all this compound waste into a clearly labeled, compatible, and sealable hazardous waste container.
- The label should include "Hazardous Waste" and the chemical name, "this compound".
3. Storage and Disposal:
- Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.[9]
- Arrange for the collection and disposal of the hazardous waste through your institution's certified waste disposal service.
- Never dispose of this compound down the drain or in the regular trash.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3][4][5] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[1][4][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For minor spills, absorb with an inert material and place in the hazardous waste container. For major spills, contact your institution's emergency response team.[9] |
Visual Workflow for Safe Handling
The following diagram illustrates the logical steps for the safe handling and disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. merckmillipore.com [merckmillipore.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
